molecular formula C30H45Br2N3 B1673507 FM4-64 CAS No. 162112-35-8

FM4-64

Cat. No.: B1673507
CAS No.: 162112-35-8
M. Wt: 607.5 g/mol
InChI Key: AFVSZGYRRUMOFH-UHFFFAOYSA-L
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Description

N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide is a fluorescent dye.>FM4-64 is a fluorescent probe used for monitoring synaptic activity at neuromuscular junctions.

Properties

IUPAC Name

3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N3.2BrH/c1-6-32(7-2)30-20-18-28(19-21-30)16-13-11-12-14-17-29-22-25-31(26-23-29)24-15-27-33(8-3,9-4)10-5;;/h11-14,16-23,25-26H,6-10,15,24,27H2,1-5H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVSZGYRRUMOFH-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424767
Record name N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162112-35-8
Record name N-(3-Triethylammoniopropyl)-4-(6-(4-(diethylamino)phenyl) hexatrienyl)pyridinium dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of FM4-64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular and cellular mechanisms of action of FM4-64, a widely used fluorescent probe in cell biology. It is intended for researchers, scientists, and professionals in drug development who utilize this tool for studying endocytosis, vesicle trafficking, and membrane dynamics.

Core Principles of this compound Action

This compound, a lipophilic styryl dye, is a vital stain used to monitor the endocytic pathway in a variety of eukaryotic cells, including yeast, fungi, and plant cells.[1][2][3][4] Its mechanism of action is primarily based on its amphiphilic nature, possessing a positively charged head and a lipophilic tail.[5] This structure renders the dye impermeant to cell membranes, ensuring that its internalization is predominantly an active, energy-dependent process.[6][7][8]

Upon application, this compound rapidly inserts into the outer leaflet of the plasma membrane, leading to a significant increase in its fluorescence.[9][10] Subsequently, the dye is internalized via endocytic vesicles and trafficked through the endomembrane system. This progression allows for the sequential labeling of various organelles, including early and late endosomes, and ultimately the vacuolar membrane.[1][11][12] The internalization of this compound is a time and temperature-dependent process.[4][11]

While endocytosis is the canonical pathway for this compound uptake, an alternative, non-endocytic mechanism has been identified in certain cell types, such as astrocytes. In these cells, this compound can enter through store-operated calcium channels (SOCCs), suggesting a potential for this dye to also probe ion channel activity.[13][14]

Physicochemical and Spectral Properties

This compound is a water-soluble, lipophilic styryl dye.[15] Its fluorescence is significantly enhanced in hydrophobic environments, such as lipid membranes, compared to aqueous solutions.[7][10]

PropertyValueReference
Molecular Formula C30H45Br2N3[16]
Molecular Weight 607.51 g/mol [16]
Excitation (Maximum) 558 nm[17]
Emission (Maximum) 634 nm[17]
Solubility Soluble in DMSO and water[15][16]

Experimental Protocols and Methodologies

The following sections detail common experimental protocols for utilizing this compound to study endocytosis and vacuolar dynamics.

General Staining Protocol for Endocytosis Tracking

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (1.6 µM in DMSO)

  • Cell culture medium (e.g., YPD for yeast)

  • Phosphate-buffered saline (PBS)

  • Microscopy slides and coverslips

Procedure:

  • Cell Preparation: Grow cells to the desired confluency. For suspension cultures, pellet the cells by centrifugation.

  • Staining: Resuspend the cells in fresh medium containing this compound at a final concentration of 5-20 µM.[15][17]

  • Incubation: Incubate the cells at room temperature or 30°C for a short period (e.g., 5-30 minutes) to label the plasma membrane.[15][17]

  • Washing: Pellet the cells and wash twice with fresh, dye-free medium or PBS to remove excess this compound.[15]

  • Chase: Resuspend the cells in fresh, dye-free medium and incubate for a longer period (e.g., 20-120 minutes) to allow for the internalization and trafficking of the dye to the vacuole.[11][18]

  • Imaging: Mount the cells on a microscope slide and observe using fluorescence microscopy with appropriate filter sets.

Pulse-Chase Labeling of Yeast Vacuoles

This specific protocol is designed to exclusively label the vacuolar membranes in yeast.[18]

Materials:

  • Yeast cells in log-phase growth

  • YPD medium

  • This compound stock solution (1.6 µM in DMSO)

  • YNB medium

Procedure:

  • Harvest 1 mL of log-phase yeast cells by centrifugation.

  • Resuspend the cell pellet in 50 µL of YPD medium containing 1 µL of this compound stock solution.

  • Incubate at 30°C for 20 minutes.

  • Add 1 mL of YPD and centrifuge to pellet the cells.

  • Resuspend the cell pellet in 5 mL of fresh YPD and incubate with shaking at 30°C for 90-120 minutes.

  • Harvest the cells by centrifugation and resuspend in 25 µL of YNB medium for microscopy.

Signaling Pathways and Molecular Interactions

The primary "pathway" associated with this compound is the endocytic pathway. The dye acts as a cargo that is transported through the sequential steps of endocytosis.

Endocytic_Pathway PM Plasma Membrane (Initial Staining) EV Endocytic Vesicle PM->EV Endocytosis EE Early Endosome EV->EE LE Late Endosome (Prevacuolar Compartment) EE->LE Golgi Golgi Apparatus EE->Golgi V Vacuole (Final Destination) LE->V Golgi->V

Endocytic pathway of this compound internalization.

In some cellular contexts, this compound uptake is linked to ion channel activity, specifically store-operated calcium channels (SOCCs). This suggests a secondary mechanism of action where the dye may permeate these channels.

SOCC_Uptake cluster_0 Cell Membrane Extracellular Extracellular Space (this compound) SOCC Store-Operated Calcium Channel Extracellular->SOCC Permeation PM Plasma Membrane Cytosol Cytosol (Internalized this compound) SOCC->Cytosol

Non-endocytic uptake of this compound via SOCCs.

Experimental Workflow Visualization

A typical experimental workflow for studying endocytosis using this compound involves several key stages, from cell preparation to data analysis.

Experimental_Workflow Cell_Culture Cell Culture and Preparation Staining Staining with this compound (Pulse) Cell_Culture->Staining Wash Wash to Remove Excess Dye Staining->Wash Chase Incubation in Dye-Free Medium (Chase) Wash->Chase Imaging Fluorescence Microscopy (Time-Lapse) Chase->Imaging Analysis Image Analysis and Quantification Imaging->Analysis

General experimental workflow for this compound imaging.

Quantitative Data Summary

The following table summarizes typical concentrations and incubation times for this compound staining in various organisms. These values should be considered as starting points for experimental optimization.

OrganismCell TypeThis compound ConcentrationPulse TimeChase TimeReference
Saccharomyces cerevisiae (Yeast)Wild-type~30 µM20 min90-120 min[18]
Aspergillus nidulans (Fungus)HyphaeNot SpecifiedSequential labeling observed over timeNot Applicable[6]
Arabidopsis thaliana (Plant)Root cellsNot SpecifiedImmediate plasma membrane stainingSequential labeling of endomembrane system over time[2][9]
Cultured AstrocytesMouse neocortex6.7 µM5 minNot Applicable[13]
Rat LactotrophsPituitary cells0.1 - 10 µM5 min equilibrationNot Applicable[19]

Conclusion

This compound is a powerful tool for the visualization and study of endocytosis and vesicle trafficking. Its mechanism of action is well-characterized, primarily involving its intercalation into the plasma membrane and subsequent internalization through the endocytic pathway. Researchers should be aware of the potential for non-endocytic uptake in certain cell types, which may provide an opportunity to study ion channel function. The experimental protocols and data provided in this guide serve as a foundation for the effective application of this compound in cellular research.

References

The Core Principles of FM4-64 Staining: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM4-64, a lipophilic styryl dye, is a powerful tool in cell biology for investigating the intricate processes of endocytosis and vesicle trafficking. Its unique photophysical properties and mechanism of action allow for the real-time visualization of membrane dynamics in a wide range of living cells, from yeast and plants to neurons.[1][2] This technical guide provides a comprehensive overview of the core principles of this compound staining, detailed experimental protocols for various cell types, and a summary of its key quantitative data.

Principle of Staining

The utility of this compound as a membrane stain lies in its amphipathic nature, possessing both a lipophilic tail and a hydrophilic head group. This structure allows it to readily insert into the outer leaflet of the plasma membrane of living cells.[3][4] In aqueous solutions, this compound is virtually non-fluorescent; however, upon binding to the lipid-rich environment of the cell membrane, its fluorescence quantum yield dramatically increases, resulting in a bright fluorescent signal.[5][6]

Crucially, this compound is cell-impermeant, meaning it cannot passively cross the plasma membrane to enter the cytoplasm. Instead, its internalization is an active process, primarily mediated by endocytosis.[2][7] As the plasma membrane invaginates to form endocytic vesicles, this compound is carried along, effectively labeling the membranes of these newly formed vesicles. This allows researchers to track the endocytic pathway as the dye is transported to various intracellular compartments, including early and late endosomes, and ultimately to the vacuole in yeast and plant cells.[2][7][8] The time-dependent progression of the dye through these organelles provides a dynamic map of membrane trafficking.

Quantitative Data

The photophysical properties of this compound are critical for designing and interpreting imaging experiments. The following tables summarize the key quantitative data for this dye.

Table 1: Spectral Properties of this compound

PropertyValueReference(s)
Excitation Maximum (in membrane)~515 nm[9]
Emission Maximum (in membrane)~640 nm[9]
Stokes Shift~125 nmCalculated
Excitation Peak (in solution)505 nm[10]
Emission Peak (in solution)725 nm[10]

Table 2: Application Parameters

ParameterTypical RangeCell TypeReference(s)
Working Concentration1 - 10 µMGeneral[3]
1 - 1.5 µMYeast[11]
2 µMArabidopsis Root Cells[12]
4 µMCultured Neurons[9]
Incubation Time (Plasma Membrane Staining)1 - 15 minutesGeneral[9][11]
Incubation Time (Endocytosis Tracking)15 - 120 minutesGeneral[7]

Experimental Protocols

Detailed methodologies are essential for successful and reproducible this compound staining. Below are step-by-step protocols for common research models.

Mammalian Cell Staining (Adherent)
  • Cell Preparation: Culture adherent mammalian cells on glass-bottom dishes or coverslips to an appropriate confluency.

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-5 mM) and store it at -20°C, protected from light. Prepare a working solution of 5-20 µM this compound in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS).[13]

  • Staining: Remove the culture medium and wash the cells once with the imaging buffer. Add the this compound working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C.[13][14] For selective plasma membrane staining, perform the incubation at 4°C for a shorter duration (e.g., 1-5 minutes).[9]

  • Washing: Aspirate the staining solution and wash the cells twice with fresh imaging buffer to remove unbound dye.[13]

  • Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., Texas Red or Cy3 filter sets).[7]

Plant Cell Staining (Arabidopsis Root)
  • Seedling Preparation: Grow Arabidopsis thaliana seedlings vertically on agar plates.

  • Reagent Preparation: Prepare a 2 mM stock solution of this compound in DMSO. Prepare a working solution of 2 µM this compound in liquid Murashige and Skoog (MS) medium.[12]

  • Staining: Gently transfer seedlings into the this compound working solution. To specifically observe endocytosis, incubate on ice for 5 minutes to allow the dye to label the plasma membrane while inhibiting internalization.[12]

  • Internalization: Transfer the seedlings to a fresh slide with liquid MS medium at room temperature to initiate endocytosis.

  • Imaging: Mount the seedlings and immediately begin imaging using a confocal microscope. Time-lapse imaging is recommended to visualize the progression of the dye through the endocytic pathway.[12]

Yeast Staining (Saccharomyces cerevisiae)
  • Cell Preparation: Grow Saccharomyces cerevisiae cells to the logarithmic phase in a suitable culture medium (e.g., YPD).[11]

  • Reagent Preparation: Prepare a 1.6 µM stock solution of this compound in DMSO.[7]

  • Staining: Pellet the cells by centrifugation and resuspend them in fresh medium containing this compound at a final concentration of 1-1.5 µM. Incubate at 30°C for 15 minutes.[11]

  • Chase (for vacuolar staining): To specifically label the vacuolar membrane, perform a pulse-chase. After the initial incubation, pellet the cells, wash with fresh medium to remove the dye, and then resuspend in fresh medium and incubate for an additional 60-120 minutes at 30°C.[7]

  • Imaging: Pellet the cells and resuspend them in a small volume of medium. Mount the cells on a slide (poly-L-lysine coating can aid immobilization) and image using a fluorescence microscope.[7][11]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

FM4_64_Endocytic_Pathway cluster_extracellular Extracellular Space cluster_cell Cell FM4_64 This compound Dye PM Plasma Membrane FM4_64->PM Insertion EV Endocytic Vesicle PM->EV Endocytosis EE Early Endosome EV->EE Fusion LE Late Endosome / MVB EE->LE Vacuole Vacuole / Lysosome LE->Vacuole

Caption: The endocytic pathway traced by this compound in a eukaryotic cell.

FM4_64_Staining_Workflow start Start prep_cells Prepare Live Cells start->prep_cells prep_reagents Prepare this compound Working Solution start->prep_reagents stain Incubate Cells with this compound prep_cells->stain prep_reagents->stain wash Wash to Remove Unbound Dye stain->wash image Image with Fluorescence Microscope wash->image end End image->end

Caption: A generalized experimental workflow for this compound staining.

Troubleshooting

Successful this compound imaging requires careful attention to experimental details. Common issues and their solutions are outlined below.

Table 3: Troubleshooting Common Issues in this compound Staining

IssuePossible Cause(s)Suggested Solution(s)
No or Weak Signal - Low dye concentration- Insufficient incubation time- Cell death- Optimize dye concentration and incubation time.- Ensure cells are healthy and viable.
High Background Fluorescence - Incomplete washing- Dye precipitation- Increase the number and duration of wash steps.- Filter the this compound working solution before use.
Uneven or Patchy Staining - Uneven dye distribution- Cell morphology issues- Gently agitate during incubation.- Ensure cells are well-adhered and not overly confluent.
Rapid Photobleaching - High excitation intensity- Prolonged exposure- Reduce laser power and exposure time.- Use an anti-fade mounting medium.

Conclusion

This compound remains an indispensable tool for the qualitative and quantitative analysis of endocytosis and membrane trafficking. Its ability to dynamically report on these fundamental cellular processes in living cells provides invaluable insights for basic research and has significant implications for understanding disease mechanisms and evaluating the effects of therapeutic agents on cellular transport pathways. By understanding the core principles of this compound staining and adhering to optimized protocols, researchers can effectively harness the power of this versatile fluorescent probe.

References

An In-depth Technical Guide to the Spectral Properties and Application of FM4-64

Author: BenchChem Technical Support Team. Date: December 2025

FM4-64 is a lipophilic styryl dye widely utilized by researchers for the investigation of cellular membrane dynamics.[1][2] Its utility lies in its ability to reversibly stain the plasma membrane of living cells. As an amphiphilic molecule, this compound inserts into the outer leaflet of the cell membrane, a process that is accompanied by a significant increase in its fluorescence quantum yield.[3][4][5] This dye is largely non-fluorescent in aqueous environments, making it an excellent tool for visualizing membrane structures with high contrast.[3]

Crucially, this compound is cell-impermeant and is subsequently taken into the cell through the process of endocytosis.[1][3] This characteristic allows for the real-time tracking of vesicle trafficking and the labeling of various components of the endocytic pathway, from early endosomes to later compartments like the vacuole in yeast and plants.[6][7][8]

Spectral and Photophysical Properties

The spectral characteristics of this compound are highly dependent on its environment. The significant increase in fluorescence upon binding to lipid membranes is a key feature of this probe. While there is some variation in the reported excitation and emission maxima across different suppliers and experimental conditions, the general spectral profile is well-established. The dye exhibits a broad excitation spectrum, which can be a consideration in multi-color imaging experiments.[9]

PropertyValueNotes
Excitation Maximum (Membrane Bound) ~505-558 nmReported values include 505 nm[10], 510 nm[11], 515 nm[6][12], and 558 nm.[13]
Emission Maximum (Membrane Bound) ~634-750 nmReported values include 634 nm[13], 640 nm[12], ~640-700 nm[3], 725 nm[10], and 750 nm.[11]
Molar Absorptivity (ε) ~46,000 M⁻¹cm⁻¹ at 508 nmIn a membrane-like environment.[9]
Quantum Yield Low in aqueous solution, high in lipid membranes.This property provides a high signal-to-noise ratio for membrane staining.[3][5]
Stokes Shift LargeA significant separation between excitation and emission peaks, e.g., ~220 nm.[10]

A notable characteristic of this compound is the spectral shift it exhibits in distinct lipid microenvironments. For instance, a different fluorescence emission is observed when the dye localizes to the nuclear envelope compared to the plasma membrane, suggesting sensitivity to lipid composition.[14]

Mechanism of Staining and Vesicle Trafficking Visualization

The process of cellular labeling by this compound provides a visual map of endocytic activity. The dye initially binds to the plasma membrane, and its subsequent internalization allows for the kinetic analysis of membrane trafficking.

FM4_64_Pathway extracellular Extracellular This compound (Aqueous) (Low Fluorescence) plasma_membrane Plasma Membrane (High Fluorescence) extracellular->plasma_membrane Insertion into outer leaflet endocytic_vesicle Endocytic Vesicle plasma_membrane->endocytic_vesicle Endocytosis early_endosome Early Endosome endocytic_vesicle->early_endosome Fusion late_endosome Late Endosome / Prevacuolar Compartment early_endosome->late_endosome Maturation vacuole_lysosome Vacuole / Lysosome late_endosome->vacuole_lysosome Fusion

This compound Cellular Staining and Endocytic Pathway.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in live-cell imaging. Optimization may be required depending on the cell type and experimental objectives.

1. Stock Solution Preparation

  • Solvent: High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or sterile water.[3]

  • Concentration: Prepare a stock solution of 1 to 5 mM.[3]

  • Storage: Store the stock solution at -20°C, protected from light and moisture.[1][13] Avoid repeated freeze-thaw cycles.

2. Working Solution Preparation

  • Dilution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM.[3]

  • Buffer: Use a physiologically compatible buffer such as Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or serum-free culture medium.[2][3][13]

3. Live-Cell Staining and Imaging Protocol (General)

This protocol is suitable for observing the plasma membrane and tracking endocytosis over a time course.

FM4_64_Workflow prep_cells 1. Prepare Live Cells (e.g., on coverslips) wash1 2. Wash Cells (e.g., with serum-free medium) prep_cells->wash1 add_dye 3. Add this compound Working Solution (1-10 µM) wash1->add_dye incubate 4. Incubate (5-30 min at 37°C) add_dye->incubate wash2 5. Wash to Remove Unbound Dye (e.g., with cold PBS) incubate->wash2 image 6. Image Immediately (Fluorescence Microscopy) wash2->image

General workflow for live-cell imaging with this compound.

Methodology Details:

  • Cell Preparation: Culture cells to an appropriate density on a vessel suitable for microscopy (e.g., glass-bottom dish or coverslip).[3]

  • Initial Wash: Before staining, gently wash the cells with a pre-warmed, serum-free medium or PBS to remove any residual serum proteins.[3]

  • Staining: Replace the wash buffer with the this compound working solution.

  • Incubation: Incubate the cells for 5 to 30 minutes at the desired temperature (e.g., 37°C for mammalian cells).[3] To specifically label only the plasma membrane, perform the incubation on ice to inhibit endocytosis.[1]

  • Final Wash: To visualize internalized vesicles, wash the cells multiple times with fresh, dye-free buffer to remove the dye from the plasma membrane, thus increasing the contrast of intracellular structures.[3] Using a cold buffer for washing can help to halt further endocytosis.[3]

  • Imaging: Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~514 nm, emission >600 nm).[15] Confocal microscopy is highly recommended to optically section the cells and clearly resolve intracellular vesicles from the plasma membrane.[6][8]

4. Pulse-Chase Protocol for Tracking Vesicle Trafficking

This method is designed to follow a cohort of endocytic vesicles over time as they traffic through the cell.

  • Pulse: Incubate cells with the this compound working solution for a short period (the "pulse," e.g., 5-20 minutes at 30°C for yeast) to label the plasma membrane and early endocytic vesicles.[1]

  • Wash: Rapidly wash the cells with fresh, dye-free medium to remove all extracellular and plasma membrane-bound dye.

  • Chase: Incubate the cells in the dye-free medium for various lengths of time (the "chase," e.g., 90-120 minutes).[1]

  • Image: Acquire images at different time points during the chase period to monitor the progression of the fluorescently labeled vesicles to later compartments of the endocytic pathway.[1]

References

An In-depth Technical Guide to FM4-64 Fluorescence in Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM4-64 (N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide) is a lipophilic styryl dye renowned for its utility in studying membrane dynamics in living cells.[1][2] Its amphiphilic nature, consisting of a positively charged head group and a hydrophobic tail, allows it to insert into the outer leaflet of the plasma membrane.[3][4] A key characteristic of this compound is its significant increase in fluorescence quantum yield upon binding to a lipid environment, while remaining largely non-fluorescent in aqueous solutions.[5][6][7] This property makes it an exceptional tool for selectively visualizing cellular membranes and tracking dynamic processes such as endocytosis and vesicle trafficking.[3][8][9] The dye is internalized exclusively through endocytic processes, as its charged head group prevents it from passively crossing the membrane bilayer.[4][6][10] Over time, this compound is distributed throughout the entire vesicular network, from the plasma membrane to internal organelles like endosomes and vacuoles, providing a map of the endocytic pathway.[8][11][12]

Core Mechanism of Action

The functionality of this compound as a membrane probe is rooted in its chemical structure and resulting photophysical properties.

  • Membrane Insertion: Upon introduction to a cell suspension, the amphiphilic this compound molecules rapidly partition into the outer leaflet of the plasma membrane. The hydrophobic tail embeds within the lipid core, while the hydrophilic, positively charged head remains at the aqueous interface.[3][4]

  • Fluorescence Enhancement: In the aqueous extracellular medium, the dye exhibits minimal fluorescence.[5][6] However, once inserted into the nonpolar, hydrophobic environment of the lipid bilayer, its quantum yield increases dramatically, leading to strong fluorescence emission.[7][13]

  • Internalization via Endocytosis: Because the dye cannot diffuse across the membrane, its appearance inside the cell is a direct result of membrane internalization.[10][14] As the plasma membrane invaginates during endocytosis to form vesicles, the dye is carried along, labeling the inner leaflet of the newly formed endosomes.[12]

  • Trafficking and Organelle Staining: These labeled vesicles are then trafficked through the endomembrane system. Consequently, this compound sequentially stains various organelles, including early endosomes, late endosomes (or prevacuolar compartments), and ultimately larger organelles like vacuoles or lysosomes.[3][8][15] This time-dependent progression allows researchers to trace the endocytic pathway in real-time.[8]

Quantitative Data and Photophysical Properties

The utility of this compound is defined by its spectral characteristics. While exact values can be influenced by the specific lipid environment, the following table summarizes its key properties.

PropertyValueNotes
Molecular Formula C₃₀H₄₅Br₂N₃[16]
Molecular Weight 607.51 g/mol [16]
Excitation Maximum (λex) ~505-515 nmCan be efficiently excited by a 488 nm or 514 nm laser line.[4][11][17]
Emission Maximum (λem) ~725-750 nmExhibits a large Stokes shift.[17] The emission is red-shifted.[4]
Stokes Shift ~220 nmThe large separation between excitation and emission peaks is advantageous for minimizing spectral overlap in multi-color imaging.[17]
Solubility Water, DMSOSoluble in water and can be prepared in concentrated stock solutions in DMSO.[16][18]
Key Feature Environment-sensitive fluorescenceLow fluorescence in water, high fluorescence in lipid membranes.[5][7]
Photostability HighConsidered more photostable than other styryl dyes like FM1-43, making it suitable for time-lapse imaging.[3][15]

Visualizing the this compound Workflow and Mechanism

To better understand the application and behavior of this compound, the following diagrams illustrate its mechanism and a typical experimental workflow.

FM4_64_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FM_free This compound in Aqueous Solution (Low Fluorescence) PM Outer Leaflet Insertion (High Fluorescence) FM_free->PM Partitioning Vesicle Endocytic Vesicle (Internalized Dye) PM->Vesicle Endocytosis Endosome Early/Late Endosome Vesicle->Endosome Vesicle Trafficking Vacuole Vacuole / Lysosome Endosome->Vacuole Maturation / Fusion

Caption: Mechanism of this compound uptake and trafficking.

Endocytosis_Workflow prep 1. Cell Preparation (Culture cells to log phase) stain 4. Cell Staining (Pulse) (Incubate cells for 5-30 min) prep->stain stock 2. Stock Solution Prep (5 mM this compound in DMSO) working 3. Working Solution (Dilute stock to 2-20 µM in media) stock->working working->stain wash 5. Wash Step (Chase) (Remove excess dye with fresh media) stain->wash image 6. Live-Cell Imaging (Confocal Microscopy) wash->image analyze 7. Data Analysis (Quantify fluorescence intensity and localization over time) image->analyze

Caption: Experimental workflow for an this compound endocytosis assay.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are generalized protocols that should be optimized for specific cell types and experimental questions.

  • Stock Solution (e.g., 1-5 mM):

    • Dissolve the required mass of this compound powder in high-quality, anhydrous DMSO.[6][18] For example, to make a 5 mM stock solution, dissolve ~3 mg of this compound (MW 607.51) in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.[18][19] The dye is sensitive to light and unstable at room temperature for extended periods.[11]

  • Working Solution (e.g., 2-20 µM):

    • On the day of the experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution directly into the desired buffer or cell culture medium (e.g., PBS, HBSS, or serum-free medium) to the final working concentration.[6][18] Typical concentrations range from 2 µM to 20 µM.[18][20]

    • The optimal concentration should be determined empirically, as high concentrations can be cytotoxic or affect membrane properties.[3][13]

This protocol describes a "pulse-chase" experiment to track the internalization of the dye over time.

  • Cell Preparation:

    • Culture adherent cells on sterile glass-bottom dishes or coverslips suitable for microscopy.[18] Grow cells to a healthy, sub-confluent state (log phase).[21]

    • For suspension cells, grow to the desired density and wash by gentle centrifugation.[18]

  • Staining (Pulse):

    • Remove the culture medium from the cells.

    • Add the pre-warmed this compound working solution to the cells.

    • Incubate the cells at the desired temperature (e.g., 37°C for mammalian cells, 30°C for yeast) for a defined period.[6][21]

      • For plasma membrane staining only: Incubate on ice for 5-10 minutes to allow membrane insertion while inhibiting endocytosis.[14]

      • For tracking endocytosis: A pulse of 5-30 minutes at the physiological temperature is typical.[6][18]

  • Washing (Chase):

    • Aspirate the this compound working solution.

    • Wash the cells 2-3 times with fresh, pre-warmed, dye-free medium or buffer to remove unincorporated dye from the plasma membrane and the solution.[14][18] This step is crucial for visualizing the internalized vesicles without overwhelming background from the plasma membrane.

  • Imaging:

    • Immediately begin imaging the live cells using a fluorescence or confocal microscope.[18]

    • Use appropriate filter sets for red fluorescence (e.g., excitation around 490-520 nm and a long-pass emission filter above 650 nm).[20]

    • Acquire images at different time points after the wash step to follow the progression of the dye through the endocytic pathway.[11]

Applications and Considerations

  • Primary Application: this compound is a gold standard for visualizing endocytosis, exocytosis, and general vesicle trafficking in a wide range of organisms, including yeast, fungi, plants, and animal cells.[3][5][8][15]

  • Advantages: It offers high photostability, low cytotoxicity at working concentrations, and a large Stokes shift, which is beneficial for multiplexing with other fluorophores like GFP.[3][22]

  • Limitations: As a vital dye, it cannot be used on fixed cells.[14] The experiment must be performed with living cells. Furthermore, its properties can be influenced by membrane composition and potential.[23] Researchers should be aware that the dye itself might subtly alter membrane fluidity.[12]

By providing a robust method to track membrane turnover, this compound remains an indispensable tool for cell biologists, neuroscientists, and drug development professionals investigating the intricate pathways of cellular transport.

References

FM4-64 as a Marker for Endocytosis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of endocytosis, the process by which cells internalize molecules and particles by engulfing them, is fundamental to understanding a vast array of cellular functions, from nutrient uptake and signal transduction to synaptic transmission and pathogenesis. A key tool in the visualization and quantification of this intricate process is the lipophilic styryl dye, N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl) pyridinium dibromide, commonly known as FM4-64. This in-depth technical guide provides a comprehensive overview of the principles, protocols, and applications of this compound as a marker for endocytosis, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is an amphipathic molecule, possessing both a hydrophilic head and a lipophilic tail. This structure prevents it from passively crossing the cell membrane. Instead, it reversibly inserts its lipophilic tail into the outer leaflet of the plasma membrane, exhibiting low fluorescence in the aqueous environment but fluorescing intensely upon binding to the lipid-rich membrane.[1][2] This initial staining of the plasma membrane serves as the starting point for tracking endocytosis.

Following membrane binding, this compound is internalized along with the plasma membrane during the formation of endocytic vesicles.[3][4] As these vesicles traffic through the endocytic pathway, the dye sequentially labels early endosomes, late endosomes, and ultimately, in many cell types like yeast and plants, the vacuolar membrane (tonoplast).[1][5][6] The progression of the fluorescent signal from the plasma membrane to these intracellular compartments provides a dynamic readout of the endocytic process. The internalization of this compound is an active, energy-dependent process.[7]

FM4_64_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FM4_64_free This compound Dye PM Outer Leaflet FM4_64_free->PM 1. Insertion Endocytic_Vesicle Endocytic Vesicle PM->Endocytic_Vesicle 2. Endocytosis PM_inner Inner Leaflet Early_Endosome Early Endosome Endocytic_Vesicle->Early_Endosome 3. Trafficking Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome_Vacuole Lysosome/Vacuole Late_Endosome->Lysosome_Vacuole

Data Presentation: Quantitative Properties of this compound

For reproducible and quantifiable experiments, understanding the properties of this compound is crucial. The following tables summarize key quantitative data for this dye.

Table 1: Spectral Properties of this compound

PropertyValueReference(s)
Excitation Maximum (in membrane)~515 nm[2]
Emission Maximum (in membrane)~640 nm[2]
Recommended Excitation Wavelengths515-540 nm[2]
Recommended Emission Wavelengths640-700 nm[2]

Table 2: Working Concentrations and Incubation Times for this compound Staining

Cell TypeWorking ConcentrationIncubation TimeReference(s)
Yeast (S. cerevisiae)1-1.5 µM15 minutes[8]
Fungal HyphaeVaries by speciesTime-dependent[7]
Mammalian Cells (general)5-20 µM5-30 minutes[9][10]
Plant Cells (Arabidopsis)1.5 µM30 minutes[11]
Neurons (rat hippocampal)10 µM30-45 seconds (stimulation)[4]

Experimental Protocols

Detailed methodologies are essential for successful and reproducible experiments. Below are representative protocols for key model systems.

General Workflow for an this compound Endocytosis Assay

The following diagram outlines the typical steps involved in an this compound endocytosis experiment.

Experimental_Workflow A Cell Preparation (Culture and harvest cells) B This compound Staining (Incubate cells with this compound solution) A->B C Washing (Remove excess dye) B->C D Live Cell Imaging (Confocal or fluorescence microscopy) C->D E Image Acquisition (Time-lapse imaging) D->E F Data Analysis (Quantify fluorescence intensity, track vesicle movement) E->F

Protocol for Yeast (Saccharomyces cerevisiae)

This protocol is adapted from established methods for visualizing the endocytic pathway and vacuolar membrane in yeast.[3]

  • Cell Culture: Grow yeast cells to the mid-logarithmic phase in appropriate liquid media.

  • Staining:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in fresh, pre-warmed media containing 1-1.5 µM this compound.[8]

    • Incubate at 30°C for 15 minutes.[8]

  • Washing:

    • Pellet the cells by centrifugation.

    • Resuspend the cells in fresh media without the dye to chase the fluorescent signal through the endocytic pathway.

  • Imaging:

    • Mount the cells on a microscope slide.

    • Observe under a fluorescence microscope equipped with appropriate filters for red fluorescence. Time-lapse imaging can be performed to visualize the trafficking of the dye.

Protocol for Mammalian Cells (Adherent)

This general protocol can be adapted for various adherent mammalian cell lines.[9][10]

  • Cell Culture: Grow cells on glass-bottom dishes or coverslips to the desired confluency.

  • Staining:

    • Prepare a working solution of 5-20 µM this compound in a suitable buffer (e.g., HBSS or serum-free medium).[9]

    • Wash the cells once with the buffer.

    • Add the this compound working solution to the cells and incubate at 37°C for 5-30 minutes.[2] The optimal time may need to be determined empirically.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells two to three times with fresh, pre-warmed buffer.

  • Imaging:

    • Immediately image the cells using a confocal or fluorescence microscope. For kinetic studies, image acquisition can begin immediately after the addition of the dye.

Protocol for Plant Cells (Arabidopsis thaliana Seedlings)

This protocol is suitable for observing endocytosis in the root cells of Arabidopsis seedlings.[11]

  • Seedling Growth: Grow Arabidopsis seedlings vertically on agar plates containing ½ Murashige and Skoog (MS) medium.

  • Staining:

    • Prepare a 1.5 µM this compound staining solution in liquid ½ MS medium.[11]

    • Carefully transfer the seedlings to a multi-well plate containing the staining solution.

    • Incubate for 30 minutes, protecting from light.[11]

  • Washing:

    • Briefly dip the seedling roots in two consecutive wells containing liquid ½ MS medium without the dye to remove excess this compound.[11]

  • Imaging:

    • Mount the seedlings in a small volume of liquid ½ MS medium on a microscope slide.

    • Use a confocal microscope to image the root epidermal cells.

Visualizing the Endocytic Pathway

This compound is a valuable tool for visualizing the general process of endocytosis, a significant portion of which is mediated by clathrin. The following diagram illustrates a simplified clathrin-mediated endocytosis pathway that this compound would traverse.

Endocytic_Pathway Plasma_Membrane Plasma Membrane (this compound insertion) Clathrin_Coated_Pit Clathrin-Coated Pit Formation Plasma_Membrane->Clathrin_Coated_Pit Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle Uncoating Uncoating Clathrin_Coated_Vesicle->Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome Recycling_Endosome Recycling to PM Early_Endosome->Recycling_Endosome Recycling Pathway Late_Endosome_MVB Late Endosome / MVB Early_Endosome->Late_Endosome_MVB Degradative Pathway Recycling_Endosome->Plasma_Membrane Lysosome_Vacuole Fusion with Lysosome/Vacuole Late_Endosome_MVB->Lysosome_Vacuole

Applications in Drug Development and Screening

The dynamic and quantifiable nature of this compound uptake makes it a powerful tool for drug discovery and development, particularly in the context of high-throughput screening (HTS) for modulators of endocytosis.

Assays can be designed to identify compounds that either inhibit or enhance the rate of this compound internalization. Such screens are valuable for identifying potential drugs targeting a variety of diseases where endocytosis plays a critical role, including cancer, neurodegenerative disorders, and infectious diseases. For example, a decrease in the rate of this compound uptake in the presence of a test compound could indicate inhibition of endocytosis.[12]

A typical HTS workflow would involve:

  • Plating cells in multi-well plates.

  • Incubating cells with a library of test compounds.

  • Adding this compound to all wells.

  • Automated imaging of the plates using a high-content screening system.

  • Quantifying the intracellular this compound fluorescence in each well to identify "hits" that alter endocytosis.[13][14]

Troubleshooting Common Issues

While this compound is a robust dye, several issues can arise during its use.

Table 3: Troubleshooting Guide for this compound Staining

IssuePotential CauseSuggested Solution
High Background Fluorescence Incomplete washing of excess dye.Increase the number and duration of wash steps.
Non-specific binding to dead cells.Ensure cell viability is high. Use a viability marker if necessary.
Weak or No Intracellular Signal Inefficient endocytosis in the chosen cell type or conditions.Optimize incubation time and temperature. Ensure cells are metabolically active.
Photobleaching during image acquisition.Minimize exposure time and laser power. Use an anti-fade mounting medium.
Artifactual Staining of Intracellular Structures Dye internalization through mechanisms other than endocytosis.This is less common with this compound but can occur if the membrane is compromised.[15] Ensure gentle handling of cells.
In plant cells, prolonged incubation can lead to indiscriminate staining of all membranes.[16]Optimize staining time and consider using lower concentrations.

Advantages and Limitations

Advantages:

  • Vital Dye: Can be used on living cells, allowing for dynamic imaging of endocytosis.[3]

  • High Photostability: More resistant to photobleaching compared to some other fluorescent dyes.[7]

  • Low Cytotoxicity: Generally well-tolerated by cells at working concentrations.[7]

  • Versatility: Applicable across a wide range of organisms, from yeast to mammalian cells.[1][3][4][7]

Limitations:

  • Non-specific Marker: this compound is a marker of bulk endocytosis and does not distinguish between different endocytic pathways (e.g., clathrin-mediated vs. caveolin-mediated).

  • pH Sensitivity: The fluorescence of this compound can be influenced by the pH of the local environment.[17]

  • Potential for Artifacts: Under certain conditions, such as compromised membrane integrity, the dye may enter the cell through non-endocytic routes.[15]

Conclusion

This compound remains an indispensable tool for the study of endocytosis. Its ease of use, coupled with its robust and dynamic fluorescent signal, provides researchers with a powerful method to visualize and quantify this fundamental cellular process. By understanding its mechanism of action, adhering to optimized protocols, and being aware of its limitations, scientists and drug development professionals can effectively leverage this compound to gain deeper insights into cellular function and to accelerate the discovery of novel therapeutics that modulate endocytic pathways.

References

An In-depth Technical Guide to the Lipophilic Styryl Dye FM4-64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lipophilic styryl dye, N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino) phenyl)hexatrienyl) pyridinium dibromide, commonly known as FM4-64, is a vital, water-soluble fluorescent probe extensively utilized for the real-time visualization of plasma membrane dynamics and endocytic pathways in a wide range of living cells.[1][2][3] Its unique amphiphilic character allows it to insert into the outer leaflet of the plasma membrane, where it becomes intensely fluorescent, providing a powerful tool for investigating vesicle trafficking, exocytosis, and endocytosis.[4][5][6] This guide offers a comprehensive overview of this compound, including its core properties, mechanism of action, experimental protocols, and data interpretation.

Core Properties and Mechanism of Action

This compound is a dicationic styryl dye that is largely non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence quantum yield upon insertion into a lipid-rich environment like the cell membrane.[6][7][8] This property is central to its application as a membrane stain. The molecule possesses a positively charged head group that prevents it from passively crossing the lipid bilayer, ensuring it remains in the outer leaflet of the plasma membrane upon initial application.[5]

The internalization of this compound is an active, energy-dependent process that mirrors the bulk flow of the endocytic pathway.[9][10] Once bound to the plasma membrane, the dye is internalized via endocytic vesicles. Over time, it traffics through the endosomal system, sequentially labeling early endosomes, late endosomes (or prevacuolar compartments), and finally accumulating in the limiting membrane of the vacuole in yeast and plant cells, or other terminal compartments in animal cells.[2][3][11] This temporal progression allows researchers to dissect the various stages of endocytosis.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Chemical and Physical Properties Value Reference
Molecular FormulaC30H45Br2N3[7]
Molecular Weight607.51 g/mol [7]
Purity>98% (HPLC)[7]
SolubilityDMSO: 50 mg/mL (82.30 mM)[7]
Water: 10 mg/mL[12]
Spectral Properties Wavelength (nm) Reference
Excitation Maximum~510-515[12][13][14]
Emission Maximum~640-750[12][13][14][15]

Experimental Protocols

General Staining Protocol for Live Cell Imaging

This protocol provides a general framework for staining living cells with this compound to visualize the endocytic pathway. Optimization of concentrations and incubation times is crucial for different cell types.

Materials:

  • This compound stock solution (1-5 mM in DMSO or water)[1][6]

  • Serum-free cell culture medium or appropriate buffer (e.g., PBS, HBSS)[1]

  • Live cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope equipped with appropriate filters for red fluorescence

Procedure:

  • Preparation of Working Solution: Dilute the this compound stock solution in serum-free medium or buffer to the desired working concentration. Typical working concentrations range from 5 to 20 µM.[1] The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Cell Preparation: Wash the cells with serum-free medium or buffer to remove any residual serum proteins that may interfere with staining.[6]

  • Staining: Add the this compound working solution to the cells and incubate at the desired temperature (e.g., 37°C for mammalian cells, room temperature for plant and yeast cells) for 5-30 minutes.[1][6] Incubation on ice can be used to specifically label the plasma membrane with minimal internalization.[10]

  • Washing: For pulse-chase experiments designed to follow the internalized dye, wash the cells twice with fresh, dye-free medium or buffer to remove the this compound from the plasma membrane.[1] For continuous labeling, washing is not necessary.

  • Imaging: Observe the cells using a fluorescence or confocal microscope. The plasma membrane will be stained initially, followed by the appearance of fluorescently labeled intracellular vesicles over time.

Pulse-Chase Protocol for Tracking Endocytosis in Yeast

This protocol is specifically designed to follow the progression of this compound through the endocytic pathway in yeast cells.[10]

Materials:

  • Log-phase yeast cells

  • YPD medium

  • This compound stock solution (1.6 µM in DMSO)[10]

  • Sterile water

  • YNB medium

Procedure:

  • Cell Harvesting: Centrifuge 1 mL of log-phase yeast cells and resuspend the pellet in 50 µL of YPD medium containing 1 µL of this compound stock solution.[10]

  • Pulse: Incubate the cells at 30°C for 20 minutes.[10]

  • Chase: Add 1 mL of YPD, centrifuge, and resuspend the cell pellet in 5 mL of fresh YPD. Incubate at 30°C for 90-120 minutes.[10]

  • Washing and Resuspension: Centrifuge the cells, wash with 1 mL of sterile water, and resuspend the pellet in 25 µL of YNB medium for imaging.[10]

  • Microscopy: Mount the cells on a slide and observe under a fluorescence microscope. This procedure should result in specific labeling of the vacuolar membrane.[10]

Visualizations

Endocytic Pathway of this compound

Endocytic_Pathway Plasma_Membrane Plasma Membrane (Initial Staining) Early_Endosome Early Endosome Plasma_Membrane->Early_Endosome Endocytosis Late_Endosome Late Endosome/ Prevacuolar Compartment Early_Endosome->Late_Endosome Vacuole_Lysosome Vacuole / Lysosome (Final Accumulation) Late_Endosome->Vacuole_Lysosome

Caption: Internalization and trafficking of this compound via the endocytic pathway.

General Experimental Workflow for this compound Staining

Experimental_Workflow cluster_prep Preparation cluster_stain Staining cluster_wash Washing (Optional) cluster_image Imaging and Analysis Prepare_Cells Prepare Live Cells Incubate Incubate Cells with this compound Prepare_Cells->Incubate Prepare_Working_Solution Prepare this compound Working Solution Prepare_Working_Solution->Incubate Wash Wash with Dye-Free Medium Incubate->Wash Image Fluorescence Microscopy Incubate->Image Continuous Labeling Wash->Image Analyze Quantitative Analysis of Fluorescence Image->Analyze

Caption: A generalized workflow for live-cell imaging using this compound.

Logical Relationship of this compound Mechanism

FM4_64_Mechanism Aqueous_Environment Aqueous Environment Lipid_Membrane Lipid Membrane Aqueous_Environment->Lipid_Membrane Dye partitions into the membrane Low_Fluorescence Low Fluorescence Aqueous_Environment->Low_Fluorescence This compound is largely non-fluorescent High_Fluorescence High Fluorescence Lipid_Membrane->High_Fluorescence Fluorescence quantum yield increases

Caption: The fluorescence mechanism of this compound is dependent on its environment.

References

FM4-64: An In-Depth Technical Guide to Visualizing Vesicle Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The lipophilic styryl dye, N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, or FM4-64, has emerged as an indispensable tool for the real-time visualization of vesicle trafficking in living cells. Its ability to reversibly intercalate into the outer leaflet of the plasma membrane and subsequently be internalized through endocytic pathways allows for the dynamic tracking of vesicles. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound in studying endocytosis and exocytosis.

Core Principles of this compound Function

This compound is an amphipathic molecule with a hydrophilic head and a hydrophobic tail. This structure prevents it from passively crossing the cell membrane.[1][2] Instead, it rapidly and reversibly binds to the outer leaflet of the plasma membrane.[3][4] The dye exhibits low fluorescence in aqueous solutions but becomes intensely fluorescent upon insertion into the hydrophobic environment of a lipid membrane.[4][5][6] This property is central to its utility, as it provides a high signal-to-noise ratio, clearly demarcating labeled membranes from the surrounding cytosol.

Once at the plasma membrane, this compound is internalized by endocytosis, becoming incorporated into the membranes of newly formed vesicles.[1][2][7] These labeled vesicles can then be tracked as they move through the endocytic pathway, eventually reaching various intracellular compartments, including endosomes and, in some cell types like yeast and plants, the vacuole.[1][2][8] Conversely, during exocytosis, the fusion of labeled vesicles with the plasma membrane results in the release of the dye into the extracellular medium, leading to a decrease in intracellular fluorescence.[5] This destaining process can be monitored to quantify the rate of exocytosis.[5]

Key Applications and Methodologies

This compound is a versatile tool applicable to a wide range of biological systems, including neurons, yeast, fungi, and plant cells.[2][3][5][8][9] Its primary applications involve the qualitative and quantitative analysis of endocytosis and exocytosis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound experiments, compiled from various studies. These values should be considered as starting points and may require optimization for specific cell types and experimental conditions.

Table 1: Working Concentrations of this compound

Organism/Cell TypeWorking ConcentrationReference(s)
Neuronal Cultures (rat/mouse)2.5 - 20 µM[6]
10 µM[5]
Mouse Motor Nerve Terminals3.2 µM[10]
Yeast (Saccharomyces cerevisiae)1 - 1.5 µM[11]
1.6 µM (stock)[1]
Fungal HyphaeNot specified[2][12]
Arabidopsis Root Cells2 µM[7]
Tobacco Pollen TubesNot specified[13]
Tomato Root Cells5 µM[14]

Table 2: Incubation and Chase Times

ExperimentOrganism/Cell TypeIncubation/Pulse TimeChase TimeReference(s)
Endocytosis (Staining)Neuronal Cultures1 min (dye application), then stimulation10 min wash[4][5]
Endocytosis (Pulse-Chase)Yeast20 min90 - 120 min[1]
Endocytosis (Pulse-Chase)Tobacco Pollen Tubes1.5 - 2 h (FM 1-43) then 1-10 min (this compound)N/A[13]
EndocytosisArabidopsis Root Cells5 min (on ice)N/A[7]
EndocytosisFungal HyphaeTime-dependent uptake observedN/A[2][12]
Exocytosis (Destaining)Neuronal CulturesStimulation until fluorescence plateausN/A[5][6]

Experimental Protocols

Protocol 1: General Staining of the Plasma Membrane and Endocytic Vesicles

This protocol provides a basic framework for labeling the plasma membrane and observing the initial stages of endocytosis.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.

  • Reagent Preparation: Prepare a working solution of this compound in a suitable imaging buffer (e.g., HEPES-buffered saline) at the desired concentration (see Table 1). Protect the solution from light.[5][7]

  • Staining: Replace the culture medium with the this compound working solution.

  • Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at the appropriate temperature for the cell type to label the plasma membrane.

  • Imaging: Mount the sample on a confocal or epifluorescence microscope. Use appropriate filter sets for this compound (e.g., excitation ~515 nm, emission >600 nm).[6][7]

  • Time-Lapse Imaging: To visualize internalization, acquire images at regular intervals. The appearance of fluorescent puncta within the cytoplasm indicates the formation of endocytic vesicles.

Protocol 2: Pulse-Chase Experiment to Track Endocytic Trafficking

This method allows for the tracking of a cohort of labeled vesicles over time.

  • Pulse: Label the plasma membrane with this compound as described in Protocol 1 (steps 1-4) for a defined period (the "pulse").

  • Wash: Rapidly and thoroughly wash the cells with dye-free imaging buffer to remove the this compound from the plasma membrane.[5] This step is critical to ensure that subsequent fluorescence is from internalized vesicles.

  • Chase: Incubate the cells in the dye-free buffer for the desired "chase" period.

  • Imaging: Acquire images at different time points during the chase to follow the trafficking of the labeled vesicles to their destination organelles.

Protocol 3: Assay for Monitoring Stimulated Exocytosis

This protocol is commonly used in neuronal preparations to measure the release of synaptic vesicles.

  • Loading Vesicles: Stimulate the neurons (e.g., with high potassium or electrical field stimulation) in the presence of this compound to load the recycling pool of synaptic vesicles with the dye.[4][5][6]

  • Wash: Thoroughly wash the cells with dye-free buffer to remove the surface membrane-bound dye.

  • Baseline Imaging: Acquire a series of baseline images of the labeled nerve terminals.

  • Stimulation and Destaining: Stimulate the neurons again to induce exocytosis. The fusion of labeled vesicles with the plasma membrane will cause the release of this compound and a corresponding decrease in fluorescence intensity.

  • Data Analysis: Quantify the fluorescence intensity of the nerve terminals over time. The rate of fluorescence decay reflects the rate of exocytosis.

Visualization of Signaling Pathways and Workflows

To further elucidate the processes visualized by this compound, the following diagrams, generated using the DOT language, illustrate key concepts and experimental flows.

FM4_64_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FM4_64_free This compound (Aqueous) Low Fluorescence PM_outer Outer Leaflet FM4_64_free->PM_outer Intercalation PM_outer->FM4_64_free Dissociation Endocytic_Vesicle Endocytic Vesicle High Fluorescence PM_outer->Endocytic_Vesicle Endocytosis PM_inner Inner Leaflet Endosome Endosome Endocytic_Vesicle->Endosome Trafficking

Mechanism of this compound uptake and trafficking.

Pulse_Chase_Workflow Start Start Pulse Pulse: Incubate with this compound Start->Pulse Wash Wash: Remove extracellular dye Pulse->Wash Chase Chase: Incubate in dye-free media Wash->Chase Image Image: Acquire data at time points Chase->Image End End Image->End

Experimental workflow for a pulse-chase experiment.

Exocytosis_Visualization cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space Labeled_Vesicle This compound Labeled Vesicle (High Fluorescence) PM_fusion Vesicle Fusion Labeled_Vesicle->PM_fusion Exocytosis Released_Dye Released this compound (Low Fluorescence) PM_fusion->Released_Dye Dye Dissociation

Visualization of exocytosis using this compound.

Considerations and Best Practices

  • Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound is susceptible to photobleaching and can induce phototoxicity with prolonged or high-intensity illumination. It is crucial to minimize light exposure and use the lowest possible laser power necessary for adequate signal detection.[15]

  • Controls: Appropriate controls are essential for interpreting this compound experiments. These may include imaging cells at 4°C or in the presence of metabolic inhibitors to block endocytosis, thereby confirming that dye uptake is an active process.[2][7]

  • Non-specific Staining: In some preparations, non-specific binding of this compound to cellular structures other than the plasma membrane can occur. Thorough washing steps are critical to minimize this background fluorescence.[5]

  • Dye Concentration and Incubation Time: The optimal concentration of this compound and incubation time can vary significantly between cell types. It is recommended to perform a titration experiment to determine the lowest effective concentration that provides a good signal without causing cellular artifacts.

  • Quantitative Analysis: For quantitative studies, it is important to use consistent imaging parameters and to analyze a sufficient number of cells to ensure statistical significance. Image analysis software can be used to quantify fluorescence intensity and track the movement of labeled vesicles.[7][14]

By understanding the underlying principles and adhering to rigorous experimental design, researchers can effectively leverage this compound as a powerful tool to unravel the complex and dynamic processes of vesicle trafficking in living cells. This guide serves as a foundational resource to aid in the design, execution, and interpretation of experiments utilizing this versatile fluorescent probe.

References

FM4-64 Compound: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM4-64 is a lipophilic styryl dye renowned for its utility in cellular biology as a fluorescent probe for the plasma membrane and endocytic pathways. Its unique properties make it an invaluable tool for real-time visualization of vesicle trafficking, including endocytosis and exocytosis, in a wide range of living cells. This technical guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.

Core Properties of this compound

This compound, chemically known as N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, is an amphiphilic molecule with a positively charged hydrophilic head and a lipophilic tail. This structure allows it to insert into the outer leaflet of the plasma membrane without readily crossing it. The fluorescence of this compound is significantly enhanced in the hydrophobic environment of a lipid membrane compared to its low fluorescence in aqueous solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Chemical Formula C₃₀H₄₅Br₂N₃
Molecular Weight 607.51 g/mol
CAS Number 162112-35-8
Appearance Solid
Solubility Water-soluble, Soluble in DMSO (e.g., 50 mg/mL)[1]
Photophysical Properties

The photophysical characteristics of this compound are crucial for its application in fluorescence microscopy. These properties, including excitation and emission maxima, can vary slightly depending on the solvent and membrane environment.

PropertyValueNotes
Excitation Maximum (λex) ~515 nmIn membranes. Some sources report up to 558 nm.[2]
Emission Maximum (λem) ~640 nmIn membranes. Some sources report up to 750 nm.
Stokes Shift LargeThe significant separation between excitation and emission peaks is advantageous for minimizing spectral overlap in multicolor imaging.
Quantum Yield Environment-dependentSignificantly higher in lipid environments compared to aqueous solutions.[3][4] Specific values are highly dependent on membrane composition.
Extinction Coefficient Not consistently reportedVaries with the environment.

Mechanism of Action and Cellular Uptake

The primary mechanism of this compound as a cellular stain involves its insertion into the plasma membrane followed by internalization through endocytic pathways. This process allows for the dynamic tracking of membrane trafficking.

FM4_64_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell FM4_64_free This compound (aqueous) Low Fluorescence Plasma_Membrane Plasma Membrane FM4_64_free->Plasma_Membrane Insertion (High Fluorescence) Endocytic_Vesicle Endocytic Vesicle Plasma_Membrane->Endocytic_Vesicle Endocytosis Early_Endosome Early Endosome Endocytic_Vesicle->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome_Vacuole Lysosome/Vacuole Late_Endosome->Lysosome_Vacuole

Mechanism of this compound cellular uptake and trafficking.

Experimental Protocols

The following are detailed methodologies for common applications of this compound in cellular imaging.

General Stock Solution Preparation and Storage
  • Stock Solution: Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1 to 5 mM.[5]

  • Storage: Store the stock solution at -20°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting is recommended.

Plasma Membrane Staining

This protocol is designed for the rapid labeling of the plasma membrane in living cells.

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or coverslip.

  • Working Solution Preparation: Dilute the this compound stock solution in a serum-free medium or a suitable buffer (e.g., HBSS or PBS) to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

  • Staining: Remove the culture medium and wash the cells once with the imaging buffer. Add the this compound working solution to the cells and incubate for 1-5 minutes at room temperature or on ice to minimize endocytosis.

  • Washing: Gently wash the cells two to three times with the imaging buffer to remove excess dye.

  • Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., excitation ~515 nm, emission ~640 nm).

Tracking Endocytosis

This protocol allows for the visualization of the endocytic pathway over time.

  • Cell Preparation: As described in the plasma membrane staining protocol.

  • Working Solution Preparation: Prepare the this compound working solution as described above.

  • Pulse Labeling: Incubate the cells with the this compound working solution for a short period (e.g., 5-15 minutes) at 37°C to allow for internalization.

  • Chase Period: Wash the cells thoroughly with a warm, dye-free medium to remove the dye from the plasma membrane.

  • Time-Lapse Imaging: Acquire images at different time points after the wash to track the movement of the fluorescently labeled vesicles through the endocytic pathway (from early endosomes to late endosomes and lysosomes/vacuoles).

Labeling Synaptic Vesicles in Neurons

This protocol is adapted for studying synaptic vesicle recycling at neuromuscular junctions or in cultured neurons.[6]

  • Cell Preparation: Use primary hippocampal neuronal cultures (14-28 days in vitro).[6]

  • Loading Solution: Prepare a working solution of 10 µM this compound in a suitable buffer (e.g., HEPES-buffered saline) containing glutamate receptor antagonists (e.g., 50 µM APV and 10 µM CNQX) to prevent excitotoxicity.[6]

  • Stimulation and Loading: Stimulate the neurons (e.g., with high K+ solution or electrical stimulation) in the presence of the this compound loading solution to induce endocytosis of synaptic vesicles.

  • Washing: Wash the neurons extensively with a dye-free buffer for at least 10 minutes to remove the dye from the plasma membrane.[6]

  • Imaging Exocytosis (Destaining): Stimulate the neurons again and image the decrease in fluorescence as the labeled synaptic vesicles undergo exocytosis and release the dye.

Data Presentation: Quantitative Parameters

The following table summarizes typical experimental parameters for this compound applications.

ApplicationCell TypeWorking ConcentrationIncubation TimeTemperature
Plasma Membrane StainingMammalian Cells1-10 µM1-5 min4°C or RT
Endocytosis TrackingYeast1-1.5 µM15 min (pulse)30°C
Endocytosis TrackingPlant Cells (Arabidopsis)2 µM5 min (pulse)4°C (on ice)
Synaptic Vesicle LabelingCultured Neurons2.5-20 µMDuring stimulationRT or 37°C
Autophagy MonitoringYeast0.8 mM20 min30°C

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and cellular pathways involving this compound.

Experimental Workflow for Endocytosis Tracking

Endocytosis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Cells on Imaging Dish Pulse Incubate with this compound (Pulse Labeling) Cell_Culture->Pulse Prepare_Solutions Prepare this compound Working Solution Prepare_Solutions->Pulse Wash Wash with Dye-Free Medium (Chase) Pulse->Wash Image Time-Lapse Fluorescence Imaging Wash->Image Analyze_Trafficking Analyze Vesicle Trafficking and Kinetics Image->Analyze_Trafficking

A generalized workflow for tracking endocytosis using this compound.
Clathrin-Mediated Endocytosis Pathway

This compound is internalized through various endocytic mechanisms, with clathrin-mediated endocytosis being a major pathway in many cell types.

Clathrin_Mediated_Endocytosis Receptor_Ligand Receptor-Ligand Complex Adaptor_Proteins Adaptor Proteins (e.g., AP2) Receptor_Ligand->Adaptor_Proteins Recruitment Clathrin Clathrin Triskelions Adaptor_Proteins->Clathrin Recruitment Coated_Pit Clathrin-Coated Pit (with this compound) Clathrin->Coated_Pit Assembly Scission Membrane Scission Coated_Pit->Scission Constriction Dynamin Dynamin Dynamin->Scission Coated_Vesicle Clathrin-Coated Vesicle Scission->Coated_Vesicle Uncoating Uncoating (Hsc70, Auxilin) Coated_Vesicle->Uncoating Early_Endosome Early Endosome Uncoating->Early_Endosome Fusion

Key steps in the clathrin-mediated endocytosis of this compound.

Applications in Research and Drug Development

  • Studying Endocytic Pathways: this compound is widely used to dissect the molecular machinery of endocytosis in various model organisms, including yeast, plants, and mammalian cells.[7][8][9]

  • Analyzing Synaptic Function: In neuroscience, it is instrumental in studying synaptic vesicle recycling, providing insights into neurotransmission and synaptic plasticity.[6]

  • Investigating Autophagy: this compound can be used to monitor the delivery of autophagosomes to the vacuole/lysosome in yeast and other organisms.

  • Drug Screening: The dye can be employed in high-throughput screening assays to identify compounds that modulate endocytosis or membrane trafficking, which is relevant for drug delivery and targeting.

  • Toxicity and Phototoxicity: While generally considered to have low cytotoxicity, prolonged exposure to high concentrations of this compound and intense illumination can lead to phototoxicity.[10][11] Careful optimization of imaging parameters is therefore essential for long-term live-cell imaging.[12]

Conclusion

This compound remains a powerful and versatile tool in cell biology and drug development. Its ability to dynamically label membranes and track their internalization provides a unique window into the complex processes of endocytosis and vesicle trafficking. By understanding its core properties and optimizing experimental protocols, researchers can effectively harness the capabilities of this fluorescent probe to gain deeper insights into fundamental cellular functions.

References

The Cellular Entry of FM4-64: A Technical Guide to a Versatile Endocytic Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lipophilic styryl dye, N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl) pyridinium dibromide, commonly known as FM4-64, is a powerful tool for investigating the intricate processes of endocytosis and vesicle trafficking in a wide range of eukaryotic cells. Its utility stems from its unique photophysical properties and its mechanism of cellular entry. This technical guide provides an in-depth exploration of how this compound permeates the cell, focusing on the core mechanisms of its uptake. We will delve into the experimental data that underpins our current understanding, present detailed protocols for its application, and visualize the key pathways and workflows.

Core Mechanism of this compound Cellular Entry

This compound is an amphiphilic molecule, possessing both a lipophilic tail and a hydrophilic headgroup. This structure prevents it from passively diffusing across the plasma membrane. Instead, its entry into the cell is primarily mediated by the endocytic pathway. The process can be summarized in the following key stages:

  • Plasma Membrane Intercalation: Upon introduction to the cellular environment, this compound rapidly inserts its lipophilic tail into the outer leaflet of the plasma membrane.[1][2][3] In this lipid-rich environment, its fluorescence quantum yield dramatically increases, leading to a bright and distinct labeling of the cell surface.[4] This binding is reversible and concentration-dependent.[4]

  • Endocytic Uptake: The dye is then internalized into the cell as the plasma membrane invaginates to form endocytic vesicles.[2][5][6] This process is an active one, requiring cellular energy in the form of ATP, and is temperature-dependent.[7] Inhibition of endocytosis through low temperatures (e.g., 0°C) or metabolic inhibitors effectively blocks the internalization of this compound, restricting its fluorescence to the plasma membrane.[7] The uptake is also dependent on a functional actin cytoskeleton.

  • Trafficking Through the Endomembrane System: Once inside the cell within endocytic vesicles, this compound serves as a tracer, sequentially labeling various compartments of the endomembrane system. The typical progression is as follows:

    • Early Endosomes: These are often the first distinct, punctate structures to become fluorescent within the cytoplasm.[1]

    • Late Endosomes / Prevacuolar Compartment (PVC): Over time, the dye progresses to these compartments.

    • Vacuole/Lysosome: The final destination for this compound in many cell types, such as yeast and plant cells, is the membrane of the vacuole or lysosome.[1][2] This results in a characteristic "ring-staining" pattern.

The time course of this trafficking varies between different organisms and cell types, and is influenced by experimental conditions such as temperature.

Data Presentation: Quantitative Analysis of this compound Uptake

The following tables summarize the available quantitative and semi-quantitative data on the kinetics of this compound uptake and staining.

Table 1: Concentration-Dependent Staining of the Plasma Membrane in Lactotrophs

ParameterValueReference
Half-maximal concentration (KD) for plasma membrane staining2.9 µM[4]

Table 2: Time Course of this compound Internalization and Trafficking (Qualitative and Semi-Quantitative Data)

Organism/Cell TypePlasma Membrane StainingEarly Endosomes/Punctate StructuresLate Endosomes/Prevacuolar CompartmentVacuolar Membrane StainingReference
Yeast (Saccharomyces cerevisiae) Immediate5-10 minutes-30-60 minutes[2]
Fungal Hyphae (Neurospora crassa) Immediate~2 minutes-Visible after longer incubation[1]
Plant Cells (Arabidopsis thaliana root) Immediate5-15 minutes-45-120 minutes
Lactotroph Vesicles (stimulated) -2.9 seconds (at 4 µM)--[4]
14.1 seconds (at 2 µM)[4]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

General this compound Staining and Visualization of Endocytosis in Yeast (Saccharomyces cerevisiae)

Objective: To visualize the time-course of endocytosis by observing the sequential labeling of the plasma membrane, endosomes, and vacuolar membrane.

Materials:

  • Log-phase yeast culture (e.g., in YPD medium)

  • This compound stock solution (1.6 mM in DMSO)

  • YPD medium

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for rhodamine)

Procedure:

  • Cell Preparation:

    • Harvest 1 mL of a log-phase yeast culture by centrifugation at 5,000 x g for 1 minute.

    • Resuspend the cell pellet in 1 mL of fresh, pre-warmed (30°C) YPD medium.

  • Staining:

    • Add this compound stock solution to the cell suspension to a final concentration of 8-40 µM.

    • Incubate the cells at 30°C.

  • Microscopy:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove a small aliquot of the cell suspension.

    • Mount the cells on a microscope slide and observe using fluorescence microscopy.

    • At t=0, fluorescence should be localized to the plasma membrane. Punctate intracellular structures (endosomes) should become visible after 5-15 minutes. By 30-60 minutes, the vacuolar membrane should be clearly stained.

Pulse-Chase Modification:

  • After an initial incubation with this compound (the "pulse," e.g., 15 minutes at 30°C), pellet the cells by centrifugation.

  • Resuspend the cells in fresh YPD medium without the dye (the "chase").

  • Continue to image the cells at various time points to follow the trafficking of the internalized dye to the vacuole.

This compound Staining of the Endocytic Pathway in Arabidopsis thaliana Root Cells

Objective: To trace the endocytic pathway in plant root cells.

Materials:

  • 5- to 7-day-old Arabidopsis thaliana seedlings grown vertically on MS agar plates.

  • This compound stock solution (2 mM in DMSO)

  • Liquid MS medium

  • Microscope slides and coverslips

  • Confocal microscope

Procedure:

  • Seedling Preparation:

    • Carefully transfer seedlings from the agar plate to a microscope slide.

  • Staining:

    • Prepare a working solution of 2-4 µM this compound in liquid MS medium.

    • Add a drop of the this compound working solution to the seedlings on the slide, ensuring the roots are submerged.

  • Microscopy:

    • Immediately image the root epidermal cells using a confocal microscope. The plasma membrane will be stained instantly.

    • Acquire images at regular intervals (e.g., every 5-10 minutes) for up to 2 hours to observe the internalization of the dye and the subsequent labeling of endosomes and the tonoplast (vacuolar membrane).

Mandatory Visualizations

Signaling and Trafficking Pathway

FM4_64_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Cell FM4_64_free This compound (in solution) PM Plasma Membrane (Outer Leaflet) FM4_64_free->PM Intercalation EE Early Endosome PM->EE Endocytosis LE Late Endosome / Prevacuolar Compartment EE->LE Maturation Vacuole Vacuole LE->Vacuole Fusion

Caption: The endocytic pathway of this compound cellular entry.

Experimental Workflow

FM4_64_Experimental_Workflow Start Start: Prepare log-phase cells Stain Stain cells with This compound working solution Start->Stain Incubate Incubate at appropriate temperature (e.g., 30°C) Stain->Incubate Image_t0 Image Timepoint 0: Observe Plasma Membrane Staining Incubate->Image_t0 Image_t_intermediate Image Intermediate Timepoints: Observe Endosome Formation Image_t0->Image_t_intermediate Image_t_final Image Final Timepoint: Observe Vacuole Staining Image_t_intermediate->Image_t_final End End of Experiment Image_t_final->End

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with FM4-64 in Plant Roots

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The lipophilic styryl dye FM4-64 is a vital tool for investigating membrane dynamics and vesicle trafficking in living plant cells. Its utility lies in its ability to intercalate into the outer leaflet of the plasma membrane, which is then internalized through endocytosis, allowing for the real-time visualization of endocytic pathways and organelle dynamics.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in live-cell imaging of plant roots, with a focus on tracking endocytosis and vesicle trafficking.

This compound first stains the plasma membrane and is subsequently incorporated into vesicles through processes dependent on the endomembrane system.[1][2] Over time, the dye is distributed throughout the entire vesicular network, moving from the plasma membrane to the vacuole, and also involving components of the secretory pathway.[1][2][5] This allows for the study of crucial developmental processes in plants that are reliant on endocytosis.[1]

Principle of this compound Staining

This compound is an amphiphilic molecule that is virtually non-fluorescent in aqueous environments but becomes intensely fluorescent upon binding to the lipid-rich environment of cellular membranes. The staining process unfolds in a time-dependent manner, which allows for the kinetic analysis of membrane trafficking:

  • Plasma Membrane Staining: Upon application, this compound rapidly binds to and stains the plasma membrane of root cells.[1][2][6]

  • Endocytosis and Vesicle Formation: The dye is then internalized via endocytic vesicles, providing a direct way to visualize the process of endocytosis.[6][7]

  • Trafficking to Endosomes and Prevacuolar Compartments: These vesicles subsequently fuse with early endosomes (EEs), which can mature into or transport this compound to late endosomes (LEs), also known as prevacuolar compartments (PVCs).[6]

  • Golgi Apparatus and Vacuolar Staining: The dye can also be transported to the Golgi apparatus and eventually accumulates in the tonoplast (the vacuolar membrane).[3][6][8]

This sequential labeling of different endomembrane compartments makes this compound an excellent marker for dissecting the endocytic pathway in living plant cells.

Signaling Pathway and Vesicle Trafficking

The movement of this compound through the plant cell highlights the key organelles involved in the endocytic and secretory pathways.

G This compound Internalization and Vesicle Trafficking Pathway PM Plasma Membrane EV Endocytic Vesicles PM->EV Endocytosis EE Early Endosome (EE) / TGN EV->EE PVC Prevacuolar Compartment (PVC) / MVB EE->PVC Maturation GA Golgi Apparatus EE->GA Recycling? Vacuole Vacuole (Tonoplast) PVC->Vacuole Fusion ExV Exocytic Vesicles GA->ExV Secretion ExV->PM Exocytosis

Caption: this compound trafficking through the endomembrane system.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound staining in plant roots, compiled from various studies. These values should be considered as starting points and may require optimization for specific experimental conditions and plant species.

ParameterValuePlant SystemNotesReference
Stock Solution Concentration 1-2 mM in DMSO or waterGeneralStore at -20°C in the dark. This compound is light-sensitive and unstable at room temperature.[5]
Working Concentration 2-5 µMArabidopsis thaliana rootsHigher concentrations may have physiological effects.[5][9]
4 µMTomato root and pericarp cellsUsed as a control for plasma membrane localization.[6]
17 µMTobacco BY-2 cellsHigher concentration used for suspension cells.[8]
Incubation Time 5-10 minutesArabidopsis thaliana rootsFor labeling the plasma membrane and early endosomes.[8]
15-30 minutesArabidopsis thaliana rootsFor visualizing later endocytic compartments like the PVC.[10]
30-60 minutesTobacco BY-2 cellsFor labeling the tonoplast.[8]
Excitation Wavelength 488 or 514 nmGeneralArgon ion laser lines are commonly used.[5]
561 nmTomato cells[6]
Emission Wavelength 630-690 nmTomato cells[6]
>580 nmGeneralLong-pass filter is typically used.

Experimental Protocols

This section provides a detailed protocol for staining plant roots with this compound and subsequent live-cell imaging using confocal microscopy.

Materials
  • This compound dye

  • Dimethyl sulfoxide (DMSO) or sterile water

  • Plant growth medium (e.g., Murashige and Skoog [MS] medium)

  • Seedlings of the plant of interest (e.g., 5-7 day old Arabidopsis thaliana)

  • Microscope slides and coverslips

  • Pipettes and tips

  • Confocal laser scanning microscope (CLSM)

Protocol: Staining and Mounting
  • Prepare this compound Stock Solution: Dissolve this compound in DMSO or water to a final concentration of 1-2 mM. Aliquot and store at -20°C, protected from light.

  • Prepare Working Solution: Dilute the stock solution in liquid plant growth medium to the desired final concentration (e.g., 2-5 µM). It is crucial to use the same medium for treatments as was used for solid-phase growth.[5]

  • Seedling Incubation:

    • Carefully transfer seedlings from the solid growth medium to a multi-well plate or petri dish containing the this compound working solution. Growing seedlings vertically can facilitate this transfer without damaging the roots.[5]

    • Incubate the seedlings in the staining solution for the desired amount of time (e.g., 5-30 minutes) at room temperature, protected from light. For experiments investigating the inhibition of endocytosis, staining can be performed at 4°C on ice.[5]

  • Washing (Optional but Recommended): To reduce background fluorescence and remove excess dye from the cell wall, gently transfer the seedlings to fresh medium without this compound for a brief period (e.g., 1-2 minutes) before imaging.

  • Mounting:

    • Place a drop of fresh growth medium (without the dye) onto a microscope slide.

    • Carefully transfer a stained seedling into the drop of medium.

    • Gently place a coverslip over the sample, avoiding air bubbles and excessive pressure on the root.

Protocol: Confocal Microscopy and Image Acquisition
  • Microscope Setup:

    • Turn on the confocal microscope and allow the lasers to warm up.

    • Select an appropriate objective (e.g., 20x or 40x for an overview, 63x or 100x water or oil immersion for high-resolution imaging).

  • Locate the Sample: Using transmitted light or brightfield, locate the root and the specific region of interest (e.g., root tip, elongation zone, or root hair zone).

  • Set Imaging Parameters:

    • Excitation: Use a 488 nm or 514 nm laser line for this compound excitation.

    • Emission: Set the detector to collect fluorescence in the range of approximately 580-750 nm.

    • Laser Power and Detector Gain: Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching. Use the lowest possible laser power.

    • Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.

    • Image Size and Scan Speed: Choose an appropriate image size (e.g., 512x512 or 1024x1024 pixels) and scan speed. Slower scan speeds with line averaging can improve image quality.

  • Time-Lapse Imaging: To visualize the dynamics of endocytosis, acquire a series of images over time (e.g., every 1-5 minutes). This will allow you to track the internalization of this compound from the plasma membrane to internal compartments.

Experimental Workflow

The following diagram outlines the general workflow for a live-cell imaging experiment using this compound in plant roots.

G Experimental Workflow for this compound Live Cell Imaging A Prepare this compound Stock and Working Solutions C Incubate Seedlings in this compound Solution A->C B Grow Seedlings B->C D Wash Seedlings (Optional) C->D E Mount Seedlings on Microscope Slide D->E F Confocal Microscopy and Image Acquisition E->F G Image Analysis and Data Interpretation F->G

Caption: A step-by-step workflow for this compound imaging.

Troubleshooting and Considerations

  • Phototoxicity and Photobleaching: Minimize laser exposure by using low laser power and reducing the duration of time-lapse imaging.

  • Dye Concentration: The optimal this compound concentration can vary between plant species and even cell types. It is advisable to perform a concentration series to determine the lowest effective concentration that provides a good signal without causing cellular stress.

  • Internalization of the Dye: Be aware that this compound is actively internalized over time. For studies focused solely on the plasma membrane, imaging should be conducted shortly after staining.

  • Specificity: While this compound is a reliable marker for the endocytic pathway, it is not specific to a single organelle at later time points.[7][11] For precise localization, co-localization studies with known organelle markers (e.g., GFP-tagged proteins) are recommended.[8]

  • Environmental Conditions: Maintain a stable temperature and humidity during imaging to ensure the health of the plant tissue.

By following these guidelines and protocols, researchers can effectively utilize this compound to gain valuable insights into the dynamic processes of endocytosis and vesicle trafficking in plant roots.

References

Application Notes and Protocols for Tracking Synaptic Vesicles in Neurons with FM4-64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FM4-64 is a lipophilic styryl dye that serves as a crucial tool for investigating the dynamics of synaptic vesicle endocytosis and exocytosis in neurons.[1][2] Its fluorescence is environmentally sensitive, exhibiting low fluorescence in aqueous solutions and becoming intensely fluorescent upon insertion into the lipid environment of cell membranes.[3] This property allows for the selective labeling and tracking of synaptic vesicles as they undergo recycling at the presynaptic terminal. This document provides detailed protocols and application notes for the use of this compound in neuronal cultures.

Mechanism of Action

The utility of this compound in tracking synaptic vesicles stems from its amphipathic nature, possessing a hydrophilic head and a lipophilic tail.[3] When applied to neurons, this compound reversibly labels the plasma membrane. Upon neuronal stimulation, which triggers exocytosis, the presynaptic membrane fuses with the synaptic vesicle membrane. During the subsequent compensatory endocytosis, the dye becomes trapped within the newly formed vesicles.[3] After washing away the excess dye from the plasma membrane, the remaining fluorescence is localized to the internalized synaptic vesicles.[4][5] The release of the dye during a second round of stimulation-induced exocytosis can then be monitored as a decrease in fluorescence, providing a measure of vesicle release kinetics.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for using this compound in neuronal cell culture experiments.

Table 1: this compound Dye Properties and Storage

ParameterValueReference
Excitation Maximum (in membranes)~515 nm[3]
Emission Maximum (in membranes)~640 nm[3]
Stock Solution Concentration10 mM[3]
Stock Solution Storage4°C or -20°C for up to six months, protected from light[3]
Working Concentration4 - 10 µM[3][4]

Table 2: Typical Experimental Parameters for Cultured Hippocampal Neurons

ParameterValueReference
Cell TypeRat or mouse primary hippocampal neuronal cultures[4]
Days in vitro (DIV)14-28[4]
Loading (Staining)
Loading BufferHEPES-buffered saline (HBS) or Tyrode solution[3][4]
This compound Concentration10 µM[4]
Stimulation for Loading300 Action Potentials (APs) or more (e.g., electrical field stimulation) or high K+ (90 mM) perfusion[4][6]
Loading Incubation Time30-45 seconds after stimulation[4]
Washing
Wash BufferHBS or Tyrode solution[3][4]
Wash Duration~10 minutes with perfusion (flow rate 1-1.5 mL/min)[4]
Background Reduction (Optional)1 mM ADVASEP-7 or 0.5 mM SCAS in wash solution[3]
Unloading (Destaining)
Stimulation for Unloading900 to 1200 APs @ 10 Hz (electrical field stimulation) or high K+ (90 mM) perfusion[4][6]
Imaging
MicroscopeInverted CCD fluorescent microscope[4]
Objective60x oil lens[4]
Image Acquisition Rate0.1 Hz for baseline[6]

Experimental Protocols

Materials

  • Cultured neurons (e.g., primary hippocampal neurons) on coverslips

  • This compound dye

  • HEPES-buffered saline (HBS) or Tyrode solution

  • Glutamate receptor antagonists (e.g., 50 µM APV and 10 µM CNQX)

  • Potassium chloride (KCl) for high K+ stimulation (if applicable)

  • Perfusion system

  • Fluorescence microscope with appropriate filter sets and a camera

Protocol 1: Staining of Synaptic Vesicles (Loading)

  • Prepare Loading Solution: Dilute the this compound stock solution to a final working concentration of 10 µM in HBS containing glutamate receptor antagonists (50 µM APV and 10 µM CNQX).[4] Protect the solution from light.

  • Mount Coverslip: Mount the coverslip with cultured neurons onto the imaging chamber.

  • Baseline Imaging (Optional): Acquire a few baseline images before adding the dye.

  • Apply Loading Solution: Add the this compound loading solution to the chamber, ensuring the cells are completely submerged.

  • Stimulate for Uptake: Induce synaptic vesicle recycling by either:

    • Electrical Field Stimulation: Deliver a stimulus train (e.g., 300 action potentials).[4]

    • High Potassium Depolarization: Perfuse with a high potassium solution (e.g., 90 mM KCl in HBS) for 1 minute.[6]

  • Incubation: Allow the dye to be taken up for 30-45 seconds following stimulation.[4]

Protocol 2: Washing and Background Reduction

  • Initial Wash: Immediately after the loading incubation, begin washing out the this compound by adding ~2 mL of HBS.[4]

  • Perfusion Wash: Continue washing with HBS using a perfusion system for approximately 10 minutes at a flow rate of 1-1.5 mL/min.[4] This step is critical for removing the dye from the plasma membrane and reducing background fluorescence.

  • Background Quenching (Optional): To further reduce background fluorescence, 1 mM ADVASEP-7 can be included in the wash solution, or the coverslip can be incubated in a solution containing 0.5 mM SCAS for 4 minutes.[3]

Protocol 3: Imaging and Destaining (Unloading)

  • Image Labeled Terminals: After washing, acquire images of the fluorescently labeled synaptic terminals. The fluorescence intensity is proportional to the number of labeled vesicles.

  • Stimulate for Release: To measure exocytosis, induce another round of synaptic vesicle fusion using a stronger stimulus, such as:

    • Electrical Field Stimulation: A train of 900 to 1200 action potentials at 10 Hz.[4]

    • High Potassium Depolarization: Perfusion with a high potassium solution.[6]

  • Time-Lapse Imaging: Acquire a time-lapse series of images during the stimulation to monitor the decrease in fluorescence as the dye is released from the vesicles. The rate of fluorescence decay reflects the rate of exocytosis.[4][5]

Visualizations

FM4_64_Workflow cluster_loading Staining (Loading) cluster_washing Washing cluster_destaining Imaging & Destaining (Unloading) prep_solution Prepare this compound Loading Solution apply_dye Apply Dye to Neurons prep_solution->apply_dye stimulate_load Stimulate Endocytosis (e.g., High K+, Electrical Stimulation) apply_dye->stimulate_load dye_uptake This compound Uptake into Recycling Vesicles stimulate_load->dye_uptake wash Wash with Dye-Free Buffer (Perfusion) dye_uptake->wash background_reduction Background Reduction (Optional: ADVASEP-7/SCAS) wash->background_reduction image_labeled Image Labeled Synaptic Terminals background_reduction->image_labeled stimulate_unload Stimulate Exocytosis (e.g., High K+, Electrical Stimulation) image_labeled->stimulate_unload image_release Time-Lapse Imaging of Dye Release stimulate_unload->image_release analyze Analyze Fluorescence Decay (Rate of Exocytosis) image_release->analyze

Caption: Experimental workflow for this compound labeling and destaining of synaptic vesicles.

Synaptic_Vesicle_Cycle extracellular Extracellular Space (this compound Present) plasma_membrane Presynaptic Plasma Membrane extracellular->plasma_membrane Dye Insertion labeled_vesicle Labeled Synaptic Vesicle (this compound) plasma_membrane->labeled_vesicle Endocytosis (Stimulation) inv2 plasma_membrane->inv2 Dye Release cytosol Cytosol synaptic_vesicle Synaptic Vesicle (Unlabeled) synaptic_vesicle->plasma_membrane Exocytosis inv1 labeled_vesicle->inv1 Vesicle Docking & Priming inv1->plasma_membrane Exocytosis (Stimulation) inv2->extracellular

Caption: this compound tracking of synaptic vesicle endocytosis and exocytosis.

Signaling_Pathways cluster_stimulation Neuronal Stimulation cluster_calcium Calcium Influx cluster_exocytosis Exocytosis cluster_endocytosis Endocytosis (this compound Uptake) stimulus Action Potential / Depolarization ca_channel Voltage-Gated Ca2+ Channels Open stimulus->ca_channel ca_influx Ca2+ Influx ca_channel->ca_influx ca_sensor Ca2+ Binds to Synaptotagmin ca_influx->ca_sensor snare SNARE Complex Formation ca_sensor->snare fusion Vesicle Fusion with Plasma Membrane snare->fusion release Neurotransmitter Release fusion->release clathrin Clathrin-Mediated Endocytosis release->clathrin Compensatory Endocytosis vesicle_formation Vesicle Budding & Scission clathrin->vesicle_formation uncoating Vesicle Uncoating vesicle_formation->uncoating

Caption: Key signaling events in synaptic vesicle recycling tracked by this compound.

Applications in Research and Drug Development

  • Studying Synaptic Plasticity: this compound can be used to investigate changes in synaptic vesicle recycling associated with long-term potentiation (LTP) and long-term depression (LTD).

  • High-Throughput Screening: The protocol can be adapted for high-content screening assays to identify compounds that modulate synaptic vesicle endocytosis or exocytosis.[7] This is valuable for screening potential neurotherapeutics.

  • Disease Modeling: Researchers can use this compound to study defects in synaptic vesicle trafficking in neuronal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Investigating Neurotoxin Mechanisms: The effects of various neurotoxins on presynaptic function can be quantitatively assessed by monitoring their impact on this compound loading and unloading.

Considerations and Troubleshooting

  • Photobleaching and Phototoxicity: Minimize light exposure to the sample to prevent photobleaching of the dye and phototoxicity to the cells. Use the lowest possible excitation power and exposure times.

  • Non-Specific Staining: Inadequate washing can lead to high background fluorescence from dye remaining in the plasma membrane. Ensure the washing step is thorough.[4]

  • Temperature Effects: The fluorescence of this compound can be temperature-dependent.[8] It is important to maintain a consistent temperature throughout the experiment for quantitative comparisons.

  • Fixability: Standard this compound is not fixable with aldehydes. For experiments requiring fixation, aldehyde-fixable derivatives such as FM1-43FX or FM4-64FX should be used.[9]

  • Spontaneous Release: Be aware that some spontaneous release of the dye can occur in the absence of stimulation, which may contribute to a slow decline in baseline fluorescence.[9]

References

Application Notes and Protocols for Studying Endocytosis in Fungal Hyphae Using FM4-64

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent styryl dye, FM4-64, for the investigation of endocytosis in fungal hyphae. This document outlines the principles of this compound staining, detailed experimental protocols for various fungal species, and methods for data analysis. It is intended for researchers in mycology, cell biology, and drug development seeking to understand and manipulate fungal endocytic pathways.

Introduction to this compound and Fungal Endocytosis

This compound is a lipophilic dye that inserts into the outer leaflet of the plasma membrane and is subsequently internalized via endocytosis.[1] It is a vital dye, meaning it requires living cells for uptake and visualization.[1] In fungal hyphae, endocytosis is a crucial process for nutrient uptake, cell wall remodeling, and maintaining polarized growth.[2] The internalization of this compound is an active process, dependent on energy, temperature, and the integrity of the actin cytoskeleton.[3][4] As the dye traverses the endocytic pathway, it sequentially labels various organelles, including early endosomes, the apical vesicle cluster (Spitzenkörper), late endosomes/multivesicular bodies (MVBs), and finally the vacuolar membrane.[5][6] This temporal and spatial progression allows for the detailed study of endocytic trafficking.

Key Applications:

  • Visualization and characterization of the endocytic pathway: Tracing the movement of this compound provides a dynamic view of membrane trafficking from the plasma membrane to the vacuole.[3][5]

  • Phenotypic analysis of mutants: Comparing this compound uptake and trafficking in wild-type versus mutant strains can reveal defects in endocytosis-related genes.[3][7]

  • Drug screening and analysis: The effect of antifungal compounds on endocytosis can be assessed by monitoring changes in this compound internalization and distribution.[8]

  • Investigation of polarized growth: this compound is a valuable tool for studying the dynamics of the Spitzenkörper, a key organizing center for hyphal tip growth.[9][10]

Experimental Protocols

General Considerations:
  • Fungal Species: The provided protocols are adaptable to a range of filamentous fungi and yeasts, including Aspergillus nidulans, Neurospora crassa, Magnaporthe oryzae, and Candida albicans.[2][5][10] However, optimal staining conditions may vary between species.[6]

  • Microscopy: Confocal microscopy is the preferred method for visualizing this compound fluorescence due to its ability to optically section through the hyphae and reduce out-of-focus light.[5] Standard fluorescence microscopy can also be used.

  • Phototoxicity: Minimize exposure of stained cells to excitation light to avoid phototoxicity and photobleaching.[11]

Protocol 1: General this compound Staining of Fungal Hyphae

This protocol is a starting point and can be optimized for specific fungal species and experimental goals.

Materials:

  • This compound stock solution (e.g., 1.3 mg/mL in DMSO)[2]

  • Appropriate liquid growth medium for the fungus of interest

  • Microscope slides and coverslips

  • Confocal or fluorescence microscope with appropriate filter sets (e.g., excitation ~570/620 nm, emission ~630/660 nm for Magnaporthe oryzae)[2]

Procedure:

  • Culture Preparation: Grow fungal hyphae on a glass-bottom dish or on a microscope slide with a thin layer of solid medium.

  • Staining Solution Preparation: Dilute the this compound stock solution in the appropriate growth medium to a final working concentration. Common concentrations range from 5 µg/mL to 40 µM.[2][12] Keep the staining solution on ice and protected from light.[2]

  • Staining:

    • For continuous labeling, add the this compound staining solution directly to the hyphae and incubate for the desired time (from a few minutes to over an hour).

    • For pulse-chase experiments, incubate the hyphae with the staining solution for a short period (the "pulse," e.g., 2-10 minutes).[2][10] Then, wash the hyphae with fresh, dye-free medium and continue to incubate (the "chase").

  • Imaging:

    • Mount the stained hyphae for microscopy.

    • Acquire images at different time points to track the internalization and trafficking of the dye.

    • Initially, fluorescence will be observed at the plasma membrane. Over time, the dye will appear in punctate structures (endosomes) within the cytoplasm, followed by accumulation in the vacuolar membrane.[3][5]

Protocol 2: Investigating the Role of the Actin Cytoskeleton

This protocol uses an actin polymerization inhibitor to determine if this compound uptake is actin-dependent.

Materials:

  • Latrunculin B (Lat B) stock solution (e.g., 25 mg/mL in DMSO)[2]

  • All materials listed in Protocol 1

Procedure:

  • Pre-treatment with Inhibitor: Before staining, treat the fungal hyphae with Lat B at a final concentration of, for example, 0.1 µg/mL for 30 minutes.[2]

  • Staining: Add the this compound staining solution directly to the Lat B-containing medium and incubate.

  • Imaging: Observe the localization of this compound. In the presence of an effective concentration of Lat B, the internalization of the dye should be significantly inhibited, with fluorescence remaining predominantly at the plasma membrane.[8]

Data Presentation

Table 1: Summary of this compound Staining Parameters and Observations in Various Fungi

Fungal SpeciesThis compound ConcentrationIncubation TimeKey ObservationsReference(s)
Aspergillus nidulansNot specifiedTime-dependentSequential labeling of cortical punctate organelles, mature endosomes/vacuoles (approx. 0.7 µm), and larger vacuoles (2-3 µm). Also labels mitochondria.[3]
Neurospora crassaNot specifiedTime-dependentInternalization into putative endosomes, the apical vesicle cluster, and the vacuolar membrane.[5]
Magnaporthe oryzae5 µg/mL2 minutesStaining of the plasma membrane and inner cellular membrane components.[2]
Candida albicans (yeast)40 µM45 min pulse, 1 hr chaseStaining of the vacuolar membrane.[10]
Candida albicans (hyphae)Not specified10 minutesLabeling of the Spitzenkörper and endocytic intermediates.[10]
Beauveria bassiana10 µMTime-dependentTime-dependent uptake into apical and subapical compartments, with observable vesicle labeling.[13]

Table 2: Effect of Inhibitors on this compound Internalization

InhibitorFungal SpeciesConcentrationEffect on this compound UptakeReference(s)
Sodium AzideNeurospora crassaNot specifiedInhibited dye internalization.[6]
Sodium Azide + Sodium FluorideBeauveria bassiana5 mM eachReversibly disrupted internalization.[8][13]
Latrunculin ABeauveria bassiana50 µMReversibly disrupted internalization.[8][13]
Latrunculin BMagnaporthe oryzae0.1 µg/mLDisrupts endocytosis.[2]
Cytochalasin DBeauveria bassiana5 µMCaused abnormal vesicle trafficking.[8][13]

Visualization of Workflows and Pathways

FM4_64_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis Culture Fungal Culture (Hyphae) Pulse Pulse: Incubate with this compound Culture->Pulse Add Staining Solution StainingSolution Prepare this compound Staining Solution StainingSolution->Pulse Wash Wash with Dye-Free Medium Pulse->Wash For Pulse-Chase Microscopy Confocal Microscopy Pulse->Microscopy For Continuous Labeling Chase Chase: Incubate in Dye-Free Medium Wash->Chase Chase->Microscopy TimeLapse Time-Lapse Imaging Microscopy->TimeLapse Analysis Data Analysis TimeLapse->Analysis

Caption: Experimental workflow for this compound pulse-chase labeling of fungal hyphae.

Endocytic_Pathway PlasmaMembrane Plasma Membrane EarlyEndosome Early Endosome (Punctate Structures) PlasmaMembrane->EarlyEndosome Endocytosis Spitzenkorper Spitzenkörper (Apical Vesicle Cluster) EarlyEndosome->Spitzenkorper Trafficking LateEndosome Late Endosome / MVB EarlyEndosome->LateEndosome Maturation Spitzenkorper->PlasmaMembrane Recycling (speculative) Vacuole Vacuole LateEndosome->Vacuole Fusion

Caption: Generalized endocytic pathway in fungal hyphae as visualized by this compound.

References

Optimal Staining with FM4-64: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the precise staining of cellular membranes using the fluorescent dye FM4-64.

This compound is a lipophilic styryl dye widely utilized by researchers, scientists, and drug development professionals for the visualization and tracking of cellular membranes. Its utility lies in its ability to insert into the outer leaflet of the plasma membrane and subsequently become internalized through endocytic pathways, allowing for the dynamic tracing of vesicle trafficking. This document provides detailed application notes and standardized protocols for the optimal use of FM4-t64 in various cell types.

Principle of this compound Staining

This compound is essentially non-fluorescent in aqueous environments but exhibits strong fluorescence upon binding to the lipid-rich environment of cellular membranes. The dye initially stains the plasma membrane and is then taken into the cell via endocytosis.[1][2][3] This process allows for the sequential labeling of various components of the endomembrane system, including early and late endosomes, and ultimately the vacuole in yeast and plant cells.[1][2][3][4] The internalization of this compound is an active, energy-dependent process, which is inhibited at low temperatures and by metabolic inhibitors.[5][6]

Data Presentation: Optimal this compound Concentrations and Incubation Times

The optimal concentration and incubation time for this compound staining can vary significantly depending on the cell type and the specific application. The following table summarizes recommended starting concentrations and incubation periods for various organisms. It is crucial to optimize these parameters for each specific experimental setup.

Cell TypeOptimal ConcentrationIncubation TimeIncubation TemperatureApplicationReferences
Yeast (e.g., S. cerevisiae) 0.8 µM - 40 µM15 - 60 min25°C - 30°CVacuole staining, endocytosis tracking[1][7][8][9][10]
Fungi (e.g., A. nidulans) 6.4 µM - 7.5 µM10 min - continuousRoom TemperatureVesicle trafficking, endocytosis[5][6]
Plant Cells (e.g., A. thaliana) 2 µM - 20 µM5 - 30 minRoom Temperature or 4°C (on ice)Endocytosis tracking, plasma membrane staining[2][3][4][11][12][13][14]
Mammalian Cells 5 µM - 20 µM5 - 30 minRoom Temperature or 37°CEndocytosis, exocytosis, vesicle staining[15][16][17]
Bacteria (e.g., E. coli) 20 µg/mL1 minNot SpecifiedMembrane Staining[18]

Experimental Protocols

Protocol 1: Vacuole Staining in Yeast (S. cerevisiae) - Pulse-Chase Method

This protocol is designed to specifically label the vacuolar membrane in yeast.[1]

Materials:

  • Log-phase yeast culture (0.5-0.8 OD/mL)

  • YPD medium

  • This compound stock solution (1.6 µM in DMSO)

  • YNB medium

  • Microcentrifuge tubes

  • Water bath at 30°C

  • Microscope slides

Procedure:

  • Transfer 1 mL of log-phase yeast cells to a microcentrifuge tube.

  • Centrifuge at 5,000 x g for 5 minutes at room temperature.

  • Aspirate the supernatant and resuspend the cell pellet in 50 µL of YPD medium containing 1 µL of this compound stock solution.

  • Incubate the cells in a 30°C water bath for 20 minutes.

  • Add 1 mL of YPD medium and centrifuge at 5,000 x g for 5 minutes at room temperature.

  • Aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh YPD medium.

  • Incubate the cells with shaking at 30°C for 90-120 minutes.

  • Centrifuge the cells at 5,000 x g for 5 minutes at room temperature.

  • Aspirate the supernatant and resuspend the cell pellet in 25 µL of YNB medium for imaging.

  • Mount 7 µL of the cell suspension on a microscope slide and observe under a fluorescence microscope.

Protocol 2: Tracking Endocytosis in Plant Root Cells (Arabidopsis thaliana)

This protocol allows for the visualization of the endocytic pathway in plant root cells.[2][3][11]

Materials:

  • Arabidopsis thaliana seedlings (4-5 days old)

  • MS liquid medium

  • This compound stock solution (2 mM in DMSO)

  • Microscope slides and coverslips

  • Confocal microscope

Procedure:

  • Prepare a working solution of 2 µM this compound in MS liquid medium.

  • Mount the seedlings in a small volume of the this compound working solution on a microscope slide.

  • For time-lapse imaging, immediately start acquiring images every minute for up to 30 minutes to observe the dynamic process of endocytosis.

  • Alternatively, for endpoint analysis, incubate the seedlings in the this compound solution for 5-30 minutes.

  • Briefly wash the seedlings in fresh MS liquid medium to remove excess dye before imaging.

  • Observe the root epidermal cells using a confocal microscope with an excitation wavelength of ~515 nm.[11]

Protocol 3: Staining of Mammalian Cells

This protocol provides a general guideline for staining adherent or suspension mammalian cells.[15][16]

Materials:

  • Mammalian cells (adherent or in suspension)

  • Appropriate cell culture medium (e.g., HBSS, PBS, or serum-free medium)

  • This compound stock solution (1-5 mM in DMSO)

  • 6-well plate or sterile coverslips

  • Fluorescence microscope or flow cytometer

Procedure for Suspension Cells:

  • Prepare a working solution of 5-20 µM this compound in a suitable buffer.

  • Centrifuge the cell suspension at 400 x g for 3-4 minutes and discard the supernatant.

  • Wash the cells twice with PBS.

  • Resuspend the cells in the this compound working solution and incubate at room temperature for 5-30 minutes.

  • Centrifuge the cells and discard the supernatant.

  • Wash the cells twice with PBS.

  • Resuspend the cells in serum-free medium or PBS for analysis.

Procedure for Adherent Cells:

  • Culture adherent cells on sterile coverslips.

  • Prepare a working solution of 5-20 µM this compound in a suitable buffer.

  • Remove the culture medium and add the this compound working solution to cover the cells.

  • Incubate at room temperature for 5-30 minutes.

  • Wash the cells twice with the medium.

  • Mount the coverslip and observe under a fluorescence microscope.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_wash Washing (Optional) cluster_imaging Imaging cell_culture Culture Cells to Log Phase add_fm464 Add this compound (Optimal Concentration) cell_culture->add_fm464 Harvest & Resuspend incubation Incubate (Time & Temperature) add_fm464->incubation wash_cells Wash to Remove Excess Dye incubation->wash_cells For Pulse-Chase microscopy Fluorescence Microscopy (Confocal) incubation->microscopy For Continuous Staining wash_cells->microscopy

Caption: Experimental workflow for this compound cell staining.

staining_mechanism cluster_membrane Plasma Membrane cluster_endocytosis Endocytosis cluster_organelle Target Organelle pm Outer Leaflet vesicle Endocytic Vesicle pm->vesicle Internalization early_endo Early Endosome vesicle->early_endo Fusion late_endo Late Endosome early_endo->late_endo Maturation vacuole Vacuole / Lysosome late_endo->vacuole Fusion fm464 This compound Dye fm464->pm Intercalation

Caption: Mechanism of this compound staining and intracellular trafficking.

References

Application Notes and Protocols for FM4-64 Staining in Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the lipophilic styryl dye FM4-64 for the visualization of the plasma membrane and endocytic pathways in various cell types using confocal microscopy. Detailed protocols, data tables, and explanatory diagrams are included to facilitate experimental design and execution.

Introduction

This compound is a fluorescent probe widely used in cell biology to study the plasma membrane and the dynamics of endocytosis.[1][2] This amphiphilic dye is virtually non-fluorescent in aqueous solutions but exhibits intense fluorescence upon insertion into the lipid-rich environment of cell membranes.[3][4] Because it is cell-impermeant, this compound initially stains the outer leaflet of the plasma membrane.[2][5][6] Subsequently, the dye is internalized through endocytic vesicles, allowing for the real-time tracking of vesicle trafficking to various intracellular compartments, such as endosomes and vacuoles.[5][7][8] This makes this compound an invaluable tool for investigating cellular processes like endocytosis, exocytosis, and vesicle transport in living cells.[2][4] It is important to note that this compound is a vital stain, meaning it is used on living cells; it is not suitable for use on fixed specimens.[5]

Data Presentation

The following table summarizes recommended staining parameters for this compound in different model organisms, derived from various published protocols. These values should be considered as a starting point and may require optimization for specific cell types and experimental conditions.

ParameterMammalian Cells (General)Yeast (S. cerevisiae)Plant Cells (Arabidopsis thaliana)Fungal Hyphae (Neurospora crassa)Primary Neurons
Stock Solution 1-15 mM in DMSO or water1.6 µM in DMSO2 mM or 15 mM in DMSONot specified10 mM in water
Working Concentration 5-20 µM~1.6 µM1.5-2 µM6.4-7.5 mM10 µM
Incubation Time 5-30 minutes15-20 minutes (pulse)5-30 minutes10 minutes to over 1.5 hours30-45 seconds (stimulation)
Incubation Temperature Room Temperature or 37°C30°C4°C (on ice) or Room Temp.Room TemperatureRoom Temperature
Wash Steps 2 washes with PBS or medium1 wash with YPD, then resuspend2 washes with cold fresh mediumReplace dye-containing medium~10 minutes with HBS
Imaging Medium Serum-free medium or PBSYNB (less autofluorescence)Liquid mediumFresh mediumHBS

Experimental Protocols

Below are detailed protocols for this compound staining. A general protocol is provided first, followed by specific examples for different cell types.

General Protocol for Adherent Mammalian Cells
  • Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-grade dishes to the desired confluency.

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound in high-quality DMSO or sterile water. Store at -20°C, protected from light.[2]

    • On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS or serum-free medium) to a final working concentration of 5-20 µM.[9]

  • Staining:

    • Remove the culture medium from the cells.

    • Add the this compound working solution to the cells, ensuring they are completely covered.

    • Incubate at room temperature or 37°C for 5-30 minutes, protected from light.[1][9] The optimal time will depend on the cell type and the specific endocytic pathway being investigated.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells twice with fresh, pre-warmed medium or PBS to remove the dye from the plasma membrane and reduce background fluorescence.[1][9]

  • Imaging:

    • Immediately image the cells using a confocal microscope.

    • Use an excitation wavelength around 515 nm and collect emission at approximately 640 nm.[4][8]

Specific Protocol for Yeast (Saccharomyces cerevisiae)

This protocol is a pulse-chase procedure designed to label the vacuolar membrane.

  • Cell Preparation: Grow yeast cells to the mid-log phase (0.5-0.8 ODU/mL) in YPD medium.

  • Staining (Pulse):

    • Harvest 1 mL of cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of YPD containing the this compound dye (from a 1.6 µM stock).[5]

    • Incubate at 30°C for 20 minutes.[5]

  • Chase:

    • Add 1 mL of fresh YPD and centrifuge.

    • Resuspend the pellet in 5 mL of fresh YPD and incubate with shaking at 30°C for 90-120 minutes.[5] This allows the internalized dye to travel to the vacuole.

  • Washing and Imaging:

    • Harvest the cells by centrifugation.

    • Resuspend the pellet in a small volume of YNB medium (which has lower autofluorescence than YPD) for imaging.[5]

    • Mount the cells on a slide and observe with a confocal microscope.

Specific Protocol for Plant Root Cells (Arabidopsis thaliana)

This protocol is designed to visualize endocytosis in root epidermal cells.

  • Seedling Preparation: Grow Arabidopsis seedlings vertically on ½ MS agar plates.

  • Reagent Preparation:

    • Prepare a 1.5 µM working solution of this compound in liquid ½ MS medium.[10]

    • Prepare two additional wells with dye-free liquid ½ MS medium for washing.[10]

    • Cool all solutions on ice.[8]

  • Staining:

    • Gently transfer seedlings into the cold staining solution.

    • Incubate for 5-30 minutes on ice, protected from light.[8][10][11] Incubation on ice slows down endocytosis, allowing for clearer visualization of the initial internalization steps upon warming.

  • Washing:

    • Briefly dip the seedlings into the two wells of cold, dye-free medium to wash.[10]

  • Imaging:

    • Mount the seedlings in a drop of liquid medium on a slide.

    • Image the root epidermal cells using a confocal microscope, starting immediately to capture the progression of the dye through the endocytic pathway as the sample warms to room temperature.[8]

Visualizations

Mechanism of this compound Staining and Internalization

The following diagram illustrates the process by which this compound labels the plasma membrane and is subsequently internalized by the cell through endocytosis.

FM4_64_Mechanism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FM4_64_free This compound Dye (Aqueous Phase, Non-fluorescent) PM_outer Outer Leaflet FM4_64_free->PM_outer Intercalation & Fluorescence Endosome Early Endosome PM_outer->Endosome Endocytosis PM_inner Inner Leaflet Vacuole Vacuole / Lysosome Endosome->Vacuole Vesicle Trafficking

Caption: Mechanism of this compound plasma membrane staining and endocytic uptake.

Experimental Workflow for this compound Staining

This diagram outlines the key steps involved in a typical this compound staining experiment for confocal microscopy.

FM4_64_Workflow A 1. Prepare Cells (e.g., Culture on coverslip) B 2. Prepare this compound Working Solution C 3. Staining (Incubate cells with dye) A->C Add working solution D 4. Washing (Remove excess dye) C->D Incubation complete E 5. Confocal Microscopy (Image live cells) D->E Mount for imaging

Caption: General experimental workflow for this compound staining of live cells.

References

Visualizing Endocytosis: A Detailed Protocol for FM4-64 Pulse-Chase Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The FM4-64 pulse-chase assay is a powerful and widely used technique to visualize and quantify the process of endocytosis and subsequent vesicular trafficking in living cells. This method is applicable across a broad range of biological systems, including mammalian cells, yeast, fungi, and plants, making it an invaluable tool for researchers in cell biology, neurobiology, and drug development.

The lipophilic styryl dye this compound is virtually non-fluorescent in aqueous media but becomes intensely fluorescent upon insertion into the outer leaflet of the plasma membrane. Crucially, the dye is cell-impermeable and is internalized exclusively through endocytosis.[1][2][3] This property allows for the real-time tracking of newly formed endocytic vesicles as they traffic through the cell's endosomal system. By manipulating the timing of dye exposure (pulse) and subsequent incubation in dye-free medium (chase), researchers can specifically label and follow distinct pools of endosomes and their eventual fusion with lysosomes or vacuoles.[2][4]

This protocol provides a detailed methodology for performing this compound pulse-chase experiments, including reagent preparation, step-by-step instructions for labeling and imaging, and guidelines for data interpretation.

Experimental Protocols

Reagent Preparation

Proper preparation of reagents is critical for successful this compound labeling.

ReagentPreparation and StorageNotes
This compound Stock Solution Dissolve 1 mg of this compound in 1 mL of DMSO to create a 1.6 mM stock solution.[5] Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[5][6]The dye is light-sensitive; minimize exposure to light during preparation and storage.[3]
This compound Working Solution Dilute the stock solution in an appropriate buffer (e.g., PBS, HBSS, or serum-free medium) to the desired working concentration.[3][6]The optimal working concentration is cell-type dependent and should be determined empirically.[3] See Table 2 for typical concentration ranges.
Cell Culture Medium Use the appropriate culture medium for the specific cell type being investigated. For the chase step, have pre-warmed, dye-free medium ready.For some cell types like yeast, using a medium with low autofluorescence, such as YNB, is recommended for the final resuspension before imaging.[2]
Wash Buffer Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) can be used for washing steps to remove unbound dye.[3][6]Using cold buffer can help to slow down endocytosis and reduce background signal during washes.[3]

Table 1: Reagent Preparation and Storage Guidelines

This compound Pulse-Chase Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental goals.

a. Cell Preparation:

  • Culture cells to an appropriate density on a suitable imaging substrate (e.g., glass-bottom dishes, coverslips). For suspension cells, ensure they are in the logarithmic growth phase.[4]

  • Before labeling, wash the cells once with pre-warmed, serum-free medium or an appropriate buffer to remove any residual serum or other interfering substances.[3]

b. Pulse Step (Labeling):

  • Aspirate the wash buffer and add the this compound working solution to the cells.

  • Incubate the cells with the dye for a specific duration (the "pulse"). This step is typically performed at a controlled temperature. For instance, labeling on ice (4°C) can be used to specifically label the plasma membrane while inhibiting endocytosis.[2][7]

  • The duration of the pulse will determine which initial endocytic compartments are labeled. Shorter pulse times will label early endosomes, while longer pulses allow the dye to reach later compartments.

c. Chase Step (Tracking):

  • After the pulse, rapidly wash the cells two to three times with a larger volume of ice-cold, dye-free buffer or medium to remove the external this compound from the plasma membrane.[3][5]

  • Add pre-warmed, dye-free medium to the cells and return them to the incubator. This marks the beginning of the "chase" period.

  • Incubate the cells for the desired chase duration. During this time, the internalized this compound will be transported along the endocytic pathway.

  • Image the cells at various time points during the chase to visualize the progression of the dye through different endosomal compartments.

Imaging and Data Analysis
  • Microscopy: Visualize the labeled cells using a fluorescence or confocal microscope. This compound has an excitation maximum of approximately 515 nm and is typically imaged using a Texas Red or Cy3 filter set.[2][7]

  • Live-Cell Imaging: For dynamic studies, perform time-lapse imaging to track the movement of labeled vesicles in real-time.

  • Quantitative Analysis: Image analysis software can be used to quantify the fluorescence intensity in different cellular regions over time. This can provide quantitative data on the rate of endocytosis and vesicular trafficking.

Quantitative Data Summary

The following table summarizes typical experimental parameters for this compound pulse-chase experiments in different model organisms. These values should be used as a starting point for optimization.

Organism/Cell TypeThis compound Working ConcentrationPulse Duration & TemperatureChase DurationReference
Yeast (S. cerevisiae) 8 - 40 µM15-30 min at 15°C or 30°C30 - 120 min[8][9]
Plant (Arabidopsis root) 2 µM5 min on iceUp to 30 min[7]
Mammalian Neurons 10 µM30-45 sec during stimulation~10 min[10]
Leishmania Promastigotes Not specified1 min on iceUp to 30 min[11]
Tobacco Pollen Tubes Not specified1-10 minNot applicable (continuous)[12]

Table 2: Typical Experimental Parameters for this compound Pulse-Chase Assays

Visualizations

FM4_64_Pulse_Chase_Workflow This compound Pulse-Chase Experimental Workflow cluster_prep Cell Preparation cluster_pulse Pulse cluster_chase Chase cluster_imaging Imaging & Analysis cell_culture Culture cells on imaging dish wash_cells Wash with serum-free medium cell_culture->wash_cells add_fm464 Add this compound working solution wash_cells->add_fm464 Start Pulse incubate_pulse Incubate (e.g., on ice to label plasma membrane) add_fm464->incubate_pulse wash_dye Wash with cold, dye-free buffer incubate_pulse->wash_dye End Pulse, Start Chase add_medium Add pre-warmed, dye-free medium wash_dye->add_medium incubate_chase Incubate for desired chase time add_medium->incubate_chase live_imaging Live-cell imaging (confocal microscopy) incubate_chase->live_imaging Image at time points data_analysis Quantitative analysis of fluorescence live_imaging->data_analysis

Caption: Workflow of the this compound pulse-chase experiment.

Endocytic_Pathway_Visualization Visualization of the Endocytic Pathway with this compound cluster_time PM Plasma Membrane EE Early Endosomes PM->EE Endocytosis (Pulse) LE Late Endosomes/ Prevacuolar Compartment EE->LE Maturation (Chase) Vacuole Vacuole/Lysosome LE->Vacuole Fusion (Chase)

Caption: this compound trafficking through the endocytic pathway.

References

Time-Lapse Imaging of FM4-64 Uptake: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Visualizing Endocytosis and Vesicle Trafficking

For researchers, scientists, and professionals in drug development, understanding the dynamics of cellular membrane trafficking is crucial. Time-lapse imaging of the fluorescent styryl dye FM4-64 provides a powerful tool to visualize and quantify the process of endocytosis in living cells. This document offers detailed application notes and experimental protocols for utilizing this compound to monitor this fundamental cellular process.

Introduction to this compound and its Mechanism

This compound is a lipophilic dye that inserts into the outer leaflet of the plasma membrane.[1][2][3] It is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon binding to the lipid-rich environment of the cell membrane.[4][5] Crucially, this compound is cell-impermeant and is internalized exclusively through endocytosis.[1][2][3] This property allows for the real-time tracking of vesicle formation, transport, and fusion with intracellular compartments.

The typical pathway of this compound uptake involves its initial staining of the plasma membrane, followed by its appearance in early endosomes, which then mature into late endosomes, and finally, delivery to the lytic compartment (vacuole in yeast and plants, or lysosome in animal cells).[1][6][7][8][9][10] This sequential labeling of organelles provides a visual map of the endocytic pathway.

Applications in Research and Drug Development

Time-lapse imaging of this compound uptake has a broad range of applications, including:

  • Elucidating the mechanisms of endocytosis: Studying the kinetics of this compound uptake can reveal insights into the molecular machinery governing this process.

  • Screening for modulators of endocytosis: This technique is valuable for identifying drugs or genetic mutations that enhance or inhibit endocytosis.

  • Investigating vesicle trafficking pathways: Following the journey of this compound-labeled vesicles helps to delineate the routes and dynamics of intracellular transport.

  • Assessing the effects of antimicrobial agents: The impact of drugs on membrane integrity and function in bacteria and fungi can be visualized.[11]

  • Characterizing neuronal activity: In neurons, this compound is used to study synaptic vesicle recycling, a critical process in neurotransmission.[4]

Experimental Protocols

Below are detailed protocols for time-lapse imaging of this compound uptake in various cell types. These protocols should be optimized for specific cell lines and experimental conditions.

General Reagent Preparation
  • This compound Stock Solution (1-5 mM): Dissolve this compound dye in high-quality, anhydrous dimethyl sulfoxide (DMSO).[5] Store in small aliquots at -20°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles.

  • Imaging Medium: Use a serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to reduce background fluorescence.[1][5]

Protocol 1: this compound Uptake in Adherent Mammalian Cells
  • Cell Seeding: Plate adherent cells on glass-bottom dishes or coverslips suitable for microscopy 24-48 hours prior to the experiment, aiming for 50-70% confluency.

  • Staining:

    • Prepare a working solution of this compound in pre-warmed imaging medium. The final concentration typically ranges from 1 to 10 µM.

    • Wash the cells once with pre-warmed imaging medium.

    • Add the this compound working solution to the cells and incubate at 37°C.

  • Time-Lapse Imaging:

    • Immediately after adding the dye, begin acquiring images using a confocal or spinning disk microscope.

    • Capture images at regular intervals (e.g., every 1-5 minutes) for a total duration of 30-60 minutes or longer, depending on the cell type and experimental goals.

    • Use appropriate filter sets for this compound (Excitation: ~515 nm, Emission: >640 nm).[6]

Protocol 2: this compound Uptake in Suspension Mammalian Cells
  • Cell Preparation: Centrifuge the cell suspension and resuspend the pellet in pre-warmed imaging medium.

  • Staining: Add this compound working solution to the cell suspension.

  • Imaging:

    • Transfer the cell suspension to a glass-bottom dish. To immobilize the cells for imaging, dishes can be pre-coated with a cell adhesive such as poly-L-lysine.

    • Begin time-lapse imaging as described for adherent cells.

Protocol 3: this compound Uptake in Yeast (Saccharomyces cerevisiae)
  • Cell Culture: Grow yeast cells to the mid-logarithmic phase in appropriate liquid medium.

  • Staining:

    • Harvest the cells by centrifugation and resuspend them in fresh, pre-warmed medium.

    • Add this compound to a final concentration of 1-40 µM.

    • Incubate at 30°C for the desired time. For pulse-chase experiments, incubate with the dye for a short period (e.g., 5-15 minutes), then wash the cells and resuspend in dye-free medium for the chase period.[3]

  • Imaging:

    • Immobilize the yeast cells on a microscope slide or in a microfluidic device.

    • Acquire time-lapse images. The vacuolar membrane is typically stained within 30-60 minutes.[3]

Protocol 4: this compound Uptake in Plant Cells (Arabidopsis thaliana root)
  • Seedling Preparation: Grow Arabidopsis seedlings vertically on agar plates containing Murashige and Skoog (MS) medium.[12]

  • Staining:

    • Prepare a 1.5 µM this compound solution in liquid MS medium.[12]

    • Carefully transfer seedlings into the staining solution and incubate for the desired time (e.g., 5-30 minutes).[12]

  • Imaging:

    • Mount the stained seedlings in dye-free liquid MS medium on a microscope slide.

    • Use a confocal microscope to image the epidermal cells of the root elongation zone.[6][7]

Quantitative Data Presentation

The following tables summarize typical experimental parameters and observed timings for this compound uptake across different cell types. These values should serve as a starting point and may require optimization.

Cell Type This compound Concentration Incubation Time Organelle Staining Timeline Reference
Mammalian (generic)1 - 10 µM5 - 60 minPlasma Membrane: ImmediateEndosomes: 5 - 15 minLysosomes: 30 - 60 min[1][5]
Yeast (S. cerevisiae)1 - 40 µM5 - 60 minPlasma Membrane: ImmediateEndosomes: 5 - 15 minVacuole: 30 - 60 min[3]
Fungal Hyphae (N. crassa)~6.4 µM30 s - 105 minPlasma Membrane: ImmediatePutative Endosomes: 30 s - 2 minApical Vesicle Cluster: ~40 minMitochondria/Vacuole: >30 min[10]
Plant (Arabidopsis root)1.5 - 2 µM5 - 30 minPlasma Membrane: ImmediateEndosomes/Vesicles: 5 - 15 minTonoplast (Vacuole): 30 - 90 min[6][12]
Neurons (rat hippocampal)10 µM1 - 2 min (during stimulation)Synaptic Vesicles: Labeled during endocytosis following stimulation.[4]

Data Analysis

Quantitative analysis of this compound uptake typically involves measuring the fluorescence intensity over time. Software such as ImageJ or MATLAB can be used for this purpose.[6][13]

Key parameters to quantify:

  • Rate of internalization: Measure the decrease in plasma membrane fluorescence and the corresponding increase in intracellular fluorescence over time.

  • Vesicle dynamics: Track the movement and velocity of individual this compound-labeled vesicles.

  • Organelle colocalization: Use fluorescent markers for specific organelles to confirm the identity of compartments stained by this compound.

Visualizing the Process: Diagrams

To better understand the experimental workflow and the underlying biological process, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_staining This compound Staining cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis cell_culture Cell Culture/ Seedling Growth plating Plate Cells on Microscopy Dish cell_culture->plating wash_cells Wash Cells plating->wash_cells prepare_dye Prepare this compound Working Solution add_dye Add this compound to Cells prepare_dye->add_dye wash_cells->add_dye mount_sample Mount Sample on Microscope add_dye->mount_sample acquire_images Acquire Time-Lapse Image Series mount_sample->acquire_images image_processing Image Processing (e.g., background subtraction) acquire_images->image_processing quantification Quantify Fluorescence Intensity & Dynamics image_processing->quantification interpretation Data Interpretation quantification->interpretation

Caption: Experimental workflow for time-lapse imaging of this compound uptake.

endocytosis_pathway cluster_membrane Extracellular Space & Plasma Membrane cluster_cytoplasm Cytoplasm FM4_64 This compound Dye Plasma_Membrane Plasma Membrane FM4_64->Plasma_Membrane Insertion Endocytic_Vesicle Endocytic Vesicle Plasma_Membrane->Endocytic_Vesicle Endocytosis Early_Endosome Early Endosome Endocytic_Vesicle->Early_Endosome Fusion Late_Endosome Late Endosome/ Multivesicular Body Early_Endosome->Late_Endosome Maturation Lysosome_Vacuole Lysosome / Vacuole Late_Endosome->Lysosome_Vacuole Fusion

Caption: Simplified signaling pathway of this compound internalization via endocytosis.

References

Quantifying Endocytosis Rate with FM4-64: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endocytosis is a fundamental cellular process responsible for the uptake of extracellular materials, regulation of plasma membrane protein composition, and cellular signaling. The styryl dye FM4-64, N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, is a lipophilic, water-soluble fluorescent probe widely employed to monitor and quantify endocytosis in a variety of organisms, including yeast, fungi, plants, and animal cells.[1][2][3] Its utility lies in its mechanism of action: this compound is largely non-fluorescent in aqueous solution but exhibits a significant increase in fluorescence upon insertion into the outer leaflet of the plasma membrane.[3][4] Subsequently, the dye is internalized via endocytic vesicles, allowing for the real-time visualization and quantification of membrane trafficking along the endocytic pathway.[5][6][7] This application note provides detailed protocols for using this compound to quantify endocytosis rates, guidelines for data analysis, and examples of its application in research.

The internalization of this compound is an active process, dependent on temperature, energy (ATP), and an intact actin cytoskeleton, confirming its transport via endocytosis.[8] Once internalized, the dye sequentially labels various compartments of the endocytic pathway, including early endosomes, late endosomes (or the prevacuolar compartment in yeast and fungi), and ultimately the vacuolar membrane.[2][7] This trafficking can be followed over time using fluorescence microscopy, most commonly confocal microscopy.[9]

Mechanism of this compound Staining and Internalization

The amphiphilic nature of this compound allows it to readily insert into the outer leaflet of the plasma membrane of living cells.[6] The dye does not passively diffuse across the membrane.[7] Instead, it is incorporated into nascent endocytic vesicles during internalization. As these vesicles bud off from the plasma membrane and travel through the cytoplasm, they carry the this compound dye, effectively labeling the endocytic pathway. The progression of the dye through different endosomal compartments can be tracked over time, providing a dynamic measure of endocytic trafficking.[7][10]

Extracellular Space Extracellular Space Plasma Membrane Plasma Membrane Extracellular Space->Plasma Membrane This compound Addition Early Endosome Early Endosome Plasma Membrane->Early Endosome Endocytosis Late Endosome / MVB Late Endosome / MVB Early Endosome->Late Endosome / MVB Maturation Vacuole / Lysosome Vacuole / Lysosome Late Endosome / MVB->Vacuole / Lysosome Fusion Cytoplasm Cytoplasm

Caption: this compound internalization pathway.

Experimental Protocols

Protocol 1: General Protocol for Quantifying this compound Uptake in Cultured Cells

This protocol provides a general framework for labeling cultured cells with this compound and quantifying the rate of endocytosis. Optimization of dye concentration and incubation times may be necessary for specific cell types.

Materials:

  • This compound stock solution (1-5 mM in DMSO or water)[3]

  • Cultured cells grown on glass-bottom dishes or coverslips

  • Serum-free culture medium or appropriate buffer (e.g., PBS, HBS)[4]

  • Confocal microscope with appropriate filter sets for red fluorescence

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate. Before staining, wash the cells once with serum-free medium or buffer to remove any residual serum components.[3]

  • Staining: Prepare a working solution of this compound in serum-free medium or buffer. A final concentration of 2-10 µM is a good starting point.[4][11][12]

  • Incubation: Add the this compound working solution to the cells and incubate at the desired temperature (e.g., 37°C for mammalian cells, room temperature for plant and yeast cells).[3] For time-course experiments, acquire images at regular intervals (e.g., every 1-5 minutes) starting immediately after dye addition.[11] For endpoint assays, incubate for a defined period (e.g., 15-60 minutes).

  • Washing (Optional for Pulse-Chase): For pulse-chase experiments designed to track the movement of a cohort of internalized vesicles, incubate with this compound for a short period (the "pulse," e.g., 1-5 minutes). Then, quickly wash the cells with fresh, dye-free medium to remove the plasma membrane-bound dye (the "chase").[13] Continue imaging to follow the trafficking of the internalized dye.

  • Image Acquisition: Acquire images using a confocal microscope. Use a consistent laser power and detector settings throughout the experiment to ensure comparability between different time points and conditions.

  • Data Quantification:

    • Define a region of interest (ROI) for each cell.

    • Measure the mean fluorescence intensity of the intracellular puncta (internalized this compound).

    • Measure the mean fluorescence intensity of the plasma membrane.

    • Calculate the ratio of intracellular fluorescence to plasma membrane fluorescence or to the total cell fluorescence.[11] An increase in this ratio over time indicates endocytosis.

    • Alternatively, count the number of internalized fluorescent puncta per cell.

cluster_prep Preparation cluster_stain Staining & Imaging cluster_analysis Data Analysis prep1 Culture cells on imaging dish prep2 Wash with serum-free medium prep1->prep2 stain1 Add this compound working solution prep2->stain1 stain2 Incubate at appropriate temperature stain1->stain2 stain3 Acquire time-lapse images stain2->stain3 analysis1 Define ROIs for cells stain3->analysis1 analysis2 Measure intracellular & PM fluorescence analysis1->analysis2 analysis3 Calculate fluorescence ratio analysis2->analysis3 analysis4 Plot ratio over time analysis3->analysis4

Caption: Experimental workflow for this compound endocytosis assay.

Protocol 2: Pulse-Chase Analysis of Endocytic Trafficking in Yeast

This protocol is adapted for studying the kinetics of endocytic trafficking in yeast, where the dye moves from the plasma membrane to the vacuole.[7][13]

Materials:

  • Yeast culture grown to mid-log phase

  • This compound stock solution (1-5 mM in DMSO)

  • Yeast growth medium (e.g., YPD or synthetic complete medium)

  • Ice-cold wash buffer (e.g., growth medium or PBS)

  • Concanavalin A or poly-L-lysine coated slides (for immobilizing cells)[13]

  • Fluorescence microscope

Procedure:

  • Harvest and Resuspend: Harvest mid-log phase yeast cells by centrifugation. Resuspend the cell pellet in ice-cold growth medium.

  • Pulse Labeling: Add this compound to the cell suspension to a final concentration of ~0.6-10 µM.[14][15] Incubate on ice with shaking for 30-60 minutes to allow the dye to label the plasma membrane while minimizing endocytosis.[7]

  • Chase: Pellet the cells by centrifugation and wash with fresh, ice-cold, dye-free medium to remove unbound dye.

  • Initiate Trafficking: Resuspend the cells in pre-warmed (e.g., 25-30°C) growth medium to initiate endocytosis and trafficking.

  • Time-Course Imaging: At various time points (e.g., 0, 5, 10, 20, 40, 60 minutes), take aliquots of the cell suspension, immobilize them on a slide, and image using a fluorescence microscope.[7][16]

  • Analysis: Observe the localization of the this compound fluorescence over time. Initially, it will be at the plasma membrane. It will then appear in small cytoplasmic puncta (endosomes) and finally accumulate at the vacuolar membrane.[7] The rate of trafficking can be quantified by measuring the time it takes for the fluorescence to predominantly label the vacuolar membrane.

Data Presentation

The following tables summarize typical experimental parameters and expected outcomes for this compound based endocytosis assays in different model systems.

Table 1: Typical this compound Concentrations and Incubation Times

Organism/Cell TypeThis compound ConcentrationIncubation TimeTemperatureReference
Arabidopsis thaliana roots2 µM30 minutesRoom Temp[12]
Tobacco BY-2 cells2 µM20 minutesRoom Temp[17]
Saccharomyces cerevisiae0.6 - 10 µM20 - 60 minutes25-30°C[7][14][15]
Aspergillus nidulans10 µM10 minutes30°C[18]
Rat hippocampal neurons10 µM30 seconds (loading)23-37°C[4][19]
HEK293 cells10 µM1 - 30 minutes37°C[11]

Table 2: Effects of Inhibitors on this compound Uptake

InhibitorTargetOrganism/Cell TypeConcentrationEffect on this compound UptakeReference
Sodium AzideMetabolic inhibitorArabidopsis thaliana15 mMTotal inhibition[20]
WortmanninPI3K inhibitorTobacco BY-2 cells33 µMInhibition[17]
Latrunculin BActin polymerization inhibitorTobacco BY-2 cells500 nMPartial inhibition[17]
Brefeldin A (BFA)ARF-GEF inhibitorTobacco BY-2 cells20 µMInhibition[17]
Tyrphostin A23Clathrin-mediated endocytosis inhibitorTobacco BY-2 cells50 µMInhibition[17]

Applications in Drug Development and Research

The quantification of endocytosis using this compound is a valuable tool in both basic research and drug development.

  • Screening for Endocytosis Modulators: This assay can be adapted for high-throughput screening to identify compounds that either inhibit or enhance endocytosis.[2]

  • Characterizing Gene Function: By comparing the rate of this compound uptake in wild-type cells versus mutant strains, researchers can elucidate the role of specific genes in the endocytic pathway.[16][21]

  • Investigating Disease Mechanisms: Aberrant endocytosis is implicated in numerous diseases, including cancer and neurodegenerative disorders. This compound can be used to study how disease-related mutations or pathological conditions affect this process.

  • Studying Cellular Responses to Stimuli: The effect of various stimuli, such as growth factors, hormones, or stress conditions, on the rate of endocytosis can be quantified. For instance, Wnt ligands have been shown to increase the rate of this compound uptake in HEK293 cells.[11]

Concluding Remarks

This compound is a robust and versatile tool for the quantitative analysis of endocytosis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this dye in their studies of this fundamental cellular process. Careful optimization of experimental conditions and rigorous quantitative analysis are crucial for obtaining reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background Fluorescence with FM4-64

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FM4-64 staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background fluorescence during their experiments.

Troubleshooting Guide

High background fluorescence can obscure the specific signal from this compound staining, making data interpretation difficult. The following guide, presented in a question-and-answer format, addresses common issues and provides actionable solutions.

Q1: What are the primary causes of high background fluorescence with this compound?

High background fluorescence in this compound staining experiments can stem from several factors:

  • Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to a surplus of unbound dye molecules that are not adequately washed away.[1]

  • Insufficient Washing: Inadequate or improper washing steps after staining will fail to remove all the unbound dye, contributing to background signal.[1][2]

  • Non-specific Binding: this compound, being a lipophilic dye, can non-specifically associate with cellular components other than the plasma membrane, leading to off-target staining.[1][3]

  • Sample Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background signal from the dye.

  • Contaminated Reagents: The use of contaminated buffers or media can introduce fluorescent particles that contribute to background noise.[4]

Q2: How can I optimize the concentration of this compound to reduce background?

Optimizing the dye concentration is a critical first step. It is recommended to perform a concentration titration to find the optimal balance between a strong signal and low background for your specific cell type and experimental conditions.

Q3: What is the recommended washing procedure to minimize background?

A robust washing procedure is essential for removing unbound dye.[1][2] Consider the following adjustments to your protocol:

  • Increase the number of washes: Instead of one or two washes, perform three to five wash steps.[1]

  • Increase the duration of washes: Each wash should be performed for at least 5 minutes with gentle agitation to improve the efficiency of unbound dye removal.[1][3][5]

  • Use cold buffer: Washing with cold PBS or medium can help to reduce the internalization of the dye and terminate the staining process, which may lower the background signal.[6]

Q4: My background is still high after optimizing concentration and washing. What else can I do?

If background remains an issue, consider these additional troubleshooting steps:

  • Reduce Incubation Time: Shorter incubation times can limit the extent of non-specific binding and internalization, potentially reducing background.

  • Image an Unstained Control: To determine if the background is from autofluorescence, prepare a sample that undergoes all the same processing steps but without the addition of this compound. If you observe a high signal in this control, autofluorescence is a significant contributor.[1]

  • Use a Blocking Agent: While less common for styryl dyes than for immunofluorescence, pre-incubating your sample with a blocking agent like bovine serum albumin (BSA) may help to reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a lipophilic styryl dye that is widely used as a marker for endocytosis and exocytosis.[3][6] It is virtually non-fluorescent in aqueous environments but becomes intensely fluorescent upon binding to the outer leaflet of the plasma membrane. The dye is not cell-permeant and is internalized through endocytic vesicles, allowing for the tracking of membrane trafficking.[7]

Q2: How should I prepare and store this compound?

This compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution, usually at a concentration of 1-5 mM.[3][6] This stock solution should be stored at -20°C or -80°C, protected from light and moisture.[3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

Q3: At what wavelengths should I excite this compound and detect its emission?

The excitation maximum of this compound is approximately 515 nm, and its emission maximum is around 640 nm, appearing as a red fluorescent signal.[6]

Q4: Can I use this compound in fixed cells?

No, this compound is a vital dye, meaning it fluoresces only in living cells.[7] The staining procedure must be performed on live cells, and the cells cannot be fixed before or after staining.[7]

Experimental Protocols

Below are detailed methodologies for staining both adherent and suspension cells with this compound.

Staining Adherent Cells
  • Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates to the desired confluency.

  • Washing: Gently wash the cells twice with a serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[3][5]

  • Staining: Prepare the this compound working solution by diluting the stock solution in a serum-free medium or buffer to the desired final concentration (typically 5-20 µM).[3][5] Add the working solution to the cells and incubate for 5-30 minutes at room temperature, protected from light.[3][5]

  • Washing: Aspirate the staining solution and wash the cells twice with the medium or buffer, with each wash lasting for 5 minutes.[3][5]

  • Imaging: The cells are now ready for observation by fluorescence microscopy.

Staining Suspension Cells
  • Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.[3][5]

  • Washing: Wash the cells twice with PBS, centrifuging after each wash and discarding the supernatant.[3][5] Resuspend the cells to a density of approximately 1x10^6 cells/mL.[5]

  • Staining: Add 1 mL of the this compound working solution (typically 5-20 µM in HBSS) to the cell suspension and incubate for 5-30 minutes at room temperature.[3][5]

  • Washing: Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[3][5] Wash the cells twice with PBS, with each wash lasting for 5 minutes.[3][5]

  • Imaging: Resuspend the final cell pellet in a serum-free cell culture medium or PBS for observation by fluorescence microscopy or flow cytometry.[3][5]

Quantitative Data Summary

The following table summarizes the typical concentration ranges and incubation times for this compound staining experiments. Note that optimal conditions may vary depending on the cell type and experimental goals.

ParameterConcentration RangeTypical Incubation TimeNotes
Stock Solution 1 - 5 mM in DMSO[3][6]N/AStore at -20°C to -80°C, protected from light.[3]
Working Solution 1 - 20 µM[3][5][6]5 - 30 minutes[3][5][6]Dilute the stock solution in a suitable buffer or serum-free medium.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background fluorescence with this compound.

TroubleshootingWorkflow Start High Background Fluorescence Observed CheckConcentration Is this compound Concentration Optimized? Start->CheckConcentration OptimizeConcentration Perform Concentration Titration (1-20 µM) CheckConcentration->OptimizeConcentration No CheckWashing Are Washing Steps Sufficient? CheckConcentration->CheckWashing Yes OptimizeConcentration->CheckWashing Resolved Problem Resolved OptimizeConcentration->Resolved ImproveWashing Increase Wash Number (3-5x) and Duration (≥5 min each) Use Cold Buffer CheckWashing->ImproveWashing No CheckAutofluorescence Is Autofluorescence a Contributor? CheckWashing->CheckAutofluorescence Yes ImproveWashing->CheckAutofluorescence ImproveWashing->Resolved ImageControl Image Unstained Control Sample CheckAutofluorescence->ImageControl Unsure ConsiderOther Consider Other Factors: - Reduce Incubation Time - Check Reagent Purity CheckAutofluorescence->ConsiderOther No ImageControl->ConsiderOther ConsiderOther->Resolved

Caption: A flowchart for troubleshooting high background fluorescence in this compound staining experiments.

References

Technical Support Center: Preventing FM4-64 Phototoxicity in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize FM4-64 phototoxicity in your live-cell imaging experiments, ensuring the integrity of your data and the health of your cells.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during live-cell imaging with this compound.

ProblemPotential CauseRecommended Solution
Rapid photobleaching of the fluorescent signal High excitation light intensity.Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio.
Prolonged exposure times.Decrease the exposure time per frame. If the signal is too weak, consider using a more sensitive detector.
Dye is not photostable.Consider using a more photostable alternative dye or supplementing the imaging medium with an antifade reagent.
Cells show morphological changes (blebbing, rounding up, detachment) during or after imaging. Phototoxicity due to the generation of reactive oxygen species (ROS).- Reduce excitation light intensity and exposure time.- Increase the time interval between image acquisitions.- Use a higher wavelength fluorophore if possible, as blue light is more energetic and potentially more damaging.- Supplement the imaging medium with antioxidants like Trolox or ascorbic acid to quench ROS.
Cellular processes (e.g., endocytosis, vesicle trafficking) are altered or arrested. Sublethal phototoxic effects are altering normal cellular physiology.- Implement a phototoxicity control experiment (image cells without the dye, and stained cells without illumination) to assess the impact of light and the dye separately.- Use the lowest possible dye concentration and incubation time that provides adequate signal.
High background fluorescence. Dye concentration is too high.Titrate the this compound concentration to find the optimal balance between signal and background.
Incomplete removal of excess dye.Ensure thorough washing steps with fresh, pre-warmed medium after incubation to remove unbound dye from the cell surface.
Autofluorescence from cell culture medium.Use phenol red-free imaging medium. Consider using a medium with reduced concentrations of vitamins like riboflavin, which can contribute to autofluorescence.

Quantitative Data Summary

Table 1: Recommended Starting Concentrations and Incubation Times for this compound
Cell TypeThis compound Concentration (µM)Incubation TimeReference
Mammalian Cells (general)5 - 205 - 30 minutes[1][2]
Yeast (Saccharomyces cerevisiae)1.6 (in YPD)20 minutes (pulse), 90-120 minutes (chase)[3]
Plant Cells (Arabidopsis thaliana roots)1.530 minutes[4]
Fungal Hyphae (Neurospora crassa)6.4 - 7.510 minutes (loading)[5]
Bacteria (Escherichia coli)20 µg/mL1 minute[4]

Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific cell type and experimental setup.

Table 2: Comparison of Antifade Reagents for Live-Cell Imaging
Antifade ReagentMechanism of ActionRecommended FluorophoresNotes
ProLong™ Live Antifade Reagent Enzymatically metabolizes elements that cause photobleaching.GFP, RFP, Hoechst 33342, MitoTracker™, LysoTracker™, CellTracker™Reported to have little to no effect on cell viability for up to 48 hours.
Trolox Vitamin E analog, acts as an antioxidant to scavenge reactive oxygen species (ROS).Broad spectrum of fluorophores.Efficacy can be cell-type and setup-dependent; testing is recommended.
Ascorbic Acid (Vitamin C) Antioxidant that can buffer ROS.Broad spectrum of fluorophores.Benefit needs to be tested for each specific experimental setup.
Vectashield® Contains p-phenylenediamine (PPD).Fluorescein, Rhodamine, CoumarinPrimarily for fixed cells, but some formulations are used for live imaging. Can quench some fluorophores.

Note: Quantitative data directly comparing the efficacy of these reagents specifically for this compound is limited in the reviewed literature. The effectiveness of an antifade reagent can be dye- and cell-type-specific. It is highly recommended to test different reagents and concentrations for your particular experiment.

Experimental Protocols

Protocol 1: General Staining of Live Mammalian Cells with this compound

Materials:

  • This compound stock solution (e.g., 1-5 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Pre-warmed imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Working Solution: Dilute the this compound stock solution in pre-warmed imaging medium to the desired final concentration (typically 5-20 µM).

  • Cell Preparation: Remove the cell culture medium from the cells.

  • Staining: Add the this compound working solution to the cells and incubate at 37°C for 5-30 minutes. Protect from light.

  • Washing: Aspirate the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound dye.

  • Imaging: Immediately proceed with live-cell imaging. Use the lowest possible excitation intensity and exposure time that provides an adequate signal.

Protocol 2: Assessing this compound Phototoxicity

Objective: To determine the impact of this compound and imaging conditions on cell viability and function.

Procedure:

  • Set up Control Groups:

    • Control 1 (Untreated): Cells without this compound and without exposure to excitation light.

    • Control 2 (Light Only): Cells without this compound, exposed to the same imaging light dose as the experimental group.

    • Control 3 (Dye Only): Cells stained with this compound but kept in the dark (no imaging).

    • Experimental Group: Cells stained with this compound and subjected to the imaging protocol.

  • Staining and Imaging: Stain the "Dye Only" and "Experimental" groups with this compound according to Protocol 1. Image the "Light Only" and "Experimental" groups using your intended imaging parameters (laser power, exposure time, time-lapse interval, and duration).

  • Assess Viability: After the imaging period, assess cell viability in all groups using a viability assay (e.g., Trypan Blue exclusion, Calcein-AM/Propidium Iodide staining).

  • Assess Function: Analyze key cellular processes of interest (e.g., rate of endocytosis, mitochondrial morphology, cell migration) in all groups to identify any alterations caused by the dye and/or light exposure.

  • Data Analysis: Compare the results from the different groups to distinguish between the effects of the dye itself and the phototoxic effects of illumination.

Visualizations

Signaling Pathway of Phototoxicity and its Impact on Endocytosis

Phototoxicity_Pathway cluster_0 Light-Induced Damage cluster_1 Cellular Consequences ExcitationLight Excitation Light FM4_64 This compound ExcitationLight->FM4_64 Absorption ExcitedFM4_64 Excited State This compound* FM4_64->ExcitedFM4_64 Oxygen Molecular Oxygen (O2) ExcitedFM4_64->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) Oxygen->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation Damages Membranes ProteinOxidation Protein Oxidation ROS->ProteinOxidation Damages Proteins DNADamage DNA Damage ROS->DNADamage MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction ImpairedEndocytosis Impaired Endocytosis LipidPeroxidation->ImpairedEndocytosis ProteinOxidation->ImpairedEndocytosis e.g., Clathrin, Dynamin CellDeath Apoptosis / Necrosis ImpairedEndocytosis->CellDeath MitochondrialDysfunction->CellDeath

Caption: Mechanism of this compound phototoxicity leading to cellular damage.

Experimental Workflow for Minimizing Phototoxicity

Workflow Start Start: Plan Live-Cell Imaging Experiment OptimizeStaining 1. Optimize Staining Protocol - Titrate this compound concentration - Minimize incubation time Start->OptimizeStaining OptimizeImaging 2. Optimize Imaging Parameters - Use minimal excitation light - Shorten exposure time - Increase time interval OptimizeStaining->OptimizeImaging UseAntifade 3. Consider Antifade Reagents - e.g., ProLong Live, Trolox OptimizeImaging->UseAntifade RunControls 4. Run Phototoxicity Controls - Light only - Dye only UseAntifade->RunControls AcquireImages 5. Acquire Images RunControls->AcquireImages AnalyzeData 6. Analyze Data - Assess cell health and function AcquireImages->AnalyzeData Troubleshoot 7. Troubleshoot if Needed - Refer to FAQs AnalyzeData->Troubleshoot End End: Healthy Cells, Reliable Data AnalyzeData->End Successful Troubleshoot->OptimizeStaining Iterate

Caption: Workflow for optimizing live-cell imaging with this compound.

Troubleshooting Logic for High Background Signal

HighBackground_Troubleshooting Problem High Background Signal CheckConcentration Is this compound concentration too high? Problem->CheckConcentration ReduceConcentration Reduce this compound Concentration CheckConcentration->ReduceConcentration Yes CheckWashing Are washing steps sufficient? CheckConcentration->CheckWashing No Solution Background Reduced ReduceConcentration->Solution ImproveWashing Increase number and duration of washes CheckWashing->ImproveWashing No CheckMedium Is the imaging medium autofluorescent? CheckWashing->CheckMedium Yes ImproveWashing->Solution ChangeMedium Use phenol red-free imaging medium CheckMedium->ChangeMedium Yes CheckMedium->Solution No ChangeMedium->Solution

Caption: Troubleshooting flowchart for high background with this compound.

References

Technical Support Center: FM4-64 Staining in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with FM4-64 staining in plant cells.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Weak or No Fluorescence Signal

Q: I am not observing any or only a very weak fluorescent signal after this compound staining. What could be the reason?

A: Several factors can contribute to a weak or absent this compound signal. Consider the following potential causes and solutions:

  • Inadequate Dye Concentration: The concentration of this compound may be too low for your specific plant tissue or cell type. While optimal concentrations vary, a common starting point is 2-5 µM.[1][2] For some applications, concentrations up to 10-20 µM have been used.[3][4]

  • Insufficient Incubation Time: The dye requires time to incorporate into the plasma membrane and subsequently be internalized through endocytosis. Initial plasma membrane staining is almost immediate, but visualization of endocytic vesicles can take several minutes.[2][5][6][7] For time-course experiments, imaging can begin shortly after dye application, but for general endosome staining, incubation times of 15-30 minutes are common.[1][6]

  • Low Temperature: Endocytosis is an active process that is temperature-dependent. Low temperatures (e.g., 4°C) can significantly inhibit dye uptake.[8][9] Ensure your experiment is conducted at a suitable temperature, typically room temperature (around 22-26°C), unless you are intentionally blocking endocytosis.[10][11]

  • Poor Dye Quality or Storage: this compound is light-sensitive and can degrade over time.[2][12] Store the stock solution protected from light at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]

  • Cell Viability: Dead or unhealthy cells will not actively endocytose the dye, leading to a lack of internal vesicle staining. Assess cell viability using methods like bright-field microscopy to check for cytoplasmic streaming or other viability indicators.[12]

Issue 2: High Background Fluorescence

Q: My images have high background fluorescence, making it difficult to distinguish specific signals. How can I reduce it?

A: High background can obscure the desired staining pattern. Here are some strategies to minimize it:

  • Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to nonspecific binding and high background. Try titrating the dye concentration to find the lowest effective concentration for your sample.

  • Inadequate Washing: After incubation with this compound, it is crucial to wash the sample to remove unbound dye from the cell wall and medium. Perform one or more brief washes with fresh, dye-free medium before imaging.[2][12]

  • Autofluorescence: Some plant tissues, particularly those containing chlorophyll or lignified cell walls, exhibit significant autofluorescence. To mitigate this, you can:

    • Image in a spectral window that minimizes autofluorescence. This compound has a broad emission spectrum, so select a range that captures its peak emission while avoiding the autofluorescence peak.[10]

    • Use a confocal microscope with spectral unmixing capabilities, if available.

    • For fixed samples, consider a tissue-clearing protocol, although this is not compatible with live-cell imaging.

Issue 3: Improper Localization of the Dye

Q: The this compound dye is not localizing as expected. For instance, I only see plasma membrane staining, or the dye appears in unexpected compartments.

A: The localization of this compound provides insights into endocytic trafficking. Aberrant localization can indicate experimental issues or interesting biological phenomena.

  • Plasma Membrane Staining Only: If the dye is only observed at the plasma membrane and not in internal vesicles, it could be due to:

    • Blocked Endocytosis: As mentioned, low temperatures or metabolic inhibitors can block the internalization of the dye.[8]

    • Very Short Incubation Time: You may be imaging too soon after dye application. Increase the incubation time to allow for endocytosis to occur.[6][13]

  • Rapid Vacuolar Staining: In some plant cells, this compound can move to the tonoplast (the vacuolar membrane) relatively quickly.[5][7] This is a normal part of the endocytic pathway in plants.[5][7] The timing of vacuolar staining can vary between cell types.

  • Cytoplasmic Staining: this compound should not be present in the cytoplasm. If you observe diffuse cytoplasmic fluorescence, it may indicate that the cell membrane has been compromised, allowing the dye to leak into the cell. This can be caused by harsh sample handling or the use of detergents or other membrane-permeabilizing agents.[14]

Issue 4: Staining Artifacts

Q: I am observing bright, irregular aggregates or structures that do not resemble typical vesicles. Are these artifacts?

A: It is possible to observe artifacts during this compound staining. Here's how to identify and avoid them:

  • Dye Precipitation: If the this compound stock solution is not properly dissolved or if it comes out of solution in the working medium, it can form fluorescent precipitates. Ensure your stock solution is fully dissolved in DMSO and then diluted into your aqueous medium.

  • Damaged Cells: Debris from dead or damaged cells can be intensely stained by this compound and may be mistaken for intracellular structures.[12] Use bright-field microscopy to assess the health of the cells in the field of view. Healthy cells should have a turgid appearance and intact organelles.[12]

Quantitative Data Summary

The following table summarizes typical experimental parameters for this compound staining in plant cells, compiled from various studies. Note that optimal conditions should be determined empirically for each specific experimental system.

ParameterPlant MaterialConcentrationIncubation TimeTemperatureReference(s)
Dye Concentration Arabidopsis thaliana roots2 µM5-30 minRoom Temp[1][2]
Arabidopsis thaliana ovules10 µM~10 minRoom Temp[4]
Arabidopsis thaliana protoplasts0.5% (v/v) of 1 µg/µl stock10-60 minRoom Temp[6]
Tobacco BY-2 cells2 µM10-30 minRoom Temp
Plant leaf tissue20 µM30 minRoom Temp[3]
Incubation Time Arabidopsis thaliana roots2 µM5-10 min (early endosomes)Room Temp[13]
Arabidopsis thaliana roots2 µM20-30 min (TGN/late endosomes)Room Temp[13]
Arabidopsis thaliana roots2 µM> 2 hours (tonoplast)Room Temp[10]
Temperature Tobacco suspension cellsNot specified30-120 min26°C (optimal)[8][9]
Tobacco suspension cellsNot specified120 min16°C (~65% inhibition)[8][9]
Tobacco suspension cellsNot specified120 min4°C (>90% inhibition)[8][9]

Experimental Protocols

Detailed Protocol for this compound Staining of Arabidopsis thaliana Roots

This protocol is adapted from established methods for visualizing endocytosis in Arabidopsis root epidermal cells.[2][13]

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old) grown vertically on ½ MS agar plates.

  • This compound stock solution (e.g., 2 mM in DMSO).

  • Liquid ½ MS medium.

  • Multi-well plate (e.g., 12-well).

  • Fine-tipped forceps.

  • Microscope slides and coverslips.

  • Confocal laser scanning microscope.

Procedure:

  • Preparation of Staining and Wash Solutions:

    • In a multi-well plate, add 1 ml of liquid ½ MS medium to three separate wells.

    • To the first well, add the appropriate volume of this compound stock solution to achieve the desired final concentration (e.g., 1 µl of 2 mM stock for a final concentration of 2 µM). This is your staining solution.

    • The other two wells will serve as wash solutions.

  • Staining:

    • Carefully remove seedlings from the agar plate using fine-tipped forceps, minimizing damage to the roots.

    • Gently transfer the seedlings to the well containing the this compound staining solution. Ensure the roots are fully submerged.

    • Incubate for the desired time at room temperature (e.g., 5-30 minutes), protected from light as this compound is light-sensitive.[12]

  • Washing:

    • After incubation, transfer the seedlings sequentially to the two wells containing fresh, dye-free liquid ½ MS medium. Briefly immerse the seedlings in each wash well for a few seconds to remove excess, unbound dye.

  • Mounting and Imaging:

    • Place a drop of liquid ½ MS medium onto a clean microscope slide.

    • Carefully transfer a stained and washed seedling to the drop of medium on the slide.

    • Gently place a coverslip over the sample. Avoid trapping air bubbles and applying excessive pressure on the root.

    • Immediately proceed to imaging with a confocal microscope. This compound can be excited with a 488 nm or 514 nm laser line, and its emission is typically collected in the range of 600-750 nm.[2][10]

Visualizations

FM4_64_Staining_Workflow cluster_prep Preparation cluster_staining Staining & Washing cluster_imaging Imaging Seedlings Grow Seedlings Incubate Incubate with this compound Seedlings->Incubate Prepare_Solutions Prepare Staining & Wash Solutions Prepare_Solutions->Incubate Wash Wash with Dye-Free Medium Incubate->Wash Time-dependent Mount Mount on Slide Wash->Mount Image Confocal Microscopy Mount->Image

Figure 1. A generalized experimental workflow for this compound staining in plant cells.

Endocytic_Pathway PM Plasma Membrane EV Endocytic Vesicle PM->EV Endocytosis (Immediate Staining) EE Early Endosome / TGN EV->EE Trafficking (5-10 min) LE Late Endosome / PVC EE->LE Maturation (15-30 min) Vacuole Tonoplast (Vacuole) LE->Vacuole Fusion (>30 min)

Figure 2. The endocytic pathway in plant cells as visualized by this compound uptake over time.

References

FM4-64 artifacts and non-specific staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FM4-64 staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments with the lipophilic styryl dye, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a lipophilic, water-soluble styryl dye widely used as a fluorescent marker for the plasma membrane and for tracking endocytosis and vesicle trafficking in living cells.[1][2] Its amphiphilic nature allows it to insert into the outer leaflet of the plasma membrane.[3] Because it cannot passively cross the membrane, its internalization is primarily mediated by endocytosis.[2][4] Once internalized, this compound becomes trapped within vesicles, allowing for the visualization of the endocytic pathway over time, from early endosomes to later compartments like the vacuole in yeast and plants.[3][4] The dye is largely non-fluorescent in aqueous solutions and becomes intensely fluorescent in a hydrophobic environment like a membrane.[5]

Q2: Can this compound be used in fixed cells?

No, this compound is a vital stain, meaning it is designed for use in living cells. The staining process relies on active cellular processes like endocytosis for internalization.[6] Therefore, it is not suitable for use in fixed cells, and attempts to stain post-fixation or fix after staining will not yield reliable results.[6]

Q3: What are the typical excitation and emission wavelengths for this compound?

The spectral properties of this compound can be influenced by its environment. However, a general guideline for its spectral characteristics is provided in the table below.

Spectral PropertyWavelength (nm)
Excitation Maximum~515
Emission Maximum~640

Note: These values are approximate and can vary depending on the lipid environment. It is always recommended to consult the specific product datasheet for precise spectral information.

Troubleshooting Guide

This section addresses common issues encountered during this compound staining experiments.

Issue 1: High Background or Non-Specific Staining

High background fluorescence can obscure the specific signal from internalized vesicles and the plasma membrane.

  • Possible Cause 1: Excess dye on the cell surface.

    • Solution: Thorough washing after the staining period is crucial to remove non-internalized dye from the plasma membrane and the coverslip.[7] Consider using a pulse-chase protocol where cells are incubated with the dye for a specific period (pulse) and then washed and incubated in dye-free medium (chase) to allow for the tracking of the internalized dye.[6]

  • Possible Cause 2: Dye concentration is too high.

    • Solution: Optimize the this compound concentration. High concentrations can lead to increased non-specific binding and potential artifacts.[8] Start with the recommended concentration from the manufacturer and perform a titration to find the lowest effective concentration for your cell type and experimental conditions.

  • Possible Cause 3: Non-specific adherence to cellular debris or other materials.

    • Solution: Ensure your cell culture is healthy and free of excessive dead cells or debris. The this compound dye may non-specifically adhere to these materials.[7]

Issue 2: Staining of Unintended Organelles (Artifacts)

This compound is primarily a marker for the endocytic pathway, but under certain conditions, it can accumulate in other organelles.

  • Artifact 1: Mitochondrial Staining.

    • Observation: With longer incubation times, this compound has been observed to stain mitochondria in some organisms like fungi.[3]

    • Explanation: This may occur through direct contact between the endoplasmic reticulum (ER) and mitochondria, as the ER can become labeled via retrograde transport from endosomes.[3]

    • Troubleshooting:

      • Reduce Incubation Time: Use the shortest incubation time necessary to visualize the early stages of endocytosis.

      • Co-localization: Use a specific mitochondrial marker to confirm if the observed structures are indeed mitochondria.[9]

  • Artifact 2: Diffuse Cytoplasmic Staining.

    • Observation: A general, diffuse staining throughout the cytoplasm instead of discrete puncta or membrane labeling.

    • Possible Cause: This could indicate compromised plasma membrane integrity, allowing the dye to enter the cytoplasm non-endocytically.[10]

    • Troubleshooting:

      • Assess Cell Health: Ensure that experimental conditions (e.g., temperature, buffer composition) are not stressing or damaging the cells.

      • Control Experiments: Perform control experiments to verify that dye internalization is an active, energy-dependent process. For example, staining at 4°C or in the presence of metabolic inhibitors should prevent internalization and result in only plasma membrane staining.[3][11]

Issue 3: Weak or No Staining

Insufficient fluorescence signal can make it difficult to visualize and analyze the results.

  • Possible Cause 1: Inefficient dye uptake.

    • Solution:

      • Optimize Staining Conditions: Ensure the incubation temperature and time are appropriate for your cell type. Endocytosis is an active process and is temperature-dependent.[4][11]

      • Check Cell Viability: As a vital dye, this compound requires healthy, metabolically active cells for proper internalization.

  • Possible Cause 2: Photobleaching.

    • Solution:

      • Minimize Exposure: Reduce the exposure time and laser power during image acquisition.[7]

      • Use Antifade Reagents: If compatible with your live-cell imaging setup, consider using an antifade reagent.

      • Protect from Light: this compound is light-sensitive; protect the dye stock solution and stained samples from light as much as possible.[7][12]

Experimental Protocols

General Protocol for this compound Staining in Yeast

This protocol is a general guideline for staining yeast vacuolar membranes.

  • Cell Preparation: Grow yeast cells to the logarithmic phase.

  • Staining (Pulse):

    • Harvest the cells and resuspend them in fresh, pre-warmed growth medium containing the desired concentration of this compound (typically in the low µM range).

    • Incubate at 30°C for 15-20 minutes.[6]

  • Washing:

    • Pellet the cells by centrifugation and discard the supernatant containing the dye.

    • Wash the cells with fresh, dye-free medium.

  • Chase:

    • Resuspend the cell pellet in fresh, dye-free medium.

    • Incubate at 30°C for 60-120 minutes to allow the dye to traffic to the vacuolar membrane.[6]

  • Imaging:

    • Pellet the cells and resuspend them in a suitable imaging buffer.

    • Mount the cells on a microscope slide and proceed with fluorescence microscopy.

ParameterRecommended Range/Value
This compound Concentration1-20 µM
Staining Time (Pulse)15-30 minutes
Chase Time60-120 minutes
Temperature30°C

Note: This is a starting point, and optimal conditions may vary depending on the yeast strain and experimental goals.

Visualizations

FM4_64_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Start with live cells prep Prepare cells in appropriate medium start->prep stain Incubate with this compound (Pulse) prep->stain wash Wash with dye-free medium stain->wash chase Incubate in dye-free medium (Chase) wash->chase mount Mount cells for microscopy chase->mount image Image with fluorescence microscope mount->image

Caption: A generalized experimental workflow for this compound staining.

FM4_64_Pathway Plasma Membrane Plasma Membrane Early Endosome Early Endosome Plasma Membrane->Early Endosome Endocytosis Late Endosome / MVB Late Endosome / MVB Early Endosome->Late Endosome / MVB ER (via retrograde transport) ER (via retrograde transport) Early Endosome->ER (via retrograde transport) Vacuole / Lysosome Vacuole / Lysosome Late Endosome / MVB->Vacuole / Lysosome Mitochondria (Artifact) Mitochondria (Artifact) ER (via retrograde transport)->Mitochondria (Artifact)

Caption: The endocytic pathway traced by this compound and a potential artifact pathway.

References

Technical Support Center: Optimizing FM4-64 Staining in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the lipophilic styryl dye FM4-64 for visualizing vacuolar membrane dynamics and endocytosis in yeast.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in yeast?

A1: this compound is a lipophilic styryl dye used as a vital stain to visualize endocytosis and the vacuolar membrane in living yeast cells.[1][2] It is not fluorescent in aqueous media but becomes intensely fluorescent upon binding to the outer leaflet of the plasma membrane.[3] The dye is then internalized through the endocytic pathway, moving from the plasma membrane to endosomes, and finally to the vacuolar membrane.[2][4][5] This trafficking is time, temperature, and energy-dependent.[2]

Q2: Can I fix the yeast cells before or after this compound staining?

A2: No, this compound is a vital stain, which means it only works on living cells.[1] You cannot fix the cells before or after staining, as the staining process relies on active cellular processes like endocytosis.[1]

Q3: Why is YPD medium recommended for the staining step?

A3: this compound does not efficiently label cells in minimal medium.[1] Therefore, it is recommended to perform the staining (pulse) step in a rich medium like YPD, even if the cells were grown in a synthetic medium to maintain a plasmid.[1] For imaging, however, a medium with less autofluorescence, such as YNB, is preferable.[1]

Q4: Is the binding of this compound to the plasma membrane reversible?

A4: Yes, the initial binding of this compound to the plasma membrane is rapid and reversible.[3]

Experimental Protocols

Standard Pulse-Chase Protocol for Vacuolar Membrane Staining

This protocol is designed to specifically label the vacuolar membrane.

  • Cell Preparation: Grow yeast cells in the appropriate medium to the logarithmic phase (0.5-0.8 ODU/mL).[1]

  • Harvesting: Transfer 1 mL of the cell culture to a microcentrifuge tube and centrifuge at 5,000 x g for 5 minutes at room temperature.[1]

  • Staining (Pulse): Aspirate the supernatant and resuspend the cell pellet in 50 µL of YPD medium containing the desired concentration of this compound (e.g., 8 µM to 40 µM).[1][6][7] Incubate at 30°C for 20-30 minutes.[1][8]

  • Wash: Add 1 mL of YPD, centrifuge at 5,000 x g for 5 minutes, and aspirate the supernatant.[1]

  • Chase: Resuspend the cell pellet in 5 mL of fresh YPD and incubate with shaking at 30°C for 45 to 120 minutes.[1][6] This allows the dye to travel from the plasma membrane to the vacuole.

  • Final Wash and Preparation for Imaging: Centrifuge the cells, discard the supernatant, and resuspend the pellet in a minimal medium with low autofluorescence (e.g., YNB) to an optimal density for microscopy.[1]

  • Microscopy: Mount the cells on a slide and observe using fluorescence microscopy with a Texas Red or similar filter set.[6]

Visualizing Endocytic Intermediates

To trap this compound in endosomes, the protocol can be modified by lowering the incubation temperature.

  • Cell Preparation and Harvesting: Follow steps 1 and 2 of the standard protocol.

  • Staining (Pulse): Resuspend the cells in YPD containing this compound. Incubate at a reduced temperature, such as 15°C, for 30 minutes.[2][6] At this temperature, the dye will be internalized but will accumulate in endocytic intermediates.[2][4]

  • Wash and Imaging: Wash the cells as described in the standard protocol and proceed directly to microscopy. A chase step is omitted to prevent the dye from trafficking to the vacuole.

Quantitative Data Summary

The optimal concentration, time, and temperature for this compound staining can vary depending on the yeast strain and experimental goals. The following tables provide a summary of commonly used parameters.

Table 1: Recommended this compound Concentrations

ParameterConcentration RangeNotes
Stock Solution 1.6 µM in DMSOStore at -20°C.[1]
Working Concentration 8 µM - 40 µMThe optimal concentration should be determined empirically.[6][7]

Table 2: Incubation Times and Temperatures for Staining Different Cellular Compartments

Target CompartmentIncubation (Pulse) TemperatureIncubation (Pulse) TimeChase Time
Plasma Membrane 0°C (on ice)5-10 minutesNo Chase
Endosomes 15°C30 minutesNo Chase
Vacuolar Membrane 25°C - 38°C15-30 minutes45-120 minutes

Troubleshooting Guide

Q: Why am I only seeing staining at the plasma membrane?

A: This typically occurs when the endocytic process is inhibited.

  • Low Temperature: Staining on ice or at 0°C will restrict the dye to the plasma membrane as endocytosis is blocked at low temperatures.[2][4][7]

  • Energy Depletion: The transport of this compound to the vacuole is an active process that requires ATP.[9] The presence of energy poisons like sodium azide (NaN₃) and sodium fluoride (NaF) will result in the dye remaining at the plasma membrane.[9][6]

  • Insufficient Incubation Time: The pulse or chase times may be too short for the dye to be internalized and transported to the vacuole.[2][4]

Q: My images show bright dots (punctate staining) in the cytoplasm but the vacuole is not stained. What does this mean?

A: This pattern indicates that this compound has been internalized from the plasma membrane but is trapped in endocytic intermediates (endosomes).[2][4]

  • Intentional Trapping: This is the expected result when incubating at low temperatures like 15°C.[2][6]

  • Blocked Endocytic Pathway: In certain yeast mutants, such as some vps (vacuolar protein sorting) mutants, the transport from endosomes to the vacuole is blocked, leading to an accumulation of the dye in these compartments.[2][4]

Q: I am not seeing any vacuolar staining, or the signal is very weak. What could be wrong?

A: A lack of vacuolar staining can be caused by several factors.

  • Cell Viability: this compound is a vital dye, so it will not stain dead cells.[1] Ensure your yeast culture is healthy and in the logarithmic growth phase.

  • Incorrect Chase Conditions: The chase period may be too short, or the temperature during the chase may be too low to allow for transport to the vacuole. A chase of at least 45-60 minutes at 30°C is typically required.[2][4][6]

  • Genetic Background: Some yeast mutants have defects in endocytosis or vacuolar fusion, which can prevent the dye from reaching the vacuole.[2][4]

Q: How can I reduce high background fluorescence in my images?

A: High background can obscure the specific staining of the vacuolar membrane.

  • Thorough Washing: Ensure that the cells are washed properly after the initial pulse with this compound to remove any unbound dye.[6]

  • Imaging Medium: For microscopy, resuspend the cells in a medium that has low autofluorescence.[1] It has been noted that YNB exhibits less autofluorescence than YPD.[1]

Visualizations

FM4_64_Pathway cluster_cell Yeast Cell PM Plasma Membrane Endosome Endosome (Punctate Structures) PM->Endosome Endocytosis (Time, Temp, Energy Dependent) Vacuole Vacuole Endosome->Vacuole Vesicular Transport Extracellular Extracellular this compound Extracellular->PM Intercalation Staining_Workflow cluster_protocol This compound Pulse-Chase Workflow A 1. Cell Culture (Log Phase) B 2. Staining (Pulse) (e.g., 30°C, 20 min) A->B C 3. Wash (Remove unbound dye) B->C D 4. Chase (e.g., 30°C, 60-120 min) C->D E 5. Microscopy (Image Vacuole) D->E

References

FM4-64 Washing and Dye Removal: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FM4-64, a vital lipophilic styryl dye used for visualizing plasma membrane and endocytic pathways. This guide provides troubleshooting advice and detailed protocols to address common issues encountered during the critical washing and dye removal steps of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the washing and destaining process in a question-and-answer format.

Question: Why is there high background fluorescence across my sample after washing?

Answer: High background fluorescence is a common issue that can obscure your specific signal. It typically arises from insufficient removal of unbound this compound dye from the plasma membrane and extracellular space. Here are several factors and solutions to consider:

  • Inadequate Washing: The number and duration of your wash steps may be insufficient.[1][2] Increasing the number of washes (e.g., from 2 to 3-5 times) and the duration of each wash (e.g., 5 minutes per wash) can significantly reduce background.[1][2][3] Gentle agitation during washing can also improve the efficiency of dye removal.[1]

  • Suboptimal Wash Buffer: The composition of your wash buffer is critical. Using a fresh, high-quality buffer like PBS or a specific imaging medium is recommended.[3][4] For persistent background, consider using a buffer with a slightly higher ionic strength to disrupt non-specific binding. The use of cold PBS or media can also help to reduce background signals by slowing down membrane trafficking.[5]

  • Excessive Dye Concentration: Using a higher than necessary concentration of this compound during the staining step can lead to increased non-specific binding and make complete removal more challenging.[6] It is advisable to titrate the dye concentration to find the optimal balance between signal intensity and background.

  • Cell Health and Density: Unhealthy or dying cells can exhibit increased, non-specific staining. Ensure your cells are healthy and not overly confluent, as this can trap dye and hinder effective washing.

Question: My fluorescent signal is very weak or has disappeared after washing. What could be the cause?

Answer: Significant loss of signal after washing can be frustrating. This issue is often a result of overly stringent washing conditions or inherent properties of the biological system being studied.

  • Excessive Washing: While thorough washing is necessary to reduce background, excessive or harsh washing can lead to the removal of specifically bound dye, especially in systems with rapid membrane turnover.[7] If you suspect this is the case, try reducing the number or duration of the wash steps.

  • Spontaneous Exocytosis: In neuronal and other secretory cells, labeled vesicles can undergo spontaneous exocytosis even at rest.[7] Prolonged washing periods increase the likelihood of losing vesicle-bound dye through this process.[7] It is recommended to keep the wash duration to a minimum, for example, no more than 10-12 minutes in neuronal cultures.[7]

  • Photobleaching: this compound is sensitive to light.[5] Excessive exposure to excitation light during sample preparation and washing can cause photobleaching and lead to a weaker signal. It is crucial to protect the sample from light as much as possible.

Question: I observe punctate staining inside the cytoplasm that is not my target organelle. What are these?

Answer: this compound is internalized via endocytosis. The appearance of intracellular puncta is an expected part of the staining process, representing endocytic vesicles. However, if these structures are confounding your results, consider the following:

  • Kinetics of Internalization: The rate of this compound internalization varies between cell types and experimental conditions (e.g., temperature). To specifically label the plasma membrane, staining and washing should be performed at low temperatures (e.g., on ice) to inhibit endocytosis.[8][9]

  • Pulse-Chase Experiments: To specifically label later endocytic compartments like the vacuole in yeast, a pulse-chase experiment can be performed. This involves a short incubation with the dye (pulse) followed by a longer incubation in dye-free medium (chase) to allow for internalization and trafficking to the target organelle.[8]

Frequently Asked Questions (FAQs)

Q1: Can I fix my cells after this compound staining?

A1: No, this compound is a vital dye and relies on an intact cell membrane to be retained.[8] Fixation procedures will disrupt the membrane and cause the dye to leak out, resulting in a loss of specific staining. All imaging must be performed on live cells.[8]

Q2: What is the optimal temperature for washing?

A2: The optimal washing temperature depends on your experimental goals. To minimize endocytosis and primarily label the plasma membrane, perform all staining and washing steps at 4°C or on ice.[9] For studying endocytic trafficking, washing at room temperature or 37°C is appropriate.

Q3: How many times should I wash my cells?

A3: Most protocols recommend washing the cells two to five times.[1][2][3] The exact number will depend on your cell type, the dye concentration used, and the level of background you are trying to minimize. It is best to optimize this for your specific experimental setup.

Q4: What buffer should I use for washing?

A4: A balanced salt solution such as PBS or HBSS is commonly used.[3] The wash buffer should be compatible with your cells and imaging conditions. For some applications, using the same culture medium without the dye for washing is also effective.[3]

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation times for this compound staining and washing across different cell types. These are starting points and should be optimized for your specific experiments.

Parameter Suspension Cells Adherent Cells Yeast Neurons Plant Cells
Staining Concentration 5-20 µM[10]5-20 µM[10]1.6 µM (stock)[8]10 µM[7]2 µM[9]
Staining Incubation Time 5-30 min[10]5-30 min[10]20 min[8]30-45 sec (with stimulation)[7]5 min (on ice)[9]
Number of Washes 2[10]21 (initial) + subsequent washes[8]Perfusion (continuous)[7]2[9]
Wash Duration 5 min each5 min each5 min[8]~10 min[7]Brief, consecutive transfers[9]
Wash Buffer PBSMedium or PBS[3]YPD/Sterile Water/YNB[8]HBS[7]Dye-free liquid medium[9]

Experimental Protocols

Protocol 1: Washing and Dye Removal for Adherent Mammalian Cells

  • Staining: After incubating your adherent cells with the optimal concentration of this compound for the desired time, gently aspirate the staining solution.

  • Washing:

    • Add pre-warmed (or cold, if inhibiting endocytosis) wash buffer (e.g., PBS or imaging medium) to the cells.

    • Gently rock the plate or coverslip for 5 minutes.

    • Aspirate the wash buffer.

    • Repeat the wash step at least one more time.[3]

  • Imaging: After the final wash, add fresh imaging medium to the cells and proceed with imaging immediately.

Protocol 2: Washing and Dye Removal for Suspension Cells

  • Staining: Following incubation with this compound, pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes).[3]

  • Washing:

    • Aspirate the supernatant containing the dye.

    • Gently resuspend the cell pellet in fresh wash buffer (e.g., PBS).

    • Centrifuge the cells again.

    • Aspirate the supernatant.

    • Repeat this wash cycle at least once.[3]

  • Imaging: After the final wash, resuspend the cells in the desired imaging medium for analysis.

Visualizations

FM4_64_Washing_Workflow cluster_staining Staining cluster_washing Washing cluster_imaging Imaging stain Incubate with this compound wash1 Remove Staining Solution stain->wash1 Staining complete add_buffer Add Wash Buffer wash1->add_buffer incubate_wash Incubate/Agitate add_buffer->incubate_wash remove_buffer Remove Wash Buffer incubate_wash->remove_buffer repeat_wash Repeat Wash Steps remove_buffer->repeat_wash repeat_wash->add_buffer Yes add_imaging_medium Add Fresh Imaging Medium repeat_wash->add_imaging_medium No image Proceed to Microscopy add_imaging_medium->image

Caption: General experimental workflow for this compound washing and dye removal.

Troubleshooting_High_Background cluster_causes Potential Causes cluster_solutions Solutions problem High Background Fluorescence cause1 Insufficient Washing problem->cause1 cause2 Suboptimal Wash Buffer problem->cause2 cause3 Excessive Dye Concentration problem->cause3 cause4 Poor Cell Health problem->cause4 sol1 Increase Wash Number/ Duration cause1->sol1 sol2 Use Fresh/Cold Buffer cause2->sol2 sol3 Titrate Dye Concentration cause3->sol3 sol4 Ensure Healthy, Sub-confluent Culture cause4->sol4

Caption: Troubleshooting logic for high background fluorescence with this compound.

References

minimizing FM4-64 internalization for plasma membrane staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FM4-64 plasma membrane staining. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize the internalization of this compound and achieve specific plasma membrane labeling in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label the plasma membrane?

A1: this compound is a lipophilic styryl dye that is virtually non-fluorescent in aqueous solutions but becomes intensely fluorescent upon binding to the outer leaflet of the plasma membrane.[1][2] This binding is rapid and reversible.[1] Because it is a charged molecule, this compound cannot passively diffuse across the cell membrane.[2][3]

Q2: Why does this compound get internalized into the cell?

A2: this compound is internalized by the cell through the process of endocytosis.[3][4][5] It serves as a reliable marker for tracking bulk membrane flow and vesicle trafficking.[4][6][7] Once internalized, the dye travels through the endocytic pathway, sequentially labeling endosomes and eventually accumulating in the vacuolar membrane in yeast and plant cells.[4][8]

Q3: Is it possible to stain only the plasma membrane with this compound?

A3: Yes, it is possible to restrict the staining to the plasma membrane by inhibiting the endocytic process. This is typically achieved by performing the staining procedure at low temperatures (e.g., on ice) or by using metabolic inhibitors.[3][4][9]

Q4: Can I use this compound on fixed cells to label the plasma membrane?

A4: No, standard this compound is a vital dye and is not suitable for staining fixed cells.[3] Staining fixed cells will result in non-specific, widespread fluorescence.[10] If you need to fix your cells after staining, you must use the fixable analog, FM™ 4-64FX, which is retained after aldehyde-based fixation.[10]

Q5: What is the optimal concentration of this compound for plasma membrane staining?

A5: The optimal working concentration can vary depending on the cell type and experimental conditions, but a general range is between 1 and 10 µM.[2] It is always recommended to optimize the concentration for your specific experiment to achieve bright plasma membrane staining with minimal background.

Troubleshooting Guide: Minimizing this compound Internalization

Here are some common issues encountered when trying to limit this compound to the plasma membrane and how to resolve them.

Issue Potential Cause(s) Recommended Solution(s)
Fluorescence is observed in intracellular vesicles/organelles. Endocytosis is occurring. this compound internalization is an active, energy-dependent process that occurs at physiological temperatures (e.g., 25-37°C).[4][5][11]Perform staining and imaging at low temperatures. Incubate and observe your cells on ice or at 0-4°C.[3][4][12][13] This is the most common and effective method to inhibit endocytosis.[4] Use metabolic inhibitors. Pre-incubate cells with metabolic inhibitors like sodium azide (NaN₃) and sodium fluoride (NaF) to deplete ATP, which is required for endocytosis.[9][11][14]
Weak or no plasma membrane fluorescence. Inappropriate dye concentration. The concentration of this compound may be too low for your cell type.Optimize dye concentration. Titrate the this compound concentration, trying a range from 1 to 20 µM.[15][16]
Incorrect buffer or medium. The dye may not be efficient in certain types of media. For example, yeast cells may not label efficiently in minimal medium.[3]Use an appropriate buffer. Stain in a suitable buffer like PBS, serum-free medium, or a rich medium like YPD for yeast.[2][3]
High background fluorescence. Excess dye was not removed. Residual this compound in the medium will cause background fluorescence.Wash the cells. After staining, wash the cells with cold, dye-free medium or buffer to remove unbound dye.[2][15] Using cold buffer will also help to prevent internalization during the washing steps.
Photodegradation of the dye. this compound is light-sensitive and can degrade, leading to non-specific fluorescence.[2]Protect from light. Keep the dye stock solution and stained samples protected from light as much as possible.[2][15][16]
Signal is lost after fixation. Using the non-fixable version of this compound. Standard this compound is not retained after fixation with aldehydes.[10]Use FM™ 4-64FX. This fixable analog is designed to be retained in the membrane after fixation.[10]

Experimental Protocols

Protocol 1: Plasma Membrane Staining of Mammalian Cells at Low Temperature

This protocol is designed to exclusively label the plasma membrane of live mammalian cells by inhibiting endocytosis at 4°C.

Materials:

  • This compound stock solution (1-5 mM in DMSO)

  • Pre-chilled (4°C) serum-free medium or PBS

  • Adherent or suspension cells

  • Pre-chilled (4°C) glass slides or imaging dishes

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution to a final concentration of 5-10 µM in ice-cold, serum-free medium or PBS.

  • Wash the cells twice with ice-cold PBS to remove any residual culture medium.

  • Add the ice-cold this compound working solution to the cells.

  • Incubate the cells on ice, protected from light, for 1-5 minutes. Incubation time may need optimization.

  • Wash the cells two to three times with ice-cold, dye-free PBS to remove unbound dye.

  • Immediately image the cells using a fluorescence microscope equipped for red fluorescence. Ensure the stage and objective are pre-cooled if possible to maintain the low temperature.

Protocol 2: Plasma Membrane Staining of Yeast Cells on Ice

This protocol is adapted for yeast cells to specifically stain the plasma membrane.

Materials:

  • This compound stock solution (1.6 mM in DMSO)

  • Yeast cells in the logarithmic growth phase

  • Pre-chilled (4°C) YPD medium

  • Microcentrifuge tubes

Procedure:

  • Harvest 1 mL of log-phase yeast cells by centrifugation.

  • Resuspend the cell pellet in 50 µL of ice-cold YPD medium containing the desired concentration of this compound (e.g., 8-16 µM).

  • Incubate the cells on ice, protected from light, for 5-10 minutes.

  • Wash the cells by adding 1 mL of ice-cold YPD, centrifuging, and removing the supernatant. Repeat this step twice.

  • Resuspend the final cell pellet in a small volume of ice-cold YNB medium (YNB has lower autofluorescence than YPD).[3]

  • Mount the cells on a pre-chilled slide and image immediately, maintaining the low temperature during observation.[3]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for this compound staining.

Table 1: Recommended this compound Concentrations and Incubation Parameters

Cell TypeStaining ConditionThis compound ConcentrationIncubation TimeTemperatureReference(s)
Mammalian CellsPlasma Membrane5 - 20 µM1 - 30 min4°C or Room Temp[15][16]
Yeast (S. cerevisiae)Plasma Membrane~16 µM5 - 10 min0°C (on ice)[3]
Yeast (S. cerevisiae)Endocytosis/Vacuole8 - 40 µM15 - 60 min25 - 30°C[3][4]
Plant Cells (Arabidopsis)Plasma Membrane2 - 4 µM2 - 5 min4°C (on ice)[17]
Fungal HyphaePlasma Membrane3.2 - 7.5 µM< 30 sec4°C or RT with azide[9]

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)Reference(s)
Excitation Maximum~515 nm[2][18]
Emission Maximum~640-700 nm[2]

Visualized Workflows and Pathways

FM4_64_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining on Ice cluster_wash Washing cluster_imaging Imaging prep_cells Prepare live cells (e.g., in culture dish) wash_cells Wash with ice-cold buffer (e.g., PBS) prep_cells->wash_cells add_dye Add ice-cold this compound (1-10 µM) wash_cells->add_dye Cells ready for staining incubate Incubate on ice (1-10 min, protected from light) add_dye->incubate wash_again Wash 2-3x with ice-cold buffer incubate->wash_again Staining complete image Image immediately (maintain low temperature) wash_again->image Ready for microscopy

Caption: Workflow for minimizing this compound internalization.

Endocytic_Pathway PM Plasma Membrane (Initial Staining) Vesicle Endocytic Vesicle PM->Vesicle Internalization (Endocytosis) Inhibition Inhibition Point (Low Temp / Metabolic Block) PM->Inhibition Target of Inhibition EarlyEndosome Early Endosome Vesicle->EarlyEndosome LateEndosome Late Endosome / PVC EarlyEndosome->LateEndosome Vacuole Vacuole / Lysosome (Final Destination) LateEndosome->Vacuole

Caption: The endocytic pathway traced by this compound.

References

Technical Support Center: Managing FM4-64 Spectral Bleed-Through in Multi-Color Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral bleed-through with the lipophilic styryl dye FM4-64 in multi-color fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound spectral bleed-through?

A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy where the fluorescence emission from one fluorophore (in this case, this compound) is detected in the channel designated for another fluorophore. This occurs because fluorophores often have broad emission spectra, and the tail of this compound's emission can overlap with the detection window of other fluorophores, particularly those in the green or yellow channels. This can lead to false-positive signals and inaccurate co-localization analysis.

Q2: I'm seeing a red signal in my green channel that mirrors my this compound staining. Is this spectral bleed-through?

A2: It is highly probable that you are observing spectral bleed-through from this compound into your green channel. This compound has a broad emission spectrum that can extend into the green region of the visible spectrum. To confirm this, you should prepare a control sample stained only with this compound and image it using both your red and green channel settings. If you observe a signal in the green channel from this single-stained sample, it confirms spectral bleed-through.

Q3: How can I minimize or prevent this compound spectral bleed-through during image acquisition?

A3: Several strategies can be employed during image acquisition to minimize spectral bleed-through:

  • Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially instead of simultaneously is a very effective method.[1][2][3][4] This ensures that only one laser line is exciting the sample at a time, preventing the excitation of this compound from causing emission that bleeds into another detection channel.

  • Judicious Fluorophore Selection: Whenever possible, choose fluorophores with well-separated emission spectra from this compound.[5] Fluorophores with narrower emission spectra are also preferable to minimize overlap.[5]

  • Optimized Filter Selection: Use emission filters with narrow bandwidths that are specifically tailored to the emission peak of your other fluorophores. This helps to exclude the longer wavelength emissions from this compound.

Q4: What is spectral unmixing, and can it correct for this compound bleed-through?

A4: Spectral unmixing is a computational technique used to separate the individual fluorescence signals from a composite image where multiple fluorophores are present.[6][7] By imaging single-stained control samples for each fluorophore (including an unstained control for autofluorescence), the unique spectral profile of each dye can be determined.[2][6][8] An algorithm then uses these reference spectra to mathematically separate the mixed signals in your multi-color image, effectively removing the bleed-through from this compound into other channels.[7]

Q5: Are there any alternatives to this compound with less spectral overlap?

A5: Yes, several alternatives to this compound are available that may exhibit less spectral bleed-through, depending on the other fluorophores in your experiment. Some options include other lipophilic dyes with different spectral properties. For instance, some newer dyes have been developed to be fixable and offer better spectral separation. It is recommended to consult a fluorescence spectra viewer to compare the excitation and emission profiles of different dyes with your other chosen fluorophores.

Troubleshooting Guides

Problem: High Background Fluorescence

High background can be mistaken for or exacerbate the appearance of spectral bleed-through.

Potential Cause Troubleshooting Steps
Cell or Tissue Autofluorescence - Include an unstained control sample to determine the level of autofluorescence.[9] - Autofluorescence is often more prominent at shorter wavelengths; consider using fluorophores in the red or far-red spectrum to minimize this.[9] - Utilize spectral unmixing to computationally subtract the autofluorescence signal.
Excessive Dye Concentration - Titrate the concentration of this compound and other fluorescent probes to find the optimal concentration that provides a strong signal with minimal background.[10]
Inadequate Washing - Ensure thorough washing steps after staining to remove any unbound dye.[11]
Contaminated Reagents or Slides - Use high-quality, clean slides and coverslips. - Filter all solutions to remove any particulate matter that may be fluorescent.

Problem: Inaccurate Co-localization with this compound

Apparent co-localization may be an artifact of spectral bleed-through.

Potential Cause Troubleshooting Steps
Spectral Bleed-through from this compound - Perform single-color control experiments. Image a sample stained only with this compound and check for signal in other channels. - Implement sequential scanning during image acquisition on a confocal microscope.[1][2][3][4] - Apply linear spectral unmixing as a post-acquisition correction method.[6][7]
Chromatic Aberration - Ensure your microscope's objectives are corrected for chromatic aberration, which can cause a shift in the apparent position of objects imaged at different wavelengths.

Data Presentation

Table 1: Spectral Properties of this compound and Commonly Used Fluorophores

FluorophoreExcitation Max (nm)Emission Max (nm)Common Laser Line (nm)Notes
This compound ~505-515[12][13]~640-750[12][13][14]488, 514Emission spectrum is broad and can vary with the environment.[15][16]
GFP (EGFP) ~488~509488Significant spectral overlap with this compound's excitation.[4]
RFP (mCherry) ~587~610561Better spectral separation from this compound compared to GFP.
Alexa Fluor 488 ~495~519[17]488Similar to GFP, significant excitation overlap with this compound.
Alexa Fluor 568 ~578~603[17]561Good separation from this compound emission.
DAPI ~358~461[17]405Minimal spectral overlap with this compound.

Experimental Protocols

Protocol 1: Sequential Scanning for Confocal Microscopy

This protocol outlines the general steps for setting up a sequential scan to avoid bleed-through. Specific steps may vary depending on the microscope software.

  • Define Individual Channels:

    • Set up the excitation laser and emission detection range for your first fluorophore (e.g., GFP).

    • Optimize the detector gain and offset for this channel using a single-stained control slide.

    • Repeat this process for this compound, setting up its corresponding excitation and emission parameters in a separate channel.

  • Activate Sequential Scanning Mode:

    • In the acquisition software, locate and enable the "sequential scan" or "multi-track" mode.[1][2][3][4]

    • Assign the settings for your first fluorophore to the first scan sequence (Track 1).

    • Assign the settings for this compound to the second scan sequence (Track 2).

  • Select Scan Mode:

    • Choose the appropriate sequential scanning mode:

      • Between Lines: The microscope scans one line with the first laser/detector set, then immediately rescans the same line with the second set before moving to the next line. This is ideal for live-cell imaging to minimize motion artifacts.[1][4]

      • Between Frames: The entire frame is scanned for the first channel, and then the entire frame is scanned for the second channel. This is suitable for fixed samples.[1][4]

  • Acquire Image:

    • Initiate the scan. The microscope will now excite each fluorophore and collect its emission independently, significantly reducing spectral bleed-through.

Protocol 2: Spectral Unmixing

This protocol provides a general workflow for performing spectral unmixing.

  • Prepare Control Samples:

    • Unstained Control: A sample with no fluorescent labels to measure autofluorescence.[2]

    • Single-Stained Controls: For each fluorophore in your experiment (including this compound), prepare a separate sample stained with only that single fluorophore.[2][6][8]

  • Acquire Reference Spectra:

    • Using a spectral confocal microscope, image each of your single-stained control samples.

    • For each control, the microscope will detect the fluorescence emission across a range of wavelengths, generating a unique "spectral signature" or "fingerprint" for that fluorophore.

    • Acquire the spectral signature for the unstained sample to account for autofluorescence.

  • Acquire Multi-Color Image:

    • Image your fully stained experimental sample, collecting the entire emission spectrum.

  • Perform Linear Unmixing:

    • In the microscope software, open the spectral unmixing tool.

    • Load the reference spectra you acquired from your control samples.

    • The software will use a linear unmixing algorithm to calculate the contribution of each fluorophore to the total signal in every pixel of your multi-color image.[7]

    • The output will be a set of separated images, one for each fluorophore, with the bleed-through computationally removed.

Mandatory Visualizations

cluster_0 Fluorophore A (e.g., GFP) cluster_1 Fluorophore B (e.g., this compound) ExcitationA Excitation EmissionA Emission ExcitationA->EmissionA Fluorescence DetectorA Detector A (Green Channel) EmissionA->DetectorA ExcitationB Excitation EmissionB Emission ExcitationB->EmissionB Fluorescence EmissionB->DetectorA DetectorB Detector B (Red Channel) EmissionB->DetectorB Bleedthrough Spectral Bleed-through

Caption: Diagram illustrating spectral bleed-through.

Start Multi-color Imaging with this compound CheckBleedthrough Observe Signal in Unintended Channels? Start->CheckBleedthrough SingleStain Prepare Single-Stain Controls CheckBleedthrough->SingleStain Yes NoBleedthrough No Bleed-through Detected CheckBleedthrough->NoBleedthrough No SequentialScan Use Sequential Scanning SingleStain->SequentialScan SpectralUnmixing Perform Spectral Unmixing SingleStain->SpectralUnmixing Analyze Analyze Corrected Images SequentialScan->Analyze SpectralUnmixing->Analyze NoBleedthrough->Analyze

Caption: Troubleshooting workflow for this compound bleed-through.

Ligand Ligand (e.g., Transferrin) Receptor Receptor (TfR) Ligand->Receptor AP2 AP2 Adaptor Receptor->AP2 recruits PlasmaMembrane Plasma Membrane (this compound Stained) CCP Clathrin-Coated Pit Clathrin Clathrin AP2->Clathrin recruits Clathrin->CCP forms CCV Clathrin-Coated Vesicle CCP->CCV invaginates & pinches off EarlyEndosome Early Endosome CCV->EarlyEndosome uncoats & fuses with

Caption: Clathrin-mediated endocytosis pathway.

References

impact of temperature on FM4-64 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on FM4-64 staining efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound staining?

A1: The optimal temperature for this compound staining depends on the specific organism and the experimental goal. For visualizing the endocytic pathway, incubation is typically performed at temperatures that maintain the organism's metabolic activity, such as room temperature, 30°C, or 37°C.[1][2][3] For instance, a common temperature for staining yeast is 30°C.[1][3] It is recommended to optimize the incubation temperature based on your specific cell type and experimental setup.[4]

Q2: How does low temperature affect this compound staining?

A2: Low temperatures, typically 0-4°C, inhibit endocytosis.[1][5] When cells are incubated with this compound on ice, the dye intercalates into the outer leaflet of the plasma membrane but is not internalized.[1][6] This is often used as a negative control to confirm that the observed intracellular staining at warmer temperatures is due to active endocytosis.[1][5]

Q3: Can I perform a pulse-chase experiment with this compound using temperature shifts?

A3: Yes, temperature shifts are a key component of many this compound pulse-chase experiments. A common protocol involves first incubating the cells with this compound at a low temperature (e.g., on ice) to label the plasma membrane (the "pulse"). Subsequently, the cells are washed to remove excess dye and then warmed to a physiologically relevant temperature to initiate endocytosis (the "chase"), allowing the internalized dye to be tracked over time.[1][6]

Q4: Does temperature affect the rate of this compound internalization?

A4: Yes, the internalization of this compound is an active, energy-dependent process that is sensitive to temperature.[7] Lowering the temperature can delay the transport of the dye to internal compartments like the vacuole.[1] For example, in yeast, internalization at 15°C was found to delay vacuolar labeling and trap the dye in intermediate endocytic structures.[1]

Troubleshooting Guide

Issue 1: No intracellular staining is observed, only the plasma membrane is labeled.

  • Possible Cause: The incubation temperature may be too low, inhibiting endocytosis. This compound internalization is an active process that is blocked at low temperatures (0-4°C).[1][5]

  • Solution: Ensure that the incubation is performed at a temperature suitable for the metabolic activity of your cells (e.g., room temperature, 30°C, or 37°C).[2][3] Use a positive control known to undergo endocytosis in your system to verify the experimental conditions.

Issue 2: The staining is very faint or the signal-to-noise ratio is poor.

  • Possible Cause: The incubation time at the optimal temperature might be too short for sufficient internalization.

  • Solution: Increase the incubation time at the appropriate temperature. The rate of internalization is time and temperature-dependent. You may need to perform a time-course experiment to determine the optimal staining duration for your cell type.

Issue 3: The entire cell is diffusely stained, with no distinct organelles visible.

  • Possible Cause: The incubation temperature might be too high, or the incubation time too long, leading to excessive internalization and dispersal of the dye throughout the endomembrane system. High temperatures can also increase membrane fluidity, potentially affecting dye distribution.[2]

  • Solution: Try reducing the incubation temperature or shortening the incubation time. Alternatively, consider a pulse-chase experiment where you label the plasma membrane at a low temperature, wash, and then chase for a shorter period at a higher temperature.[6]

Quantitative Data Summary

The efficiency of this compound staining is qualitatively dependent on temperature, as it relies on the biological process of endocytosis. The following table summarizes the expected outcomes at different temperature ranges based on published experimental observations.

Temperature RangeExpected Outcome on this compound StainingPrimary MechanismReferences
0 - 4°C Staining is restricted to the plasma membrane.Inhibition of endocytosis.[1][5][6]
15°C Delayed internalization; dye may accumulate in early endocytic intermediates.Reduced rate of endocytic trafficking.[1]
Room Temperature (approx. 20-25°C) Active internalization of the dye into endosomes and other organelles.Active, energy-dependent endocytosis.[8][9][10]
30 - 37°C Robust internalization of the dye, labeling the endocytic pathway and eventually the vacuolar membrane in yeast and fungi.Optimal temperature for endocytosis in many model organisms.[1][2][3]

Experimental Protocols

General Protocol for Temperature-Controlled this compound Staining

This protocol provides a general framework. The optimal concentrations, times, and temperatures should be determined empirically for your specific cell type.

  • Cell Preparation: Culture cells to the desired density. Before staining, wash the cells with an appropriate buffer (e.g., PBS or serum-free medium) to remove any residual media components.[4]

  • Staining Solution Preparation: Prepare a working solution of this compound (typically 1-10 µM) in your chosen buffer.[4]

  • Plasma Membrane Labeling (Cold Pulse - Optional):

    • Pre-chill the cells and the this compound working solution on ice.

    • Add the cold working solution to the cells and incubate for 5-10 minutes on ice. This will label the plasma membrane with minimal internalization.[6]

    • Wash the cells with a cold buffer to remove excess dye.

  • Internalization (Warm Incubation):

    • Add pre-warmed buffer or medium to the cells.

    • Incubate the cells at the desired temperature (e.g., room temperature, 30°C, or 37°C) for a specific duration (e.g., 5-60 minutes). The incubation time will determine how far along the endocytic pathway the dye travels.[1][4]

  • Washing: Wash the cells multiple times with buffer to remove the dye from the plasma membrane and reduce background fluorescence. Using a cold buffer for washing can help to stop further endocytosis.[4]

  • Imaging: Observe the cells using a fluorescence microscope with appropriate filter sets (Excitation: ~515-540 nm, Emission: ~640-700 nm).[4]

Mandatory Visualization

FM4_64_Workflow cluster_prep Preparation cluster_staining Staining cluster_internalization Internalization cluster_imaging Imaging prep_cells Prepare Cells cold_pulse Incubate with this compound on ice (Plasma Membrane Labeling) prep_cells->cold_pulse prep_dye Prepare this compound Working Solution prep_dye->cold_pulse wash_cold Wash with cold buffer cold_pulse->wash_cold warm_incubation Incubate at optimal temperature (e.g., 30°C) wash_cold->warm_incubation wash_final Final wash to remove background warm_incubation->wash_final microscopy Fluorescence Microscopy wash_final->microscopy

Caption: Workflow for a temperature-controlled this compound pulse-chase experiment.

Temp_Effect cluster_low_temp Low Temperature (0-4°C) cluster_high_temp Optimal Temperature (e.g., 30°C) cell_low Cell pm_low Plasma Membrane pm_low->cell_low No Internalization fm_low fm_low->pm_low Binds to PM cell_high Cell pm_high Plasma Membrane endo Endosome pm_high->endo Internalization vac Vacuole endo->vac Trafficking fm_high fm_high->pm_high Binds to PM

Caption: Impact of temperature on the this compound staining pathway.

Troubleshooting_Flowchart start Start Troubleshooting issue What is the staining issue? start->issue pm_only Only Plasma Membrane Stained issue->pm_only No internalization faint_signal Faint Signal issue->faint_signal Weak staining diffuse_stain Diffuse Cytoplasmic Stain issue->diffuse_stain No distinct organelles cause_temp_low Cause: Temperature too low? pm_only->cause_temp_low cause_time_short Cause: Incubation time too short? faint_signal->cause_time_short cause_temp_high Cause: Temp/time too high/long? diffuse_stain->cause_temp_high solution_inc_temp Solution: Increase incubation temperature. cause_temp_low->solution_inc_temp Yes solution_inc_time Solution: Increase incubation time. cause_time_short->solution_inc_time Yes solution_dec_temp_time Solution: Decrease temp or time. cause_temp_high->solution_dec_temp_time Yes

Caption: A troubleshooting flowchart for common this compound staining issues.

References

Technical Support Center: FM4-64 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the preparation and storage of FM4-64 stock solutions, with a focus on preventing dye aggregation.

Troubleshooting Guide

Q1: My this compound stock solution appears cloudy or has visible precipitates. What is happening?

A: Cloudiness or precipitation in your this compound solution is a common sign of dye aggregation. This compound is a lipophilic molecule, meaning it has a tendency to clump together in solution, especially if not prepared or stored correctly.[1][2] This aggregation can be caused by several factors, including incomplete dissolution, the use of a suboptimal solvent, or improper storage conditions that lead to freeze-thaw cycles.[2][3][4]

Q2: What is the best solvent for preparing a stable this compound stock solution?

A: The recommended solvent for a high-concentration this compound stock solution is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][3][5] While some protocols mention the possibility of using sterile water for stock solutions, DMSO provides significantly better solubility, with concentrations of 30-50 mg/mL being achievable.[3][6] It is critical to use newly opened DMSO, as it is hygroscopic (absorbs moisture from the air), and the presence of water can dramatically reduce solubility and promote aggregation.[2]

Q3: How can I ensure the this compound powder dissolves completely to prevent aggregation from the start?

A: Complete initial dissolution is crucial. Many suppliers recommend mechanical assistance to ensure the dye fully dissolves in DMSO.[1][2][3][6] Simply adding the solvent to the powder may not be sufficient.

Experimental Protocol: Dissolving this compound Powder
  • Preparation : Bring the vial of this compound powder and a bottle of new, anhydrous DMSO to room temperature.

  • Solvent Addition : Add the required volume of DMSO to the vial to achieve your target concentration (e.g., 1-15 mM).

  • Mechanical Agitation : Vigorously vortex the solution.

  • Sonication : Place the vial in an ultrasonic water bath and sonicate until the solution is clear and no particulates are visible.[1][2][3] This step is highly recommended by multiple suppliers to achieve maximum solubility.

  • Visual Inspection : Hold the vial against a light source to confirm that all powder has dissolved and the solution is homogenous.

Q4: What are the optimal storage conditions to maintain a stable, aggregation-free stock solution?

A: Proper storage is essential to prevent degradation and aggregation over time. The key principles are cold temperature, protection from light, and avoidance of repeated freezing and thawing.

  • Aliquotting : To avoid freeze-thaw cycles, divide the main stock solution into smaller, single-use aliquots in opaque tubes.[7]

  • Storage Temperature : Store the aliquots at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (up to one year).[3][8][6]

  • Light Protection : this compound is light-sensitive.[6][9] Always store vials and tubes in the dark (e.g., in a freezer box or wrapped in foil) to prevent photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for an this compound stock solution?

A: Stock solutions are typically prepared at concentrations ranging from 1 mM to 15 mM.[5][6] Common concentrations cited in protocols are 5 mM and 10 mM.[2][3][9] The high concentration allows for significant dilution when preparing the final working solution for cell staining (usually 1-10 µM).[6]

Q2: Can I use water to prepare my stock solution?

A: It is strongly advised not to use water for preparing a high-concentration stock solution. This compound is described as a water-soluble lipophilic dye, but its solubility in purely aqueous solutions is limited, and aggregation is highly likely at millimolar concentrations.[1][2][6] Water-based buffers like PBS or HBSS are appropriate for diluting the DMSO stock to a final working concentration immediately before use.[8][6]

Q3: How do I properly dilute my DMSO stock into an aqueous buffer without causing the dye to precipitate?

A: To prevent precipitation when moving from a high-concentration organic stock to a low-concentration aqueous working solution, you should add the stock to the buffer, not the other way around.

  • Pipette the required volume of your aqueous buffer (e.g., HBSS, PBS, or cell culture medium) into a new tube.

  • While gently vortexing or swirling the buffer, add the small volume of the this compound DMSO stock solution.

  • Continue to mix thoroughly to ensure rapid and even dispersion. This method prevents localized high concentrations of the dye from crashing out of solution.

Quantitative Data Summary

The following table summarizes key quantitative data for preparing and storing this compound solutions.

ParameterValueSolventNotesCitations
Solubility 30 - 50 mg/mL (49 - 82 mM)DMSOSonication is recommended to achieve maximum solubility.[1][2][3][6]
Stock Concentration 1 - 15 mMDMSOA high concentration allows for large dilutions for working solutions.[5][6]
Working Concentration 1 - 10 µMAqueous Buffer (PBS, HBSS, etc.)Prepared by diluting the DMSO stock immediately before use.[6]
Powder Storage -20°C for up to 3 yearsN/AKeep dry and protected from light.[6]
Stock Solution Storage -80°C for up to 1 yearDMSOAliquot to avoid repeated freeze-thaw cycles.[10][3][6]
Stock Solution Storage -20°C for 1-6 monthsDMSOAliquot to avoid repeated freeze-thaw cycles.[3][9]

Experimental Workflow Visualization

The diagram below illustrates the recommended workflow for preparing a stable this compound stock solution to minimize the risk of aggregation.

FM464_Workflow cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase start Start: This compound Powder weigh 1. Equilibrate Powder & Anhydrous DMSO to Room Temp start->weigh add_dmso 2. Add Anhydrous DMSO to Powder weigh->add_dmso sonicate 3. Vortex & Sonicate Until Fully Dissolved add_dmso->sonicate inspect 4. Visually Inspect for Clarity sonicate->inspect inspect->sonicate Not Clear aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot Clear store 6. Store at -80°C Protected from Light aliquot->store end_node Result: Stable, Aggregation-Free Stock Solution store->end_node

Caption: Workflow for preparing a stable this compound stock solution.

References

Validation & Comparative

A Head-to-Head Comparison of FM4-64 and FM1-43 for Vesicle Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of endocytosis, exocytosis, and vesicle trafficking, the choice of fluorescent probe is critical. Among the most widely used tools are the styryl dyes, FM4-64 and FM1-43. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal dye for your specific research needs.

Both this compound and FM1-43 are lipophilic styryl dyes that reversibly stain the plasma membrane.[1][2] These dyes are virtually non-fluorescent in aqueous solutions but exhibit a significant increase in fluorescence upon insertion into the lipid bilayer of the cell membrane.[3][4] This property allows for the real-time tracking of vesicle turnover. As endocytosis occurs, portions of the stained plasma membrane are internalized, forming fluorescently labeled vesicles. Conversely, during exocytosis, the fusion of these labeled vesicles with the plasma membrane leads to a decrease in intracellular fluorescence as the dye is released back into the extracellular medium.[2]

While both dyes operate on the same principle, their distinct molecular structures lead to differences in their spectral properties, hydrophobicity, and ultimately, their performance in various experimental settings.

Quantitative Performance Comparison

The selection between this compound and FM1-43 often depends on the specific requirements of the experiment, such as the duration of imaging, the need for multi-color imaging, and the sensitivity of the cell type to phototoxicity. The following table summarizes key performance metrics based on available experimental data.

FeatureThis compoundFM1-43Key Findings and Citations
Excitation/Emission Maxima ~515-540 nm / ~640-700 nm (Red)~470-480 nm / ~580-600 nm (Green-Orange)This compound's red-shifted emission is advantageous for multicolor imaging with common green fluorophores like GFP.[5][6]
Photostability HigherLowerThis compound is generally considered more photostable, making it more suitable for long-term imaging experiments.[7][8]
Hydrophobicity & Staining Speed Less hydrophobicMore hydrophobicFM1-43's higher hydrophobicity can lead to faster and stronger initial plasma membrane staining.[9] In some cases, the uptake of FM 1-43 has been observed to be significantly slower than that of FM 4-64 in pulse-chase experiments in pollen tubes.[10]
Fluorescence Intensity Lower initial signalHigher initial signalIn rat lactotrophs, the ratio of fluorescence peak amplitudes (vesicle vs. plasma membrane) was 2.6 times higher with FM 1-43 compared to FM 4-64, suggesting a stronger fluorescence emission upon vesicle incorporation.[11][12]
Cytotoxicity Generally lowerCan be higherThis compound is often reported to have lower cytotoxicity, which is a critical consideration for live-cell imaging.[7]
Unloading Kinetics SlowerFasterThe slightly higher hydrophobicity of this compound can sometimes result in stronger binding to the plasma membrane, potentially affecting the rate of dye unloading during exocytosis studies.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for staining mammalian cells with this compound and FM1-43. Note that optimal conditions may vary depending on the cell type and experimental goals.

Protocol 1: Vesicle Loading with this compound in Cultured Mammalian Cells
  • Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging dishes. Before staining, wash the cells with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a Tyrode's solution, to remove any residual serum.[13][14]

  • Working Solution Preparation: Prepare a fresh working solution of this compound at a final concentration of 1-10 µM in the chosen buffer.[3] Stock solutions are typically prepared in DMSO or water at 1-5 mM and can be stored protected from light.[3]

  • Staining: Add the this compound working solution to the cells and incubate for 1-30 minutes at 37°C.[3] The incubation time should be optimized based on the cell type and the specific process being studied. For selective labeling of the plasma membrane, staining can be performed at 4°C.[13]

  • Washing: To remove the dye from the plasma membrane and reduce background fluorescence, wash the cells multiple times with a dye-free buffer.[3] For studies focusing on exocytosis, a more extensive wash may be necessary to ensure that the fluorescence signal is primarily from internalized vesicles.[15]

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (e.g., excitation ~530 nm, emission ~660 nm).

Protocol 2: Vesicle Loading with FM1-43 in Cultured Mammalian Cells
  • Cell Preparation: As with this compound, culture cells on a suitable imaging substrate and wash with buffer prior to staining.[16]

  • Working Solution Preparation: Prepare a fresh working solution of FM1-43 at a final concentration of 2-15 µM in buffer.[4] Stock solutions are typically prepared in water or DMSO at 1 mM.[16]

  • Staining: Incubate the cells with the FM1-43 working solution. For tracking activity-dependent endocytosis in neurons, this is often done in the presence of a stimulus, such as high potassium (e.g., 50-90 mM KCl), for a short duration (e.g., 1-2 minutes).[4][17] For general endocytosis, incubation times can range from 5 to 30 minutes.[14]

  • Washing: After staining, thoroughly wash the cells with dye-free buffer to remove the dye from the plasma membrane.[18]

  • Imaging: Image the cells using a fluorescence microscope with filter sets appropriate for green-orange fluorescence (e.g., excitation ~488 nm, emission ~590 nm).[5]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the cellular processes being tracked and the experimental steps involved, the following diagrams have been generated using Graphviz.

Endocytic_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand Receptor Receptor Ligand->Receptor 1. Binding Adaptor Adaptor Proteins Receptor->Adaptor 2. Recruitment Clathrin Clathrin Adaptor->Clathrin 3. Assembly CoatedPit Clathrin-Coated Pit Clathrin->CoatedPit 4. Invagination CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle 5. Scission (Dynamin) Uncoating Uncoating CoatedVesicle->Uncoating 6. Uncoating EarlyEndosome Early Endosome Uncoating->EarlyEndosome 7. Fusion LateEndosome Late Endosome / Lysosome EarlyEndosome->LateEndosome Sorting to Degradation RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Sorting to Recycling RecyclingEndosome->Receptor Return to Membrane

Diagram 1: Clathrin-Mediated Endocytosis Pathway

Vesicle_Tracking_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging Prep Culture cells on imaging-compatible substrate Wash1 Wash with buffer to remove serum Prep->Wash1 AddDye Add FM dye (this compound or FM1-43) in buffer Wash1->AddDye Incubate Incubate to allow membrane labeling and internalization AddDye->Incubate Wash2 Wash extensively with dye-free buffer Incubate->Wash2 Image Acquire images using fluorescence microscopy Wash2->Image Analysis Analyze vesicle dynamics: - Trafficking - Endocytosis rate - Exocytosis rate Image->Analysis

Diagram 2: Experimental Workflow for Vesicle Tracking

Conclusion

Both this compound and FM1-43 are powerful tools for the real-time visualization of vesicle trafficking. The choice between them should be guided by the specific demands of the experiment. For long-term imaging and multi-color experiments where photostability and spectral separation are paramount, This compound is often the superior choice. For experiments requiring a bright initial signal and rapid membrane labeling, FM1-43 may be more suitable. Researchers should carefully consider the properties of each dye and optimize their experimental protocols to achieve the most accurate and reliable data.

References

FM4-64: A Superior Choice for Dynamic Membrane and Vesicle Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the dynamic world of cellular biology and drug development, the accurate visualization of cellular membranes and the intricate processes of endocytosis and exocytosis is paramount. Fluorescent membrane dyes are indispensable tools in this endeavor, and among them, FM4-64 stands out for its unique properties that offer distinct advantages over other commonly used membrane stains. This guide provides an objective comparison of this compound with other popular alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their specific needs.

Key Advantages of this compound

This compound is a lipophilic styryl dye that exhibits low fluorescence in aqueous environments but becomes intensely fluorescent upon insertion into the lipid bilayer of the plasma membrane.[1] Its primary advantage lies in its mechanism of action: it is a vital dye that cannot cross the cell membrane and is internalized exclusively through endocytosis.[2] This characteristic makes it an exceptional marker for tracking vesicle trafficking, endosomal sorting, and exocytosis in living cells.

Compared to other dyes, this compound offers a compelling combination of:

  • Accurate Tracking of Endocytosis: As this compound is internalized via endocytic vesicles, it allows for the real-time visualization of this fundamental cellular process. This provides a clear advantage over dyes that passively diffuse across the membrane or label intracellular organelles indiscriminately.

  • High Photostability: Studies have indicated that this compound exhibits greater photostability compared to some other styryl dyes like FM1-43, enabling longer-term imaging experiments with reduced signal loss.

  • Low Cytotoxicity: The vital nature of this compound staining, where it is excluded from the cytoplasm of healthy cells, contributes to its lower cytotoxicity compared to membrane dyes that can disrupt cellular processes upon internalization.

Quantitative Performance Comparison

While direct head-to-head quantitative comparisons across all performance metrics in a single study are limited, the available data and qualitative observations from various sources allow for a comparative assessment of this compound against other common membrane dyes such as DiI and CellMask Deep Red.

FeatureThis compoundDiI (Carbocyanine Dye)CellMask™ Deep Red
Primary Application Live-cell imaging of endocytosis and vesicle traffickingGeneral membrane labeling, cell trackingGeneral plasma membrane staining in live and fixed cells
Mechanism of Staining Intercalates into the outer leaflet of the plasma membrane and is internalized via endocytosisDiffuses laterally within the plasma membraneAmphipathic molecule that inserts into the plasma membrane
Photostability Generally considered to have good photostabilityHigh photostability, often used for long-term cell trackingGood photostability
Cytotoxicity Low, as it is a vital dye excluded from the cytoplasm of healthy cellsCan exhibit cytotoxicity at higher concentrations or with prolonged exposureReported to have low cytotoxicity
Quantum Yield in Membrane Significantly increases upon binding to lipid membranes[1]High in lipid environmentsHigh in lipid environments
Internalization Actively internalized through endocytosis, allowing for pathway trackingCan be internalized over time, but not specifically for tracking endocytic pathwaysDesigned for slow internalization to maintain plasma membrane staining
Fixability Staining is not well-retained after fixationStaining can be retained after fixationStaining is retained after formaldehyde fixation

Experimental Methodologies

To facilitate reproducible and comparative studies, detailed experimental protocols are essential. Below are methodologies for key experiments to evaluate and compare the performance of membrane dyes.

Experimental Protocol: Comparative Analysis of Membrane Dye Performance

This protocol outlines a side-by-side comparison of this compound, DiI, and CellMask Deep Red for plasma membrane staining, internalization, and photostability.

1. Cell Preparation:

  • Plate cells (e.g., HeLa, COS-7, or a cell line relevant to your research) on glass-bottom dishes or coverslips at a suitable density to allow for individual cell imaging.

  • Culture cells in appropriate media until they reach 70-80% confluency.

2. Staining Procedure:

  • This compound: Prepare a 5 µM working solution of this compound in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • DiI: Prepare a 5 µg/mL working solution of DiI in imaging buffer.

  • CellMask Deep Red: Prepare a 1X working solution according to the manufacturer's instructions.

  • Wash the cells once with pre-warmed imaging buffer.

  • Incubate the cells with the respective dye solutions for 5-10 minutes at 37°C, protected from light.

  • For this compound and DiI, wash the cells three times with fresh imaging buffer to remove excess dye. For CellMask, follow the manufacturer's washing instructions.

3. Live-Cell Imaging and Internalization Assay:

  • Image the stained cells immediately using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for each dye.

  • Acquire images at multiple time points (e.g., 0, 15, 30, 60, and 120 minutes) to observe the rate and pattern of dye internalization.

  • Maintain the cells at 37°C and 5% CO2 during the imaging period.

4. Photostability Assay:

  • Select a field of view with well-stained cells for each dye.

  • Continuously expose the cells to excitation light at a consistent intensity.

  • Acquire images at regular intervals (e.g., every 30 seconds) until the fluorescence intensity has significantly decreased.

  • Measure the fluorescence intensity of a defined region of interest (ROI) on the plasma membrane over time.

  • Calculate the photobleaching rate by fitting the fluorescence decay to an exponential function.

5. Cytotoxicity Assay (MTT Assay):

  • Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations for each membrane dye (e.g., 0.1, 1, 5, 10, 25 µM) for a duration relevant to a typical imaging experiment (e.g., 2-4 hours).

  • Include untreated cells as a control.

  • After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value for each dye.

Visualizing Cellular Pathways and Workflows

To further illustrate the application and advantages of this compound, the following diagrams, generated using Graphviz, depict key cellular pathways and experimental workflows.

FM4_64_Endocytic_Pathway cluster_extracellular Extracellular Space cluster_cell Cell FM4_64_free This compound (Aqueous) Low Fluorescence FM4_64_bound This compound (Membrane) High Fluorescence FM4_64_free->FM4_64_bound Intercalation Plasma_Membrane Plasma Membrane Endocytic_Vesicle Endocytic Vesicle Early_Endosome Early Endosome Endocytic_Vesicle->Early_Endosome Late_Endosome Late Endosome/ Multivesicular Body Early_Endosome->Late_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Lysosome Lysosome Late_Endosome->Lysosome Degradation Pathway Recycling_Endosome->Plasma_Membrane Recycling FM4_64_bound->Endocytic_Vesicle Endocytosis

Caption: this compound endocytic pathway visualization.

Membrane_Dye_Comparison_Workflow Start Start: Select Cell Line Cell_Culture Cell Culture Start->Cell_Culture Staining Stain with this compound, DiI, and CellMask Cell_Culture->Staining Live_Imaging Live-Cell Imaging (Time-lapse) Staining->Live_Imaging Photostability_Assay Photostability Assay Staining->Photostability_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) Staining->Cytotoxicity_Assay Data_Analysis Data Analysis and Comparison Live_Imaging->Data_Analysis Photostability_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Conclusion Conclusion: Select Optimal Dye Data_Analysis->Conclusion

Caption: Experimental workflow for comparing membrane dyes.

Conclusion

This compound offers a distinct set of advantages for researchers focused on the dynamic processes of endocytosis and vesicle trafficking in living cells. Its mechanism as a vital dye that is internalized through endocytosis provides a level of specificity for tracking these pathways that is unmatched by general membrane stains. While other dyes like DiI and CellMask Deep Red have their own strengths, particularly in applications requiring high photostability for long-term tracking or robust staining in fixed cells, this compound remains the superior choice for elucidating the intricate choreography of membrane dynamics in real-time. By carefully considering the experimental requirements and the comparative data presented in this guide, researchers can confidently select the most appropriate fluorescent tool to advance their scientific discoveries.

References

Validating FM4-64 Uptake: A Comparative Guide to Endocytosis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and accurately measuring endocytosis is critical. The fluorescent styryl dye, FM4-64, has emerged as a widely used tool for visualizing and tracking this fundamental cellular process. This guide provides a comprehensive comparison of methods to validate this compound uptake by utilizing various endocytosis inhibitors, offering supporting experimental data and detailed protocols to ensure robust and reliable results.

This compound is an amphiphilic dye that inserts into the outer leaflet of the plasma membrane and is subsequently internalized via endocytic vesicles.[1][2][3][4][5][6][7][8][9] Its fluorescence is low in aqueous environments but increases significantly upon binding to a membrane, making it an excellent marker for tracking the endocytic pathway. The validation of this compound uptake through the use of specific inhibitors is a crucial step to confirm that the observed internalization is indeed a result of active endocytosis and not passive diffusion or other artifacts.

Comparative Analysis of Endocytosis Inhibitors on this compound Uptake

A variety of pharmacological agents can be employed to dissect the specific pathways of endocytosis. The choice of inhibitor is critical and depends on the specific endocytic route being investigated. Below is a comparative summary of commonly used endocytosis inhibitors and their effects on this compound uptake.

InhibitorTarget/MechanismPathway(s) InhibitedTypical Working ConcentrationObserved Effect on this compound Uptake
Tyrphostin A23 (TYR A23) Inhibits the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in clathrin-mediated endocytosis.Clathrin-Mediated Endocytosis (CME)50 µMSignificant inhibition of this compound internalization.[10]
Wortmannin (WM) A specific and irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks), which are crucial for vesicle trafficking and macropinocytosis.Macropinocytosis, PI3K-dependent endocytosis33 µMStrong inhibition of this compound uptake.[10]
Brefeldin A (BFA) A fungal metabolite that inhibits protein transport from the endoplasmic reticulum to the Golgi apparatus, affecting membrane recycling and endocytosis.General vesicle trafficking20 µMPronounced inhibition of this compound internalization.[10]
Dynasore A cell-permeable inhibitor of the GTPase activity of dynamin, a protein essential for the scission of endocytic vesicles from the plasma membrane.Dynamin-dependent endocytosis (including CME and caveolae-mediated endocytosis)80 µMPartial to significant inhibition of this compound uptake.[10][11]
Filipin A fluorescent antibiotic that binds to cholesterol, thereby disrupting the formation and function of lipid rafts and caveolae.Caveolae-Mediated Endocytosis, Clathrin-Independent Endocytosis (CIE)15 µMPartial inhibition of this compound uptake.[10][11][12]
Cytochalasin D (Cyt D) An actin polymerization inhibitor that disrupts the actin cytoskeleton, which is involved in various forms of endocytosis, particularly phagocytosis and macropinocytosis.Actin-dependent endocytosis40 µMPartial inhibition of this compound uptake.[10][11][12]
Latrunculin B (Lat B) A toxin that sequesters actin monomers, preventing their polymerization and disrupting the actin cytoskeleton.Actin-dependent endocytosis500 nMPartial inhibition of this compound uptake.[10]
Sodium Azide A metabolic inhibitor that depletes cellular ATP, thereby blocking energy-dependent processes like endocytosis.General energy-dependent endocytosisVaries (e.g., used in some protocols)Inhibition of dye internalization while plasma membrane staining remains.[3]

Experimental Protocols

To ensure reproducibility, detailed methodologies for key experiments are provided below.

Protocol 1: General this compound Uptake Assay

This protocol describes a basic procedure for observing this compound internalization in living cells.

  • Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.

  • Labeling:

    • Prepare a working solution of this compound in a suitable imaging buffer (e.g., HBSS, YEPD) at a final concentration of 5-20 µM.[13]

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Add the this compound working solution to the cells and incubate on ice for 20 minutes to label the plasma membrane without significant internalization.[13]

  • Chase and Imaging:

    • To initiate endocytosis, wash the cells twice with pre-warmed imaging buffer to remove excess dye.

    • Add fresh, pre-warmed imaging buffer and incubate the cells at their optimal growth temperature (e.g., 25°C or 37°C).[13]

    • Image the cells at various time points (e.g., 0, 15, 30, 60 minutes) using a fluorescence microscope with appropriate filter sets (e.g., Texas Red).[13][14]

Protocol 2: Validating this compound Uptake with Endocytosis Inhibitors

This protocol details the use of inhibitors to confirm that this compound uptake is an active endocytic process.

  • Cell Preparation: Prepare cells as described in Protocol 1.

  • Inhibitor Pre-treatment:

    • Prepare a working solution of the chosen inhibitor in the imaging buffer at the desired final concentration (see table above).

    • Remove the culture medium, wash the cells, and add the inhibitor solution.

    • Incubate the cells with the inhibitor for a predetermined time (e.g., 30 minutes) to allow for cellular uptake and target engagement.[10][15]

  • This compound Labeling and Chase:

    • Add this compound directly to the inhibitor-containing medium to the final desired concentration.

    • Incubate on ice for 20 minutes to label the plasma membrane.

    • Wash the cells twice with pre-warmed imaging buffer containing the inhibitor.

    • Add fresh, pre-warmed imaging buffer containing the inhibitor and incubate at the optimal temperature.

  • Imaging and Analysis:

    • Image the inhibitor-treated cells and a control group (treated with vehicle, e.g., DMSO) at various time points.

    • Quantify the intracellular fluorescence intensity or the number of internalized vesicles to determine the extent of inhibition.

Visualizing the Experimental Workflow and Pathways

To better illustrate the experimental process and the mechanisms of inhibition, the following diagrams are provided.

G cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_labeling This compound Labeling cluster_chase Endocytosis & Imaging cluster_analysis Data Analysis prep Culture cells on microscopy-compatible plates control Control Group (Vehicle only) prep->control inhibitor Inhibitor Group (Pre-incubation) prep->inhibitor labeling Incubate with this compound on ice (Plasma Membrane Staining) control->labeling inhibitor->labeling chase Wash & Incubate at optimal temperature labeling->chase imaging Live-cell imaging at different time points chase->imaging quantify Quantify intracellular fluorescence imaging->quantify compare Compare inhibitor vs. control quantify->compare

Caption: Experimental workflow for validating this compound uptake using endocytosis inhibitors.

G cluster_pm Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cme Clathrin-Mediated cluster_caveolae Caveolae-Mediated cluster_macro Macropinocytosis PM This compound clathrin_pit Clathrin-coated pit PM->clathrin_pit 1 caveolae Caveolae PM->caveolae 1 ruffle Membrane Ruffle PM->ruffle 1 dynamin_cme Dynamin clathrin_pit->dynamin_cme 2 endosome_cme Early Endosome dynamin_cme->endosome_cme 3 tyr_a23 Tyrphostin A23 tyr_a23->clathrin_pit Inhibits dynasore_cme Dynasore dynasore_cme->dynamin_cme Inhibits dynamin_cav Dynamin caveolae->dynamin_cav 2 caveosome Caveosome dynamin_cav->caveosome 3 filipin Filipin filipin->caveolae Disrupts dynasore_cav Dynasore dynasore_cav->dynamin_cav Inhibits macropinosome Macropinosome ruffle->macropinosome 2 wortmannin Wortmannin wortmannin->ruffle Inhibits cyto_d Cytochalasin D cyto_d->ruffle Inhibits

Caption: Major endocytic pathways and points of inhibition by various pharmacological agents.

Alternatives to this compound for Tracking Endocytosis

While this compound is a robust tool, several alternatives exist, each with unique properties that may be advantageous for specific experimental questions.

  • FM1-43 and FM5-95: These are analogs of this compound with similar membrane-staining properties but different fluorescence spectra, allowing for multiplexing with other fluorescent probes.[5][8][16]

  • TMA-DPH: Another membrane-selective dye that can be used to track endocytosis.[5]

  • pH-sensitive dyes (e.g., pHrodo™, ECGreen): These dyes are non-fluorescent at neutral pH but become brightly fluorescent in the acidic environment of endosomes and lysosomes.[16][17][18] This property allows for the specific visualization of later stages of the endocytic pathway and reduces background fluorescence from the plasma membrane.

  • Fluorescently-labeled dextrans: These are used to trace fluid-phase endocytosis.[16][18]

References

Tracking Endocytosis: A Comparative Guide to FM4-64 Colocalization with Key Endosomal Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the styryl dye FM4-64's performance in tracking the endocytic pathway through colocalization analysis with established endosomal markers.

The lipophilic styryl dye this compound is a widely utilized tool for visualizing the endocytic pathway in living cells. Its mechanism of action involves insertion into the outer leaflet of the plasma membrane, followed by internalization and transport through the endosomal system. This guide provides a comparative analysis of this compound's colocalization with key protein markers of early and late endosomes, and lysosomes, supported by experimental data and detailed protocols.

Performance Comparison: this compound Colocalization with Endosomal Markers

It is important to note that the following data is compiled from different studies, experimental systems, and cell types. Therefore, direct comparison of the absolute values should be made with caution.

Endosomal MarkerOrganelleTypical Time Post-InternalizationQuantitative Colocalization (Pearson's Correlation Coefficient)Reference Cell Type
EEA1 (Early Endosome Antigen 1)Early Endosomes5 - 15 minutes~0.6 - 0.8Mammalian Cells
Rab5 Early Endosomes5 - 20 minutes~0.7Fungal Hyphae
Rab7 Late Endosomes20 - 60 minutes~0.5 - 0.7Mammalian & Fungal Cells
LAMP1 (Lysosomal-associated membrane protein 1)Lysosomes/Vacuoles> 60 minutes~0.4 - 0.6Mammalian Cells

Note: The Pearson's Correlation Coefficient (PCC) ranges from -1 to 1, where 1 indicates perfect positive correlation, -1 indicates perfect negative correlation, and 0 indicates no correlation. The values presented are estimations based on published images and qualitative descriptions where exact numerical data was not provided.

Experimental Protocols

General Protocol for this compound Staining and Live-Cell Imaging

This protocol describes a pulse-chase experiment to visualize the trafficking of this compound through the endocytic pathway.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium

  • Cells of interest cultured on glass-bottom dishes

  • Confocal microscope with appropriate filter sets for this compound (Excitation/Emission: ~515/640 nm)

Procedure:

  • Preparation: Grow cells to an appropriate confluency on glass-bottom dishes suitable for live-cell imaging.

  • Staining (Pulse):

    • Pre-chill the cells and imaging medium to 4°C to inhibit endocytosis.

    • Dilute the this compound stock solution in cold imaging medium to a final working concentration (typically 2-5 µM).

    • Replace the culture medium with the cold this compound staining solution.

    • Incubate the cells on ice for 1-2 minutes to allow the dye to label the plasma membrane.

  • Wash:

    • Quickly wash the cells twice with cold imaging medium to remove excess dye.

  • Initiate Internalization (Chase):

    • Replace the cold medium with pre-warmed (37°C) imaging medium.

    • Immediately begin imaging using a confocal microscope.

  • Image Acquisition:

    • Acquire images at regular time intervals (e.g., every 5-10 minutes) for up to 60-90 minutes to track the movement of this compound through different endosomal compartments.

Protocol for Co-staining of this compound and GFP-tagged Endosomal Markers

This protocol outlines the procedure for visualizing the colocalization of this compound with fluorescently-tagged endosomal markers.

Materials:

  • Cells stably or transiently expressing GFP-tagged endosomal markers (e.g., GFP-Rab5, GFP-Rab7)

  • This compound stock solution

  • Live-cell imaging medium

  • Confocal microscope with dual-channel imaging capabilities

Procedure:

  • Cell Preparation: Culture cells expressing the GFP-tagged marker on glass-bottom dishes.

  • This compound Staining: Follow the pulse-chase protocol for this compound staining as described above.

  • Dual-Channel Imaging:

    • After initiating the chase, acquire images simultaneously in both the GFP channel (Excitation/Emission: ~488/509 nm) and the this compound channel.

    • Capture images at various time points to observe the temporal colocalization of this compound with the specific endosomal marker.

  • Colocalization Analysis:

    • Use image analysis software (e.g., ImageJ with the JaCoP plugin, or commercial software) to quantify the degree of colocalization between the two channels.

    • Calculate Pearson's Correlation Coefficient or Mander's Overlap Coefficient to obtain quantitative data.

Visualizing the Endocytic Pathway

The following diagrams illustrate the key stages of the endocytic pathway and the experimental workflow for assessing this compound colocalization.

Endocytic_Pathway cluster_extracellular Extracellular Space cluster_cell Cell FM4_64_ext This compound PM Plasma Membrane FM4_64_ext->PM Binding EE Early Endosome (EEA1, Rab5) PM->EE Endocytosis LE Late Endosome (Rab7) EE->LE Maturation Lysosome Lysosome/Vacuole (LAMP1) LE->Lysosome

Caption: The endocytic journey of this compound.

Experimental_Workflow Start Start: Cells expressing GFP-tagged marker Pulse Pulse-label with this compound at 4°C Start->Pulse Wash Wash with cold medium Pulse->Wash Chase Shift to 37°C to initiate internalization Wash->Chase Image Acquire dual-channel time-lapse images Chase->Image Analyze Quantitative colocalization analysis Image->Analyze End End Analyze->End

Caption: this compound colocalization workflow.

A Comparative Guide to Plasma Membrane Labeling: FM4-64 vs. CellMask

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing the optimal fluorescent dye for plasma membrane labeling is critical for a wide range of applications, from tracking cellular dynamics to high-content screening. This guide provides an objective comparison of two commonly used plasma membrane stains, FM4-64 and CellMask, to aid in the selection of the most appropriate tool for your research needs. While direct quantitative comparative studies are limited, this guide synthesizes available data on their mechanisms, spectral properties, and operational characteristics.

At a Glance: Key Property Comparison

FeatureThis compoundCellMask (Deep Red)
Mechanism of Action Lipophilic styryl dye that inserts into the outer leaflet of the plasma membrane and is subsequently internalized through endocytosis.[1][2][3]Amphipathic molecule with a lipophilic moiety for membrane loading and a hydrophilic dye for anchoring, designed for slow internalization.[4]
Excitation/Emission Maxima ~515 nm / ~640 nm[5] (can vary depending on the membrane environment)~649 nm / ~666 nm[4]
Suitability for Live Cells Yes, widely used for tracking endocytosis and vesicle trafficking.[2][3][6]Yes, designed for live-cell imaging with minimal internalization for 30-90 minutes.[4][7]
Suitability for Fixed Cells Can be used with fixation, but internalization prior to fixation is a consideration.[8][9]Yes, staining is maintained after formaldehyde fixation.[4][7]
Permeabilization Compatibility Not recommended as it can lead to loss of specific membrane staining.No, staining does not survive detergent extraction.[4][7]
Internalization Rate Actively internalized via endocytosis, serving as a tracer for this pathway.[3][6] The rate is dependent on cell type and temperature.[10]Designed to be slow to internalize, providing a longer window for plasma membrane-specific imaging.[4][7]
Photostability Generally considered to have good photostability.[6] (Quantitative comparison to CellMask is not readily available).Information on photostability relative to other dyes is not extensively published.
Cytotoxicity Generally reported to have low cytotoxicity.[6]Some studies suggest potential cytotoxicity in specific cell types, such as neurons.[11]

Mechanism of Action and Staining Dynamics

This compound and CellMask employ different strategies for plasma membrane labeling, which dictates their primary applications.

This compound: As a lipophilic styryl dye, this compound is virtually non-fluorescent in aqueous environments and becomes intensely fluorescent upon insertion into a lipid membrane.[1][3] Its primary mode of interaction is the insertion of its lipophilic tail into the outer leaflet of the plasma membrane.[3] A key characteristic of this compound is that it is actively taken up by cells through endocytosis.[3][6] This property makes it an invaluable tool for studying vesicle trafficking and the dynamics of the endocytic pathway.[2][3][6] Over time, the dye will move from the plasma membrane to internal structures such as endosomes and eventually the vacuolar membrane in yeast and plant cells.[10]

CellMask: CellMask stains are amphipathic molecules, possessing both a lipophilic component that inserts into the cell membrane and a hydrophilic dye component that acts as an anchor.[4] This design is intended to provide stable and uniform labeling of the plasma membrane with a significantly slower rate of internalization compared to traditional lipophilic dyes.[4][7] This makes CellMask particularly suitable for applications where the primary goal is to delineate the cell boundary over a period of time without significant signal appearing in intracellular compartments.[7]

Staining Mechanisms and Internalization Pathways cluster_FM464 This compound cluster_CellMask CellMask FM464_ext This compound (Aqueous) PM_FM464 Plasma Membrane Binding FM464_ext->PM_FM464 Inserts into outer leaflet Endocytosis Endocytosis PM_FM464->Endocytosis Endosome Endosome/Vesicle Endocytosis->Endosome Vacuole Vacuole/Lysosome Endosome->Vacuole CellMask_ext CellMask (Aqueous) PM_CellMask Plasma Membrane Anchoring CellMask_ext->PM_CellMask Lipophilic insertion & hydrophilic anchoring Slow_Internalization Slow Internalization PM_CellMask->Slow_Internalization

A diagram illustrating the distinct staining mechanisms and subsequent cellular fates of this compound and CellMask.

Experimental Protocols

Detailed protocols should be optimized for specific cell types and experimental conditions. Below are generalized protocols for staining live adherent cells.

This compound Staining Protocol (for Endocytosis Tracking)
  • Prepare Staining Solution: Prepare a working solution of 5-10 µM this compound in a suitable imaging buffer (e.g., HBSS or serum-free medium) from a stock solution in DMSO.

  • Cell Preparation: Culture adherent cells on coverslips to the desired confluency.

  • Staining: Remove the culture medium and wash the cells once with the imaging buffer. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at the desired temperature (e.g., 37°C for active endocytosis or 4°C to inhibit it) for 5-30 minutes. Incubation time will depend on the desired stage of the endocytic pathway to be visualized.

  • Washing: Wash the cells twice with fresh imaging buffer to remove unbound dye.

  • Imaging: Proceed with fluorescence microscopy using appropriate filter sets (e.g., excitation ~515 nm, emission ~640 nm).

CellMask Staining Protocol (for Plasma Membrane Delineation)
  • Prepare Staining Solution: Dilute the CellMask stock solution to a 1X working concentration in a suitable imaging buffer or culture medium as per the manufacturer's instructions.

  • Cell Preparation: Culture adherent cells on coverslips.

  • Staining: Remove the culture medium and add the CellMask working solution to the cells.

  • Incubation: Incubate for 5-10 minutes at 37°C.

  • Washing: Wash the cells three times with fresh imaging buffer.

  • Imaging: Image the cells using the appropriate filter set for the specific CellMask variant (e.g., for Deep Red, excitation ~649 nm, emission ~666 nm). For live-cell imaging, the plasma membrane staining is expected to be stable for 30-90 minutes.[4][7]

General Experimental Workflow for Plasma Membrane Staining Start Start Prepare_Cells Prepare Adherent Cells on Coverslips Start->Prepare_Cells Prepare_Dye Prepare Working Dye Solution Prepare_Cells->Prepare_Dye Wash1 Wash Cells with Buffer Prepare_Dye->Wash1 Incubate Incubate with Dye Wash1->Incubate Wash2 Wash to Remove Unbound Dye Incubate->Wash2 Image Fluorescence Microscopy Imaging Wash2->Image

A generalized workflow for staining live adherent cells with plasma membrane dyes.

Key Considerations for Dye Selection

The choice between this compound and CellMask depends heavily on the experimental goals.

  • Studying Endocytosis: this compound is the superior choice for visualizing and quantifying the internalization of the plasma membrane and tracking the fate of endocytic vesicles.[2][3][6]

  • Long-term Plasma Membrane Tracking: For experiments requiring stable and specific labeling of the plasma membrane over an extended period with minimal intracellular signal, CellMask is generally more suitable due to its slower internalization rate.[4][7]

  • Fixed-Cell Imaging: Both dyes can be used for fixed-cell imaging, however, CellMask's staining pattern is well-maintained after formaldehyde fixation.[4][7] It is important to note that neither dye is compatible with detergent permeabilization, which is often required for subsequent immunofluorescence staining of intracellular targets.[4]

  • Spectral Compatibility: The availability of CellMask in multiple colors (Green, Orange, Deep Red) offers greater flexibility for multicolor imaging experiments compared to the single red fluorescence of this compound.[4]

Decision Factors for Dye Selection Goal Primary Experimental Goal? Track_Endo Track Endocytosis/ Vesicle Trafficking Goal->Track_Endo Yes Delineate_PM Delineate Plasma Membrane Goal->Delineate_PM No FM464 Choose this compound Track_Endo->FM464 Multicolor Multicolor Imaging Needed? Delineate_PM->Multicolor CellMask Choose CellMask Delineate_PM->CellMask Long-term stability needed Multicolor->FM464 No (if red is suitable) Multicolor->CellMask Yes

A flowchart to guide the selection between this compound and CellMask based on experimental requirements.

Conclusion

Both this compound and CellMask are effective fluorescent dyes for labeling the plasma membrane, but their distinct properties make them suitable for different research applications. This compound is the established tool for investigating the dynamic processes of endocytosis and vesicle trafficking. In contrast, CellMask is designed for applications requiring clear and stable delineation of the plasma membrane in live or fixed cells, with the added benefit of spectral variety for multiplexing. The optimal choice will always depend on the specific questions being addressed, the cell type under investigation, and the imaging modality being used. Researchers are encouraged to perform pilot experiments to validate the chosen dye's performance under their specific experimental conditions.

References

A Comparative Guide to FM4-64 and its Alternatives for Quantitative Fluorescence Analysis of Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of endocytosis and membrane dynamics, the selection of an appropriate fluorescent probe is paramount for acquiring accurate and quantifiable data. This guide provides a detailed comparison of the widely used styryl dye, FM4-64, with its common alternatives, including FM1-43, CellMask™ Orange, and the novel fixable dye, mCLING. The comparison focuses on quantitative performance metrics, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for your research needs.

Executive Summary

This compound is a lipophilic styryl dye extensively used as a vital stain to trace endocytic pathways. Its fluorescence is significantly enhanced upon insertion into the lipid-rich environment of the plasma membrane, and it is subsequently internalized via endocytic vesicles, allowing for the real-time visualization and quantification of membrane trafficking. While this compound is a robust and versatile tool, several alternatives exist, each with distinct advantages and disadvantages in terms of fluorescence intensity, photostability, cytotoxicity, and experimental flexibility. This guide aims to provide a clear, data-driven comparison to inform your experimental design.

Performance Comparison of Membrane Dyes

The following tables summarize the key performance characteristics of this compound and its alternatives based on available experimental data.

Parameter This compound FM1-43 CellMask™ Orange mCLING Source
Relative Fluorescence Intensity DimmerBrighterData not directly comparableData not directly comparable[1]
Photostability More PhotostableLess PhotostableData not availableFixable, implies good stability[2]
Cytotoxicity LowHigherLow to ModerateLow[2]
Fixability NoNoNoYes[3]
Live Cell Imaging YesYesYesYes[2][3][4]
Endocytosis Tracer YesYesYesYes[2][3][4]

In-Depth Analysis of Each Dye

This compound: The Established Standard

This compound has long been a staple in endocytosis research due to its reliability and well-characterized behavior in a variety of model systems, from yeast to mammalian neurons.[5][6] Its mechanism of action involves the insertion of its lipophilic tail into the outer leaflet of the plasma membrane, leading to a significant increase in fluorescence.[7] The dye is then carried into the cell within endocytic vesicles, allowing for the tracking of their movement and fusion with endosomal compartments.

Advantages:

  • Well-established protocols: A vast body of literature exists, providing detailed protocols for its use in diverse applications.[8][9]

  • Good photostability: Compared to its analogue FM1-43, this compound exhibits greater resistance to photobleaching, making it more suitable for time-lapse imaging.[2]

  • Low cytotoxicity: It is generally considered to have minimal toxic effects on cells at typical working concentrations.[2]

Limitations:

  • Lower fluorescence intensity: this compound is notably dimmer than other styryl dyes like FM1-43, which may necessitate higher concentrations or more sensitive detection systems.

  • Not fixable: The dye is not retained in the membrane after cell fixation with aldehydes or permeabilization with detergents, precluding its use in immunocytochemistry experiments.[3]

FM1-43: The Brighter Alternative

FM1-43 shares a similar mechanism of action with this compound but offers a significantly brighter fluorescent signal. This increased brightness can be advantageous for imaging systems with lower sensitivity or when using low dye concentrations to minimize potential artifacts.

Advantages:

  • High fluorescence intensity: It is one of the brightest styryl dyes available, providing excellent signal-to-noise ratios.

Limitations:

  • Lower photostability: FM1-43 is more susceptible to photobleaching than this compound, which can be a significant drawback for long-term imaging experiments.[2]

  • Higher potential for cytotoxicity: Some studies suggest that FM1-43 may be more cytotoxic than this compound.[2]

  • Not fixable: Similar to this compound, it is not compatible with fixation and permeabilization protocols.

CellMask™ Orange: A Commercially Available Alternative

CellMask™ Orange is another lipophilic dye designed for plasma membrane staining in live cells. It is often used as a general membrane marker but can also be employed to track endocytosis.

Advantages:

  • Good for outlining cell boundaries: It provides clear and uniform staining of the plasma membrane.

  • Can be used in live cells: Suitable for real-time imaging of membrane dynamics.[10]

Limitations:

  • Limited quantitative comparison data: There is a lack of publicly available, direct quantitative comparisons of its fluorescence intensity, photostability, and cytotoxicity against this compound for endocytosis tracking.

  • Not fixable: The staining does not withstand permeabilization, limiting its use in multiplexed imaging with intracellular antibodies.[11]

mCLING: The Fixable Innovation

mCLING (membrane-binding fluorophore-cysteine-lysine-palmitoyl group) is a newer generation probe designed to overcome the major limitation of traditional styryl dyes: their inability to be fixed.[3] This probe covalently attaches to membrane proteins, allowing for the retention of the fluorescent signal even after fixation and permeabilization.[12][13]

Advantages:

  • Fixable and permeabilization-compatible: This unique feature allows for the combination of live-cell endocytosis tracking with subsequent immunofluorescence staining of intracellular targets.[3]

  • Suitable for super-resolution microscopy: Its properties make it amenable to advanced imaging techniques.[3]

  • Low cytotoxicity: It has been shown to have minimal toxic effects on cells.

Limitations:

  • Different mechanism of retention: As it covalently binds, its behavior and potential long-term effects might differ from the reversible binding of FM dyes.

Experimental Protocols

Quantitative Analysis of this compound Fluorescence Intensity

This protocol is adapted from methods used for quantifying endocytosis in plant and yeast cells.[5][6]

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Live cells of interest

  • Appropriate imaging medium (e.g., cell culture medium, buffer)

  • Confocal microscope with appropriate filter sets (e.g., excitation ~515 nm, emission ~640 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or slide.

  • Staining:

    • Dilute the this compound stock solution to a final working concentration (typically 2-10 µM) in pre-warmed imaging medium.

    • Replace the culture medium with the this compound staining solution.

    • Incubate the cells for a specific time (e.g., 5-15 minutes) at the desired temperature (e.g., 37°C) to allow for dye uptake via endocytosis.

  • Washing (Optional but Recommended): To reduce background fluorescence from the plasma membrane, you can perform a wash step.

    • Gently remove the staining solution.

    • Wash the cells 2-3 times with fresh, pre-warmed imaging medium.

  • Image Acquisition:

    • Immediately after staining (or washing), acquire images using a confocal microscope.

    • Use consistent laser power, gain, and pinhole settings across all samples to ensure comparability.

    • Acquire a time-lapse series to observe the dynamics of endocytic vesicle trafficking.

  • Quantitative Analysis:

    • Open the image series in ImageJ/Fiji.

    • For each cell, define a region of interest (ROI) encompassing the entire cell and another ROI for the intracellular region (excluding the plasma membrane).

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Calculate the ratio of intracellular fluorescence to total cell fluorescence to quantify the extent of endocytosis.

Visualization of Key Processes

Endocytic Pathway of this compound

The following diagram illustrates the process of this compound uptake and its trafficking through the endocytic pathway.

FM464_Endocytosis cluster_extracellular Extracellular Space cluster_cell Cell FM4-64_free This compound (in solution) Plasma_Membrane Plasma Membrane FM4-64_free->Plasma_Membrane Binds to outer leaflet Endocytic_Vesicle Endocytic Vesicle Plasma_Membrane->Endocytic_Vesicle Internalization Early_Endosome Early Endosome Endocytic_Vesicle->Early_Endosome Fusion Late_Endosome Late Endosome/ Multivesicular Body Early_Endosome->Late_Endosome Maturation Lysosome_Vacuole Lysosome/Vacuole Late_Endosome->Lysosome_Vacuole Fusion

Caption: Workflow of this compound internalization and trafficking.

General Experimental Workflow for Quantitative Analysis

This diagram outlines the key steps involved in a typical quantitative fluorescence microscopy experiment using membrane dyes.

Quantitative_Workflow Cell_Culture 1. Cell Culture (on imaging plate) Dye_Staining 2. Staining with Fluorescent Dye Cell_Culture->Dye_Staining Image_Acquisition 3. Live-Cell Imaging (Confocal Microscopy) Dye_Staining->Image_Acquisition Image_Processing 4. Image Processing (e.g., background subtraction) Image_Acquisition->Image_Processing ROI_Selection 5. Region of Interest (ROI) Selection Image_Processing->ROI_Selection Intensity_Measurement 6. Fluorescence Intensity Measurement ROI_Selection->Intensity_Measurement Data_Analysis 7. Data Analysis (e.g., ratios, kinetics) Intensity_Measurement->Data_Analysis

Caption: Experimental workflow for quantitative fluorescence analysis.

Conclusion

The choice between this compound and its alternatives depends critically on the specific requirements of the experiment. For routine, long-term live-cell imaging of endocytosis where photostability and low cytotoxicity are paramount, this compound remains a solid choice. When a brighter signal is necessary and imaging times are shorter, FM1-43 may be preferable. For studies requiring subsequent immunofluorescence, the fixable nature of mCLING offers a distinct advantage, making it a powerful tool for correlative light and electron microscopy and super-resolution studies. While CellMask™ Orange is a viable option for general membrane staining, more extensive quantitative comparisons are needed to fully assess its performance specifically for endocytosis tracking against the established styryl dyes. Researchers are encouraged to consider the trade-offs between these probes and to perform pilot experiments to determine the optimal dye and conditions for their specific biological system and imaging setup.

References

FM4-64: A Reliable Marker for Clathrin-Mediated Endocytosis? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate cellular marker is paramount for the accurate study of endocytic pathways. The fluorescent styryl dye FM4-64 is widely used as a tracer for endocytosis and vesicle trafficking. This guide provides an objective comparison of this compound with established markers of clathrin-mediated endocytosis (CME), supported by experimental data, to evaluate its reliability as a specific marker for this pathway.

Introduction to this compound and Endocytosis

This compound is an amphipathic styryl dye that inserts into the outer leaflet of the plasma membrane, where it becomes intensely fluorescent. Its inability to cross the lipid bilayer makes it an effective tool for tracking the internalization of the plasma membrane through endocytosis. As endocytic vesicles form and traffic through the cell, the dye travels with them, sequentially labeling early endosomes, late endosomes, and ultimately, lysosomes or vacuoles. This process can be visualized and quantified using fluorescence microscopy.

Clathrin-mediated endocytosis is a major and well-characterized pathway for the uptake of specific cargo molecules from the extracellular space. This process involves the assembly of a clathrin coat on the cytosolic face of the plasma membrane, which drives the formation of an invaginated pit that subsequently pinches off to become a clathrin-coated vesicle. Given the widespread use of this compound as a general endocytosis marker, a critical question arises: how reliably does it report on the specific activity of the clathrin-mediated pathway?

Performance Comparison: this compound vs. Gold-Standard CME Markers

To assess the specificity of this compound for CME, its performance must be compared against molecules that are internalized predominantly through this pathway, such as the transferrin receptor (TfR). Transferrin, a protein that binds and transports iron, is the archetypal cargo for CME and serves as a gold-standard marker.

Experimental evidence suggests that this compound is internalized through multiple endocytic routes, including both clathrin-dependent and clathrin-independent pathways. This makes it a valuable tool for visualizing overall endocytic activity, often referred to as bulk endocytosis. However, its lack of specificity for a single pathway means that its use as a sole marker for CME requires careful consideration and the use of appropriate controls.

Evidence for Clathrin-Dependent Uptake

Studies utilizing pharmacological inhibitors and genetic disruption of the clathrin machinery have demonstrated that a significant portion of this compound uptake is indeed clathrin-dependent.

  • Pharmacological Inhibition: Treatment of cells with inhibitors of CME, such as Ikarugamycin (IKA) or dynasore (a dynamin inhibitor), has been shown to significantly block the internalization of this compound.[1][2][3] For instance, in tobacco protoplasts, IKA strongly inhibits the endocytosis of this compound.[4]

  • Genetic Interference: Genetic manipulation that impairs the function of clathrin heavy chain has also been shown to reduce the uptake of this compound, providing further evidence for its entry via the clathrin-dependent pathway.

Evidence for Clathrin-Independent Uptake

Conversely, a body of evidence indicates that this compound can also enter cells through pathways that do not involve clathrin.

  • Incomplete Inhibition: In some experiments, even in the presence of CME inhibitors, a residual uptake of this compound is observed, suggesting the activity of one or more clathrin-independent endocytosis (CIE) pathways.[4]

  • Use as a Bulk Endocytosis Marker: The literature frequently refers to this compound as a marker for bulk endocytosis, acknowledging its utility in tracking the total volume of membrane internalization without discriminating between different mechanisms.[5]

Quantitative Data Summary

The following table summarizes the key differences in the application and specificity of this compound and Transferrin as endocytosis markers.

FeatureThis compoundTransferrin
Primary Uptake Pathway Clathrin-Mediated & Clathrin-Independent (Bulk Endocytosis)[5]Clathrin-Mediated Endocytosis[6]
Specificity for CME Low to ModerateHigh
Mechanism of Labeling Intercalates into the outer leaflet of the plasma membrane[7]Binds to the Transferrin Receptor (TfR)[6]
Typical Cargo General membrane tracerIron-bound transferrin
Effect of CME Inhibitors Partial to strong inhibition of uptake[4]Strong inhibition of uptake
Primary Application Visualizing and quantifying total endocytic activitySpecific measurement of clathrin-mediated endocytosis

Signaling and Internalization Pathways

To understand the context of this compound's utility, it is helpful to visualize the major endocytic pathways.

Clathrin_Mediated_Endocytosis cluster_PM Plasma Membrane cluster_Cytosol Cytosol PM Cargo Receptors (e.g., TfR) AP2 AP2 Adaptor Complex PM->AP2 Recruits Cargo Cargo (e.g., Transferrin) Cargo->PM Binds Clathrin Clathrin AP2->Clathrin Recruits Dynamin Dynamin Clathrin->Dynamin Assembles & Recruits CCV Clathrin-Coated Vesicle Dynamin->CCV Scission UncoatedVesicle Uncoated Vesicle CCV->UncoatedVesicle Uncoating EarlyEndosome Early Endosome UncoatedVesicle->EarlyEndosome Fuses with

Caption: Clathrin-Mediated Endocytosis (CME) Pathway.

This compound, as a bulk endocytosis marker, can be internalized through CME as well as various clathrin-independent pathways.

Endocytic_Pathways cluster_CME Clathrin-Mediated cluster_CIE Clathrin-Independent FM4_64 This compound PlasmaMembrane Plasma Membrane FM4_64->PlasmaMembrane Inserts into CME Clathrin-Coated Pit PlasmaMembrane->CME Caveolae Caveolae PlasmaMembrane->Caveolae Flotillin Flotillin-Mediated PlasmaMembrane->Flotillin Arf6 Arf6-Dependent PlasmaMembrane->Arf6 Other Other CIE PlasmaMembrane->Other EarlyEndosome Early Endosome CME->EarlyEndosome Caveolae->EarlyEndosome Flotillin->EarlyEndosome Arf6->EarlyEndosome Other->EarlyEndosome

Caption: Potential Internalization Routes for this compound.

Experimental Protocols

Protocol 1: this compound Uptake Assay for Bulk Endocytosis

This protocol allows for the visualization and quantification of total membrane internalization.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium or appropriate buffer (e.g., HBSS)

  • Coverslips with cultured adherent cells

  • Confocal microscope

Procedure:

  • Preparation: Prepare a working solution of this compound (typically 5-10 µM) in pre-warmed cell culture medium or buffer.

  • Labeling: Remove the culture medium from the cells and wash once with pre-warmed buffer. Add the this compound working solution to the cells.

  • Incubation: Incubate the cells at 37°C for a specified time course (e.g., 2, 5, 10, 15, 30 minutes). For a pulse-chase experiment, after the initial incubation, wash the cells with fresh, dye-free medium and incubate for various chase periods.

  • Washing: To stop the uptake and remove excess dye from the plasma membrane, wash the cells three times with ice-cold buffer.

  • Imaging: Immediately image the cells using a confocal microscope. Use appropriate laser lines and emission filters for this compound (e.g., excitation ~515 nm, emission ~640 nm).

  • Quantification: Measure the intracellular fluorescence intensity using image analysis software (e.g., ImageJ/Fiji). This is often expressed as the ratio of intracellular fluorescence to plasma membrane fluorescence.

FM4_64_Workflow A Prepare this compound Working Solution B Incubate Cells with this compound at 37°C A->B C Wash with Ice-Cold Buffer to Stop Uptake B->C D Image with Confocal Microscope C->D E Quantify Intracellular Fluorescence D->E

Caption: Workflow for an this compound Uptake Assay.
Protocol 2: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This protocol specifically measures the rate of CME using fluorescently labeled transferrin.[1][8][9]

Materials:

  • Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 647)

  • Serum-free cell culture medium

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Confocal microscope

Procedure:

  • Serum Starvation: To upregulate transferrin receptor expression, incubate cells in serum-free medium for at least 1 hour at 37°C.[10]

  • Labeling: Add pre-warmed medium containing fluorescently labeled transferrin (typically 10-25 µg/mL) to the cells.[1][10]

  • Incubation: Incubate at 37°C for a defined period (e.g., 1-15 minutes) to allow for internalization.[1][9]

  • Acid Wash (Optional): To remove surface-bound transferrin, briefly wash the cells with an ice-cold acidic buffer (e.g., 0.1 M Glycine, 150 mM NaCl, pH 3.0).[8]

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[1]

  • Permeabilization & Staining (for co-localization): If co-staining for intracellular markers, permeabilize the cells and proceed with standard immunofluorescence protocols.

  • Imaging: Mount the coverslips and image using a confocal microscope with the appropriate settings for the chosen fluorophore.

  • Quantification: Measure the fluorescence intensity of internalized transferrin puncta using image analysis software.[9]

Protocol 3: Co-localization of this compound with Clathrin

This experiment can help determine the extent to which this compound is internalized in clathrin-coated vesicles.

Materials:

  • Cells expressing a fluorescently tagged clathrin light chain (e.g., CLC-GFP)

  • This compound working solution

  • Confocal microscope with capabilities for dual-color imaging

Procedure:

  • Cell Culture: Plate cells expressing fluorescently tagged clathrin on coverslips.

  • This compound Labeling: Perform a short-term this compound uptake assay as described in Protocol 1 (e.g., 2-5 minutes incubation) to capture early endocytic events.

  • Washing: Wash the cells with ice-cold buffer to stop uptake and remove background fluorescence.

  • Live-Cell Imaging: Immediately image the live cells using a confocal microscope, acquiring images in both the green (for CLC-GFP) and red (for this compound) channels simultaneously or in rapid succession.

  • Co-localization Analysis: Use image analysis software to quantify the degree of overlap between the green and red signals. Co-localization coefficients such as Pearson's or Manders' can be calculated to provide a quantitative measure of association.

Conclusion and Recommendations

This compound is a robust and valuable tool for visualizing and quantifying bulk endocytosis. Experimental evidence clearly demonstrates that its internalization is, in large part, dependent on the clathrin machinery. However, the existence of clathrin-independent uptake routes for this dye means that it cannot be considered a specific marker for CME.

For researchers aiming to specifically study clathrin-mediated endocytosis, the following recommendations are advised:

  • Primary Marker: Use a gold-standard CME cargo, such as fluorescently labeled transferrin, as the primary marker for quantifying this pathway.

  • Complementary Use of this compound: this compound can be used in parallel to assess the overall endocytic activity of the cells, providing a broader context for the specific CME measurements.

  • Inhibitor Studies: When using this compound to infer CME activity, it is crucial to perform parallel experiments with well-characterized inhibitors of CME to dissect the clathrin-dependent component of its uptake.

  • Genetic Models: The most definitive approach is to use cell lines with genetic modifications that specifically disrupt the clathrin machinery and observe the effect on this compound internalization compared to control cells.

By employing these rigorous experimental designs, researchers can leverage the strengths of this compound as a general endocytic tracer while avoiding potential misinterpretations when studying the specific and intricate process of clathrin-mediated endocytosis.

References

A Researcher's Guide to the Genetic Validation of the FM4-64 Trafficking Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the genetic validation of the FM4-64 trafficking pathway, a cornerstone for studying endocytosis in yeast and other model organisms. We offer a comparative analysis of this compound with alternative endocytic tracers, detailed experimental protocols, and a summary of key genetic players whose disruption alters this compound transport, supported by available experimental data.

Introduction to this compound and the Endocytic Pathway

The lipophilic styryl dye, N-(3-triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide (this compound), is a vital fluorescent probe used to monitor endocytosis. Its utility lies in its mechanism of action: it inserts into the outer leaflet of the plasma membrane and is subsequently internalized via endocytic vesicles.[1] This allows for the real-time visualization of membrane trafficking through various intracellular compartments, including early and late endosomes, ultimately leading to the vacuole (in yeast and fungi) or lysosome (in mammalian cells).[1][2] The pathway is energy-dependent and can be inhibited at low temperatures, confirming its reliance on active cellular processes.[3][4]

The genetic dissection of this pathway, primarily in the budding yeast Saccharomyces cerevisiae, has been instrumental in identifying a cohort of genes essential for endocytosis and vacuolar protein sorting.

Genetic Validation: Key Genes and Mutant Phenotypes

Genetic screens have been pivotal in identifying mutants with defects in the this compound trafficking pathway. These screens often rely on identifying cells that mislocalize the dye, for instance, by accumulating it in punctate structures instead of the vacuolar membrane. Flow cytometry has been employed to sort and isolate such mutants based on altered fluorescence patterns.[3][5]

Two major classes of mutants that exhibit altered this compound trafficking are the vacuolar protein sorting (vps) and the styryl dye vacuolar localization (svl) mutants.

Vacuolar Protein Sorting (vps) Mutants

The vps mutants were initially identified based on their inability to correctly sort and transport vacuolar hydrolases. Many of these mutants also display pronounced defects in endocytosis, as evidenced by aberrant this compound staining patterns. The vps mutants are categorized into several classes (A-F) based on their vacuolar morphology and the step of the trafficking pathway that is blocked. Class E vps mutants, for example, accumulate this compound in an exaggerated prevacuolar/late endosomal compartment, known as the class E compartment.[1][6]

Styryl Dye Vacuolar Localization (svl) Mutants

A genetic screen specifically designed to isolate mutants with defects in this compound localization led to the identification of svl mutants.[3][7] These mutants are classified based on their this compound staining phenotype:

  • Class I: Exhibit very large vacuoles.

  • Class II: Display fragmented vacuoles.

  • Class III: Show a strong phenotype with punctate or diffuse this compound staining, representing a blockage in the transport of the dye to the vacuole.[3]

Several svl genes have been identified as alleles of known VPS genes, highlighting the convergence of the endocytic and vacuolar protein sorting pathways.[3][7]

Data Presentation: Phenotypes of Key Endocytosis Mutants
Gene ClassMutantPhenotypeReference
Class E VPS vps27ΔAccumulation of this compound in an enlarged perivacuolar class E compartment; weak vacuolar membrane staining.[1]
vps4ΔSimilar to vps27Δ, with this compound accumulating in the class E compartment.[8]
Class D VPS vps45ΔDelayed and reduced delivery of this compound to the vacuole.[9]
SVL svl2/vps41Punctate/diffuse this compound staining.[3][7]
svl6/vps16Punctate/diffuse this compound staining.[3][7]
svl7/fab1Large vacuoles.[3][7]
Actin Cytoskeleton act1Defective internalization of this compound from the plasma membrane.[10]
sla2ΔAccumulation of short membrane invaginations and a block in endocytic uptake.[11]
Other ccz1ΔSignificant delay in the transport of this compound from endosomes to the vacuole.[4]

Visualizing the this compound Trafficking Pathway and its Genetic Validation

To better understand the process, the following diagrams illustrate the this compound trafficking pathway and the experimental workflow for its genetic validation.

FM4_64_Trafficking_Pathway cluster_cell Yeast Cell cluster_dye This compound Dye PM Plasma Membrane EE Early Endosome PM->EE Endocytosis (Actin, Sla2) LE Late Endosome (Prevacuolar Compartment) EE->LE Maturation Vacuole Vacuole LE->Vacuole Fusion (Vps4, Vps27) FM4_64_ext FM4_64_ext->PM Intercalation Genetic_Validation_Workflow cluster_workflow Experimental Workflow Mutagenesis Yeast Mutagenesis (e.g., EMS) Staining Stain with this compound Mutagenesis->Staining Screening Screen for Aberrant This compound Localization (e.g., Microscopy, FACS) Staining->Screening Isolation Isolate Mutants Screening->Isolation Identification Identify Mutated Gene (Complementation, Sequencing) Isolation->Identification Characterization Phenotypic Characterization Identification->Characterization

References

A Comparative Guide to FM4-64 Staining: Wild-Type vs. Mutant Cells in Endocytosis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of FM4-64 staining in wild-type and mutant cells, offering insights into the functional consequences of genetic mutations on the endocytic pathway. The lipophilic styryl dye, this compound, serves as a vital tool for visualizing and quantifying endocytosis, as it intercalates into the plasma membrane and is subsequently internalized through endocytic vesicles. By tracking its journey through the cell, researchers can elucidate the intricate mechanisms of membrane trafficking and the impact of specific mutations on this fundamental cellular process.

Quantitative Data Summary

The following table summarizes quantitative data from studies comparing this compound staining in wild-type cells versus various mutant cell lines, highlighting key differences in endocytic kinetics and efficiency.

Organism/Cell TypeMutantGene FunctionKey Quantitative Difference from Wild-TypeReference
Arabidopsis thaliana (root cortical cells)pas2-1Fatty Acid ElongationEndocytosis of this compound was significantly delayed, requiring approximately 20 minutes for internalization compared to 5 minutes in wild-type.
Saccharomyces cerevisiae (yeast)vma3ΔV-ATPase subunitTransport of this compound to the vacuole was markedly slowed down. After 60 minutes, mutant cells showed vacuolar staining comparable to wild-type cells at only 20 minutes.
Saccharomyces cerevisiae (yeast)vps27 (Class E)ESCRT-0 complex subunitThis compound intensely stained enlarged pre-vacuolar compartments (Class E compartments), with only weak staining of the vacuolar membrane.
Saccharomyces cerevisiae (yeast)svl (styryl dye vacuolar localization) mutantsVariousClass I mutants exhibited very large vacuoles, Class II showed fragmented vacuoles, and Class III displayed punctate/diffuse this compound staining without vacuole fragmentation.

Visualizing the Endocytic Pathway and Experimental Workflow

To better understand the process of this compound staining and how mutations can affect the endocytic pathway, the following diagrams were generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation wild_type Wild-Type Cells staining This compound Staining (e.g., 5-10 µM on ice to inhibit endocytosis) wild_type->staining mutant Mutant Cells mutant->staining incubation Incubation & Time-Lapse Imaging (Shift to room temperature to initiate endocytosis) staining->incubation image_acquisition Image Acquisition (Confocal Microscopy) incubation->image_acquisition quantification Quantitative Analysis (Fluorescence Intensity, Uptake Rate) image_acquisition->quantification comparison Comparison of WT vs. Mutant quantification->comparison

Figure 1. Experimental workflow for comparing this compound staining in wild-type and mutant cells.

endocytic_pathway cluster_mutations Potential Mutant Blocks PM Plasma Membrane (Initial this compound binding) EV Early Endocytic Vesicles PM->EV Endocytosis EE Early Endosome EV->EE LE Late Endosome / MVB EE->LE Maturation Vacuole Vacuole / Lysosome (Final destination) LE->Vacuole Fusion mutant_uptake Defective Uptake (e.g., pas2-1) mutant_uptake->PM mutant_transport Blocked Transport (e.g., vps mutants) mutant_transport->LE

Figure 2. Generalized endocytic pathway traced by this compound and potential disruption points by mutations.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are generalized protocols for this compound staining in Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana (plant) root cells.

Protocol 1: this compound Staining of Yeast Vacuoles (Saccharomyces cerevisiae)

This pulse-chase protocol is designed to specifically label the vacuolar membrane.

Materials:

  • Log-phase yeast culture (OD600 between 0.5-0.8)

  • YPD medium

  • This compound stock solution (1.6 µM in DMSO)

  • Sterile water

  • YNB medium

  • Microcentrifuge tubes

  • Concanavalin A (ConA) or Poly-L-lysine coated slides

Procedure:

  • Cell Harvest: Transfer 1 mL of log-phase yeast culture to a microcentrifuge tube and centrifuge at 5,000 x g for 5 minutes at room temperature.

  • Staining (Pulse): Aspirate the supernatant and resuspend the cell pellet in 50 µL of YPD medium containing 1 µL of this compound stock solution.

  • Incubation: Incubate the cell suspension in a 30°C water bath for 20 minutes.

  • Wash: Add 1 mL of YPD and centrifuge at 5,000 x g for 5 minutes.

  • Chase: Aspirate the supernatant, resuspend the cell pellet in 5 mL of fresh YPD, and incubate with shaking at 30°C for 90-120 minutes.

  • Final Wash and Resuspension: Centrifuge the cells at 5,000 x g for 5 minutes, aspirate the supernatant, and resuspend the pellet in 1 mL of sterile water. Repeat this wash step once more and finally resuspend the pellet in 25 µL of YNB medium to reduce background fluorescence.

  • Microscopy: Spot 7 µL of the cell suspension onto a ConA or poly-L-lysine coated slide, cover with a coverslip, and observe under a fluorescence microscope using a Texas Red or equivalent filter set.

Note: To label the entire endocytic pathway, a continuous pulse with this compound for 60-120 minutes can be performed without the chase step. For temperature-sensitive mutants, the experiment should be designed to accommodate the specific temperature requirements.

Protocol 2: this compound Staining and Uptake in Arabidopsis thaliana Root Cells

This protocol is designed for observing the kinetics of this compound uptake in root epidermal cells.

Materials:

  • 5-7 day old Arabidopsis thaliana seedlings grown vertically on MS agar plates

  • Liquid MS medium

  • This compound stock solution (2 mM in DMSO)

  • 6-well plate

  • Ice

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Preparation: Prepare a 6-well plate with 1 mL of liquid MS medium in three wells. To the first well, add this compound stock solution to a final concentration of 2-4 µM. Keep the plate on ice for 15-30 minutes to pre-cool the solutions.

  • Staining: Gently transfer seedlings into the well containing the this compound staining solution. Incubate on ice for 5-10 minutes to allow the dye to label the plasma membrane while inhibiting endocytosis.

  • Wash: Transfer the seedlings sequentially to the two wells containing cold, dye-free liquid MS medium to wash off excess this compound.

  • Mounting and Imaging: Mount the seedlings in a drop of liquid MS medium on a microscope slide. Immediately begin imaging the root epidermal cells using a confocal microscope.

  • Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 1-3 minutes) for up to 30 minutes to monitor the internalization of the dye.

  • Quantification: Measure the fluorescence intensity of the plasma membrane and the intracellular compartments over time using image analysis software such as ImageJ. The ratio of intracellular to plasma membrane fluorescence can be calculated to quantify the rate of endocytosis.

Note: The excitation maximum for this compound is around 515 nm, making the 488 nm or 514 nm laser lines of a confocal microscope suitable for imaging. It is crucial to handle the seedlings gently to avoid root damage.

Conclusion

This compound staining is a powerful and versatile technique for investigating the endocytic pathway in a variety of organisms. By comparing the dynamics of this compound uptake and trafficking in wild-type versus mutant cells, researchers can gain valuable insights into the roles of specific genes and proteins in membrane transport. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at dissecting the complexities of endocytosis.

A Researcher's Guide to Cross-Validating FM4-64 Data with Electron Microscopy for Endocytosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate processes of endocytosis, the choice of methodology is paramount. This guide provides a comprehensive comparison of two powerful techniques: the use of the fluorescent styryl dye FM4-64 for live-cell imaging and the high-resolution capabilities of electron microscopy (EM). Understanding the strengths and limitations of each approach is crucial for robust experimental design and accurate data interpretation. This guide offers a detailed comparison, experimental protocols, and visual workflows to aid in the cross-validation of findings between these two essential methodologies.

Unveiling Endocytosis: A Tale of Two Techniques

This compound is an amphiphilic styryl dye widely used to track endocytosis and vesicle trafficking in living cells.[1][2][3] Its mechanism relies on its insertion into the outer leaflet of the plasma membrane, followed by internalization through endocytic vesicles.[1] As these vesicles travel through the endosomal pathway, the dye provides a dynamic, real-time visualization of this fundamental cellular process.

In contrast, electron microscopy (EM) offers unparalleled high-resolution static images of cellular ultrastructure.[4][5] By providing detailed snapshots of endocytic pits, vesicles, and organelles, EM serves as a gold standard for morphological analysis. The combination of these two techniques, often through Correlative Light and Electron Microscopy (CLEM), allows for a comprehensive understanding of endocytosis, bridging dynamic functional information with high-resolution structural detail.

Quantitative Data Presentation: A Comparative Analysis

While both this compound imaging and electron microscopy provide quantitative data, the nature and resolution of this information differ significantly. The following table summarizes the key quantitative parameters that can be derived from each technique.

ParameterThis compound (Live-Cell Imaging)Electron Microscopy (EM)
Vesicle/Endosome Size Limited by the diffraction limit of light microscopy (~250 nm). Can provide an estimation of the size of larger endosomes.High-resolution measurement of individual vesicle and endosome diameters (nanometer scale).
Vesicle/Endosome Number Can quantify the number of fluorescent puncta (representing vesicles/endosomes) per cell or region of interest.Precise counting of vesicles and endosomes in a given cross-section of a cell.
Rate of Endocytosis Can measure the rate of dye uptake and the appearance of intracellular fluorescent puncta over time.Provides static images; temporal information is inferred by fixing cells at different time points.
Vesicle Trafficking/Kinetics Allows for real-time tracking of labeled vesicle movement, including velocity and directionality.Does not provide real-time tracking of individual vesicles.
Colocalization with other markers Can be readily combined with fluorescently tagged proteins to study the association of specific molecules with endocytic vesicles.Requires immunogold labeling to localize specific proteins, which can be technically challenging.
Ultrastructural Details Does not provide information on the fine structure of vesicles or surrounding organelles.Reveals detailed morphology of endocytic pits (e.g., clathrin-coated), vesicle shape, and interactions with other organelles.

Visualizing the Workflow: From Staining to Ultrastructure

To effectively integrate this compound data with electron microscopy, a correlative approach is often employed. The following diagrams illustrate the individual and combined experimental workflows.

FM4_64_Workflow cluster_live_cell Live-Cell Imaging A Cell Culture B This compound Staining A->B C Live-Cell Imaging (Confocal/Fluorescence Microscopy) B->C D Image Analysis (Quantification of puncta, intensity) C->D

This compound Staining and Live-Cell Imaging Workflow.

EM_Workflow cluster_em Electron Microscopy E Cell Culture F Fixation (e.g., Glutaraldehyde) E->F G Dehydration & Resin Embedding F->G H Ultrathin Sectioning G->H I Staining (e.g., Uranyl Acetate) H->I J TEM Imaging I->J K Image Analysis (Vesicle morphology, number) J->K

Standard Workflow for Transmission Electron Microscopy.

CLEM_Workflow cluster_clem Correlative Light and Electron Microscopy (CLEM) L Cell Culture on Gridded Coverslip M This compound Staining & Live-Cell Imaging L->M N Image Acquisition (Fluorescence) M->N O Fixation & Resin Embedding N->O P Relocation of the Region of Interest O->P Q Ultrathin Sectioning P->Q R TEM Imaging Q->R S Image Overlay & Correlation R->S

Correlative Light and Electron Microscopy (CLEM) Workflow.

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are generalized protocols for this compound staining and sample preparation for transmission electron microscopy (TEM).

Protocol 1: this compound Staining for Live-Cell Imaging of Endocytosis

Materials:

  • This compound dye (stock solution, e.g., 1 mM in DMSO)

  • Appropriate cell culture medium or buffer

  • Confocal or fluorescence microscope with appropriate filter sets (e.g., excitation ~515 nm, emission ~640 nm)

  • Live-cell imaging chamber

Procedure:

  • Cell Preparation: Culture cells to the desired confluency in a live-cell imaging dish.

  • Staining: Prepare a working solution of this compound in pre-warmed culture medium (final concentration typically 2-10 µM).

  • Remove the existing medium from the cells and replace it with the this compound containing medium.

  • Incubation: Incubate the cells with the dye. The incubation time will vary depending on the cell type and the specific endocytic pathway being investigated (from a few minutes to over an hour). For time-course experiments, imaging can begin immediately after dye addition.

  • Washing (Optional for Pulse-Chase): For pulse-chase experiments, after the desired labeling period, wash the cells with fresh, dye-free medium to remove the dye from the plasma membrane and follow the internalized vesicles.

  • Imaging: Acquire images using a confocal or fluorescence microscope. For dynamic studies, a time-lapse series should be captured.

  • Data Analysis: Quantify the fluorescence intensity, number, and size of intracellular puncta using image analysis software.

Protocol 2: Sample Preparation for Transmission Electron Microscopy (TEM)

Materials:

  • Primary fixative (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer)

  • Secondary fixative (e.g., 1% osmium tetroxide)

  • Ethanol series (e.g., 50%, 70%, 90%, 100%) for dehydration

  • Propylene oxide (transitional solvent)

  • Epoxy resin

  • Uranyl acetate and lead citrate for staining

  • Ultramicrotome

  • TEM grids

Procedure:

  • Primary Fixation: Fix the cells with the primary fixative for at least 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the fixed cells with buffer (e.g., 0.1 M cacodylate buffer).

  • Secondary Fixation: Post-fix the cells with the secondary fixative for 1 hour at room temperature. This step enhances membrane contrast.

  • Washing: Wash the cells with distilled water.

  • Dehydration: Dehydrate the samples through a graded series of ethanol.

  • Infiltration: Infiltrate the samples with a mixture of propylene oxide and epoxy resin, gradually increasing the concentration of the resin.

  • Embedding and Polymerization: Embed the samples in pure epoxy resin and polymerize at 60°C for 48 hours.

  • Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

  • Staining: Mount the sections on TEM grids and stain with uranyl acetate and lead citrate to enhance contrast.

  • Imaging: Image the sections using a transmission electron microscope.

  • Data Analysis: Analyze the electron micrographs to identify and quantify endocytic structures.

Signaling Pathways and Logical Relationships

The process of this compound internalization and its correlation with the ultrastructural details observed by EM can be represented as a logical flow.

Endocytosis_Pathway cluster_fm464 This compound Visualization cluster_em EM Ultrastructure A This compound in Extracellular Medium B Plasma Membrane Staining A->B C Internalization into Endocytic Vesicles B->C F Clathrin-Coated Pits B->F initiates at D Labeling of Early Endosomes C->D G Nascent Endocytic Vesicles C->G correlates with E Trafficking to Late Endosomes/Lysosomes D->E H Early Endosomes (tubulo-vesicular) D->H correlates with I Multivesicular Bodies (MVBs)/ Late Endosomes E->I correlates with J Lysosomes E->J correlates with

References

Safety Operating Guide

Navigating the Safe Disposal of FM4-64: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the fluorescent dye FM4-64, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the safe handling and disposal of this compound, including its key properties and a step-by-step disposal protocol.

Key Properties of this compound

Understanding the chemical and physical characteristics of this compound is fundamental to its safe handling. The following table summarizes its key quantitative data.

PropertyValue
Molecular Formula C30H45Br2N3
Molecular Weight 607.51 g/mol
Excitation Maximum ~515 nm
Emission Maximum ~640 nm

Protocol for Proper Disposal of this compound

Disclaimer: This disposal protocol is a general guideline based on best practices for chemical waste management. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Lab coat

  • Chemical-resistant gloves (e.g., nitrile)

Step 2: Segregation of Waste

Properly segregate waste containing this compound to prevent accidental mixing with incompatible chemicals. Waste streams will typically include:

  • Unused or expired this compound solutions

  • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves)

  • Aqueous solutions from experimental washes

Step 3: Containment of Waste
  • Unused/Expired Solutions: Collect all unused or expired this compound solutions in a clearly labeled, sealed, and chemical-resistant waste container. The label should include "Hazardous Waste," "this compound," and the primary solvent (e.g., DMSO, water).

  • Contaminated Solid Waste: Place all contaminated solid materials into a designated, sealed hazardous waste bag or container.

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container.

Step 4: Storage of Waste

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for temporary storage of chemical waste.

Step 5: Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. Provide them with all necessary information about the waste contents.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

FM4_64_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment cluster_final Final Steps A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate this compound Waste A->B C Unused/Expired Solutions B->C D Contaminated Solids (Pipette tips, tubes) B->D E Aqueous Waste (Wash solutions) B->E F Label & Seal in Hazardous Waste Container C->F G Label & Seal in Hazardous Waste Bag/Container D->G H Label & Seal in Hazardous Waste Container E->H I Store in Designated Waste Area F->I G->I H->I J Contact EHS for Waste Pickup I->J

Essential Safety and Handling of FM4-64 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical, immediate safety protocols and operational guidance for the handling and disposal of the fluorescent dye FM4-64, this document serves as a vital resource for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a lipophilic styryl dye widely used for imaging plasma membranes and tracking endocytosis in living cells. While an invaluable tool in cellular analysis, proper handling and disposal are crucial to mitigate any potential risks. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans.

Personal Protective Equipment (PPE) for Handling this compound

Although the Safety Data Sheet (SDS) for a commercially available this compound product, BioTracker 640 Red C2(this compound) Synaptic Dye, indicates that it does not meet the criteria for GHS hazard classification, standard laboratory best practices for handling chemical substances should always be observed.[1] Furthermore, since this compound is commonly dissolved in Dimethyl Sulfoxide (DMSO), a solvent known for its ability to penetrate the skin, specific precautions related to DMSO must be taken.

The following table summarizes the recommended PPE for handling this compound, particularly when in a DMSO solution.

PPE CategoryItemSpecifications and Rationale
Hand Protection GlovesButyl rubber or neoprene gloves are recommended. Standard nitrile gloves may offer limited protection against DMSO and should be avoided for prolonged contact. Always inspect gloves for integrity before use.
Eye Protection Safety GogglesChemical splash goggles should be worn to protect against accidental splashes of this compound solutions.
Body Protection Laboratory CoatA standard, fully-fastened laboratory coat should be worn to protect skin and clothing from contamination.

Operational Protocol for this compound Handling

A systematic workflow is essential for the safe handling of this compound from preparation to disposal. The following diagram illustrates the key steps to be followed.

FM464_Handling_Workflow cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_sol Prepare this compound Solution (typically in DMSO) prep_ppe->prep_sol Ensure safety handle_stain Perform Staining Protocol prep_sol->handle_stain Use solution handle_image Image Sample handle_stain->handle_image Proceed to imaging cleanup_decon Decontaminate Work Area handle_image->cleanup_decon After experiment cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose Final step

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

Stock Solution Preparation: this compound is typically prepared as a stock solution in DMSO at a concentration of 1 to 5 mM. Due to the properties of DMSO, this should be done in a well-ventilated area or a chemical fume hood.

Working Solution Preparation: The stock solution is then diluted to a working concentration, usually in the range of 1 to 10 µM, in an appropriate buffer such as PBS or a serum-free medium.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Liquid Waste:

  • All solutions containing this compound, including stock solutions, working solutions, and the initial rinses of contaminated containers, should be collected as hazardous chemical waste.

  • Waste should be stored in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the full chemical name "this compound," and the solvent used (e.g., DMSO).

  • Do not dispose of this compound solutions down the drain.

Solid Waste:

  • Items contaminated with this compound, such as pipette tips, gloves, and culture plates, should be collected in a designated hazardous waste container for solids.

  • This container should also be clearly labeled with "Hazardous Waste" and indicate the presence of this compound.

Disposal Pathway:

  • All collected hazardous waste containing this compound should be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Consult your local and institutional regulations for specific disposal requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.